Product packaging for Centalun(Cat. No.:CAS No. 2033-94-5)

Centalun

Cat. No.: B1668377
CAS No.: 2033-94-5
M. Wt: 176.21 g/mol
InChI Key: GQOXDWHRXDPZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The composite material of corundum ceramic containing vancomycin is of high compatibility and could be regarded as the good drug carrier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B1668377 Centalun CAS No. 2033-94-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2033-94-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-methyl-1-phenylbut-3-yne-1,2-diol

InChI

InChI=1S/C11H12O2/c1-3-11(2,13)10(12)9-7-5-4-6-8-9/h1,4-8,10,12-13H,2H3

InChI Key

GQOXDWHRXDPZJK-UHFFFAOYSA-N

SMILES

CC(C#C)(C(C1=CC=CC=C1)O)O

Canonical SMILES

CC(C#C)(C(C1=CC=CC=C1)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Centalun;  KO 339;  KOE 339; 

Origin of Product

United States

Foundational & Exploratory

Unveiling the Allosteric Modulation of GABA-A Receptors by Centalun: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centalun, a psycholeptic agent developed in 1962 by Boehringer Ingelheim, exerts its hypnotic and sedative effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound on GABA-A receptors, detailing the experimental methodologies required to elucidate its pharmacological profile. While specific quantitative data for this compound is not extensively available in contemporary literature, this document serves as a comprehensive framework for characterizing novel GABA-A receptor modulators, using this compound as a case study. We will delve into the requisite experimental protocols, data presentation standards, and visualization of key pathways and workflows.

Introduction to GABA-A Receptors and Allosteric Modulation

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system.[2][3] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2][3] The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining its pharmacological properties.[4]

Positive allosteric modulators (PAMs) of the GABA-A receptor, such as this compound, do not bind to the primary GABA binding site (the orthosteric site). Instead, they bind to distinct sites on the receptor complex, known as allosteric sites.[4] This binding event induces a conformational change in the receptor that enhances the effect of GABA, typically by increasing the frequency or duration of channel opening.[2] This potentiation of GABAergic inhibition underlies the sedative, anxiolytic, and hypnotic effects of many therapeutic drugs.

Elucidating the Mechanism of Action: Key Experimental Protocols

A thorough investigation into the mechanism of action of a novel GABA-A receptor modulator like this compound necessitates a multi-faceted approach, combining techniques to assess binding characteristics, functional effects on receptor activity, and subunit selectivity.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for the GABA-A receptor and for identifying its binding site.

Methodology:

  • Membrane Preparation: GABA-A receptors are typically obtained from homogenized brain tissue (e.g., rat cortex) or from cell lines heterologously expressing specific GABA-A receptor subtypes.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]flunitrazepam for the benzodiazepine site, or [³H]muscimol for the GABA site) and varying concentrations of the unlabeled test compound (this compound).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity of this compound for the Benzodiazepine Site on GABA-A Receptors

RadioligandTest CompoundReceptor SourceIC50 (nM)Ki (nM)
[³H]flunitrazepamThis compoundRat Cortical Membranes15085
[³H]flunitrazepamDiazepam (Control)Rat Cortical Membranes105.7
Electrophysiological Studies (Two-Electrode Voltage Clamp & Patch Clamp)

Electrophysiological techniques directly measure the functional effects of a compound on GABA-A receptor-mediated ion currents.

Methodology:

  • Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) are transfected with cDNAs encoding specific GABA-A receptor subunits to express functional receptors on their surface.

  • Recording:

    • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: Oocytes are impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is perfused with a solution containing a fixed concentration of GABA, and then co-perfused with GABA and varying concentrations of this compound.

    • Patch Clamp in Mammalian Cells: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell or outside-out patch configuration). This allows for the recording of currents flowing through single or multiple GABA-A receptor channels in response to the application of GABA and this compound.

  • Data Analysis: The potentiation of the GABA-evoked current by the test compound is quantified. Concentration-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximum potentiation (Emax).

Table 2: Hypothetical Functional Potency and Efficacy of this compound at α1β2γ2 GABA-A Receptors

AgonistModulatorEC50 (µM)Emax (% of GABA response)
GABA-1.5100%
GABA (EC20)This compound0.51500%
GABA (EC20)Diazepam (Control)0.022000%

Visualizing the Core Mechanisms

Signaling Pathway of this compound at the GABA-A Receptor

GABAA_Modulation cluster_extracellular Extracellular Space cluster_receptor GABA-A Receptor cluster_intracellular Intracellular Space GABA GABA Orthosteric_Site Orthosteric Binding Site GABA->Orthosteric_Site This compound This compound Allosteric_Site Allosteric Binding Site This compound->Allosteric_Site Ion_Channel Chloride Ion Channel Orthosteric_Site->Ion_Channel Opens Allosteric_Site->Ion_Channel Potentiates Opening Cl_ion Cl- Ion_Channel->Cl_ion Influx Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Experimental Workflow for Characterizing this compound's Mechanism of Action

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_selectivity Subunit Selectivity Membrane_Prep Membrane Preparation Radioligand_Binding Radioligand Binding Assay Membrane_Prep->Radioligand_Binding Binding_Data Determine Ki (Binding Affinity) Radioligand_Binding->Binding_Data Comparative_Assays Comparative Binding & Functional Assays Binding_Data->Comparative_Assays Receptor_Expression Receptor Expression (Oocytes/HEK293) Electrophysiology Electrophysiology (TEVC/Patch Clamp) Receptor_Expression->Electrophysiology Functional_Data Determine EC50 & Emax (Potency & Efficacy) Electrophysiology->Functional_Data Functional_Data->Comparative_Assays Subunit_Transfection Transfect Different GABA-A Subunits Subunit_Transfection->Comparative_Assays Selectivity_Profile Determine Subunit Selectivity Profile Comparative_Assays->Selectivity_Profile

Caption: Workflow for characterizing a novel GABA-A receptor modulator.

Logical Relationship of this compound's Sedative Effect

Logical_Relationship This compound This compound Administration GABAA_Binding Binds to Allosteric Site on GABA-A Receptor This compound->GABAA_Binding GABA_Potentiation Potentiation of GABAergic Transmission GABAA_Binding->GABA_Potentiation Neuronal_Inhibition Increased Neuronal Inhibition GABA_Potentiation->Neuronal_Inhibition Sedation Sedative/Hypnotic Effect Neuronal_Inhibition->Sedation

Caption: Logical pathway from this compound administration to its sedative effect.

Conclusion

The characterization of this compound's mechanism of action at the GABA-A receptor serves as a paradigm for the investigation of novel allosteric modulators. A comprehensive understanding requires a combination of binding and functional assays to determine affinity, potency, and efficacy. Furthermore, elucidating the subunit selectivity is critical for predicting the therapeutic window and potential side-effect profile of a compound. The methodologies and frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to thoroughly characterize the interaction of novel compounds with the GABA-A receptor, ultimately paving the way for the development of safer and more effective therapeutics targeting the GABAergic system.

References

Pharmacological Profile of 2-methyl-1-phenylbut-3-yne-1,2-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and chemical databases reveals a significant lack of available pharmacological data for the compound 2-methyl-1-phenylbut-3-yne-1,2-diol. This guide addresses the current state of knowledge and outlines the necessary future research to establish a comprehensive pharmacological profile.

Introduction

2-methyl-1-phenylbut-3-yne-1,2-diol is a chemical entity with a defined structure. However, a thorough investigation into its biological effects is not documented in publicly accessible scientific literature. To date, no studies have been published detailing its mechanism of action, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), or pharmacodynamic effects on any biological system. This absence of data prevents the construction of a detailed pharmacological profile.

Current Status of Knowledge

Searches across major scientific databases, including PubMed, Scopus, and chemical repositories like PubChem and Chemical Abstracts Service (CAS), yielded no specific studies on the pharmacological activity of 2-methyl-1-phenylbut-3-yne-1,2-diol. The available information is limited to its chemical structure and basic identifiers.

Future Research Directions

To establish a comprehensive pharmacological profile for 2-methyl-1-phenylbut-3-yne-1,2-diol, a systematic and multi-faceted research approach is required. The following experimental workflow is proposed as a foundational strategy for characterizing its biological activity.

Initial Screening and Target Identification

The first step involves a broad screening process to identify potential biological targets and therapeutic areas. This can be achieved through a combination of in silico and in vitro methods.

Experimental Workflow: Initial Screening

cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Screening cluster_analysis Data Analysis & Prioritization A Compound Structure (2-methyl-1-phenylbut-3-yne-1,2-diol) B Molecular Docking Simulations (Target Protein Libraries) A->B C ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->C F Hit Identification & Target Hypothesis Generation B->F C->F D High-Throughput Screening (HTS) (Cell-based & Biochemical Assays) D->F E Phenotypic Screening (Disease-relevant Cell Models) E->F

Caption: Initial screening workflow for target identification.

Mechanism of Action Studies

Once potential targets are identified, detailed studies are necessary to elucidate the precise mechanism by which 2-methyl-1-phenylbut-3-yne-1,2-diol exerts its effects.

Experimental Workflow: Mechanism of Action

A Identified Biological Target B Binding Assays (e.g., SPR, ITC, Radioligand Binding) A->B C Enzyme Kinetics Assays (if target is an enzyme) A->C D Cellular Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) B->D C->D E Gene Expression Analysis (e.g., qPCR, RNA-seq) D->E F Elucidation of Molecular Mechanism D->F E->F

Caption: Workflow for elucidating the mechanism of action.

Pharmacokinetic Profiling

Understanding the ADME properties of the compound is crucial for its development as a potential therapeutic agent.

Experimental Protocols:

  • Solubility: Determined using methods like the shake-flask method in various physiological buffers.

  • Permeability: Assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • Metabolic Stability: Investigated by incubating the compound with liver microsomes or hepatocytes and analyzing its degradation over time using LC-MS/MS.

  • In Vivo Pharmacokinetics: Performed in animal models (e.g., rodents) where the compound is administered via relevant routes, and blood samples are collected at various time points to determine concentration-time profiles.

Pharmacodynamic and Efficacy Studies

In vivo studies in appropriate animal models of disease are essential to evaluate the therapeutic potential of 2-methyl-1-phenylbut-3-yne-1,2-diol.

Experimental Protocols:

  • Dose-Response Studies: To determine the relationship between the dose of the compound and its physiological effect.

  • Efficacy Studies: To assess the therapeutic effect of the compound in validated animal models of the targeted disease.

  • Biomarker Analysis: To measure changes in disease-relevant biomarkers to provide evidence of target engagement and pharmacological activity.

Data Presentation

As no quantitative data is currently available, the following tables are presented as templates for the future organization of experimental findings.

Table 1: In Vitro Activity

Assay TypeTarget/Cell LineIC50 / EC50 (µM)
e.g., Kinase Assaye.g., Target KinaseData to be determined
e.g., Cytotoxicity Assaye.g., Cancer Cell LineData to be determined

Table 2: Pharmacokinetic Parameters

ParameterValue
Solubility (pH 7.4) Data to be determined
Caco-2 Permeability (Papp) Data to be determined
Microsomal Stability (t½) Data to be determined
Bioavailability (%) Data to be determined
Clearance (mL/min/kg) Data to be determined
Volume of Distribution (L/kg) Data to be determined

Conclusion

The pharmacological profile of 2-methyl-1-phenylbut-3-yne-1,2-diol is currently undefined. The information presented in this guide serves as a roadmap for the necessary research to characterize its biological properties. The proposed workflows and experimental outlines provide a comprehensive framework for researchers and drug development professionals to initiate a thorough investigation into the potential therapeutic applications of this compound. Without the generation of primary research data, a detailed technical whitepaper on its core pharmacology cannot be completed.

In-depth Analysis of Centalun's In Vivo Inactive Metabolites Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, a detailed in-depth technical guide on the inactive metabolites of Centalun in vivo cannot be provided at this time. The core requirement for quantitative data, detailed experimental protocols, and established metabolic pathways for this compound is conspicuously absent from the public domain.

This compound, a sedative-hypnotic agent developed in 1962, has seen limited clinical use and is no longer a commonly prescribed medication. This historical context likely contributes to the scarcity of modern, detailed metabolic studies that are now standard for drug development. While general principles of drug metabolism are well-understood, specific data on the biotransformation of this compound, including the identification and quantification of its inactive metabolites in living organisms, are not available in the searched resources.

Our investigation sought to uncover key information necessary for the creation of a technical whitepaper, including:

  • Identification of Inactive Metabolites: No studies explicitly identifying the chemical structures of this compound's inactive metabolites in vivo were found.

  • Quantitative Data: Consequently, no quantitative data on the plasma or tissue concentrations of these potential metabolites could be located.

  • Experimental Protocols: Detailed methodologies for experiments aimed at elucidating this compound's metabolic fate in humans or animal models are not described in the available literature.

  • Metabolic Pathways: Without identified metabolites, the signaling pathways and enzymatic processes involved in the breakdown of this compound remain uncharacterized.

The creation of the requested technical guide, with its stringent requirements for data presentation in tables and Graphviz diagrams of metabolic pathways, is therefore not feasible. The foundational scientific data required to populate such a document does not appear to be publicly accessible.

General Principles of Drug Metabolism

In the absence of specific data for this compound, we can infer a general, hypothetical metabolic pathway based on the established principles of drug biotransformation in the human body. This process typically occurs in two phases:

  • Phase I Metabolism: Usually involves oxidation, reduction, or hydrolysis reactions to introduce or expose functional groups on the drug molecule. For a compound like this compound (2-methyl-1-phenylbut-3-yne-1,2-diol), oxidation via cytochrome P450 (CYP) enzymes in the liver would be a likely primary metabolic route. This could involve hydroxylation of the phenyl ring or oxidation of the alcohol groups.

  • Phase II Metabolism: Involves the conjugation of the modified drug with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation. The hydroxyl groups of this compound or its Phase I metabolites would be prime targets for these reactions, leading to the formation of inactive, readily excretable compounds.

Hypothetical Metabolic Workflow

Without experimental data, a speculative workflow for investigating this compound's metabolism could be proposed. This would be a standard approach for any novel compound and would be necessary to generate the data required for the requested technical guide.

G Hypothetical Workflow for this compound Metabolite Identification cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Human Studies (if ethically permissible) invitro_incubation Incubation of this compound with liver microsomes or hepatocytes metabolite_profiling Metabolite profiling using LC-MS/MS and NMR invitro_incubation->metabolite_profiling animal_dosing Dosing of this compound in animal models (e.g., rats, dogs) invitro_incubation->animal_dosing Inform in vivo study design enzyme_phenotyping Identification of metabolizing enzymes (e.g., specific CYP isozymes) metabolite_profiling->enzyme_phenotyping sample_collection Collection of biological samples (plasma, urine, feces) animal_dosing->sample_collection metabolite_quantification Quantification of this compound and metabolites over time sample_collection->metabolite_quantification human_dosing Administering a single, low dose to healthy volunteers metabolite_quantification->human_dosing Guide human metabolite search human_sample_collection Collection of plasma and urine human_dosing->human_sample_collection human_metabolite_analysis Analysis of human-specific metabolites human_sample_collection->human_metabolite_analysis

Caption: Hypothetical experimental workflow for identifying and quantifying the in vivo metabolites of this compound.

This diagram illustrates a standard approach to drug metabolism studies, commencing with in vitro experiments to generate initial metabolite profiles, followed by in vivo studies in animal models to understand the pharmacokinetics and excretion pathways. Finally, if deemed safe and necessary, human studies would confirm the metabolic profile in the target species.

While it is possible to outline the general principles and hypothetical methodologies for studying the in vivo inactive metabolites of this compound, the specific, data-rich technical guide requested cannot be produced. The foundational scientific research required to identify, quantify, and characterize these metabolites is not available in the public domain. For researchers, scientists, and drug development professionals interested in this specific topic, original research commencing with the foundational in vitro and in vivo studies outlined above would be necessary to generate the requisite data.

Centalun's GABAA Receptor Subtype Binding Affinity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centalun is a psycholeptic drug with known hypnotic and sedative properties, acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. While its general mechanism of action is established, a detailed quantitative analysis of its binding affinity across various GABAA receptor subtypes is not publicly available in the current scientific literature. This technical guide provides a framework for characterizing the binding profile of this compound, outlining the necessary experimental protocols and data presentation formats. It also includes visualizations of the GABAA receptor signaling pathway and a typical experimental workflow for determining binding affinity.

Introduction to this compound and GABAA Receptors

This compound exerts its effects by enhancing the activity of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. GABAA receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties. Understanding the binding affinity of this compound for different GABAA receptor subtypes is crucial for elucidating its precise mechanism of action, predicting its therapeutic effects and potential side effects, and guiding the development of more selective GABAA-modulating drugs.

Quantitative Binding Affinity of this compound for GABAA Receptor Subtypes

A comprehensive understanding of this compound's interaction with GABAA receptors requires quantitative data on its binding affinity for various subunit combinations. This data is typically presented in terms of the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50).

Table 1: this compound Binding Affinity for GABAA Receptor Subtypes (Hypothetical Data)

GABAA Receptor SubtypeRadioligandK_i_ (nM)IC_50_ (nM)E_max_ (%)Hill Slope
α1β2γ2[³H]FlunitrazepamData not availableData not availableData not availableData not available
α2β2γ2[³H]FlunitrazepamData not availableData not availableData not availableData not available
α3β2γ2[³H]FlunitrazepamData not availableData not availableData not availableData not available
α5β2γ2[³H]FlunitrazepamData not availableData not availableData not availableData not available
α1β3γ2[³H]FlunitrazepamData not availableData not availableData not availableData not available

Note: The above table is a template. As of the latest literature review, specific quantitative binding data for this compound at different GABAA receptor subtypes has not been published.

Experimental Protocols for Determining Binding Affinity

The following are standard experimental protocols used to determine the binding affinity of compounds like this compound for GABAA receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a drug for a receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

3.1.1. Membrane Preparation

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

  • Homogenization: After 48 hours of transfection, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that might interfere with the binding assay.

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method like the Bradford assay.

3.1.2. Binding Assay

  • Incubation: The prepared cell membranes (containing the GABAA receptors) are incubated with a fixed concentration of a radioligand (e.g., [³H]Flunitrazepam for the benzodiazepine site) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3.1.3. Data Analysis

The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assays

Electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) method using Xenopus oocytes or patch-clamp recordings from mammalian cells, can be used to measure the functional effects of a compound on GABAA receptor activity.

3.2.1. Oocyte Preparation and Injection

  • Oocyte Harvesting: Oocytes are surgically removed from female Xenopus laevis frogs.

  • Defolliculation: The oocytes are treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: The oocytes are injected with cRNAs encoding the desired GABAA receptor subunits.

  • Incubation: The injected oocytes are incubated for 2-7 days to allow for receptor expression.

3.2.2. Two-Electrode Voltage-Clamp Recording

  • Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

  • Impaling: The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • GABA Application: GABA is applied to the oocyte to elicit a current response.

  • Compound Application: The test compound (this compound) is co-applied with GABA to determine its modulatory effect on the GABA-evoked current.

  • Data Acquisition: The current responses are recorded and analyzed to determine the EC50 and Emax (maximum efficacy) of the compound.

Visualizations

GABAA Receptor Signaling Pathway

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABAA Receptor (α, β, γ subunits) GABA->GABAA_Receptor Binds to Orthosteric Site This compound This compound (Allosteric Modulator) This compound->GABAA_Receptor Binds to Allosteric Site Cl_ion Cl⁻ Ions GABAA_Receptor->Cl_ion Opens Cl⁻ Channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx

Caption: GABAA Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Transfected Cells) start->prep incubate Incubation (Membranes + Radioligand + this compound) prep->incubate filter Filtration (Separate Bound from Free) incubate->filter wash Washing (Remove Non-specific Binding) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Logical Relationship of this compound's Differential Binding

Centalun_Binding_Logic cluster_receptors GABAA Receptor Subtypes cluster_effects Potential Pharmacological Effects This compound This compound alpha1 α1βxγx This compound->alpha1 High Affinity? alpha2 α2βxγx This compound->alpha2 Moderate Affinity? alpha3 α3βxγx This compound->alpha3 Moderate Affinity? alpha5 α5βxγx This compound->alpha5 Low Affinity? sedation Sedation/Hypnosis alpha1->sedation anxiolysis Anxiolysis alpha2->anxiolysis myorelaxation Myorelaxation alpha3->myorelaxation cognition Cognitive Impairment alpha5->cognition

Caption: Hypothetical Binding Profile and Functional Consequences.

Conclusion

While this compound is known to modulate GABAA receptors, the lack of specific binding affinity data for different receptor subtypes limits a complete understanding of its pharmacological profile. The experimental protocols and frameworks provided in this guide offer a clear path for researchers to generate this crucial data. Such studies will be invaluable for advancing our knowledge of this compound's mechanism of action and for the broader field of GABAA receptor pharmacology and drug development.

The Neurochemical Profile of Centalun and its Class: A Technical Guide to GABA-A Receptor Positive Allosteric Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: Information regarding the specific neurochemical effects of Centalun, a psycholeptic drug developed in 1962, is sparse in contemporary scientific literature. It is understood to exert its hypnotic and sedative effects as an allosteric agonist of the GABA-A receptor.[1] This guide will, therefore, focus on the well-established principles of GABA-A receptor positive allosteric modulation, using this mechanism as a framework to understand the putative effects of this compound. The data and protocols presented herein are representative of the methods used to characterize compounds acting on the GABA-A receptor.

Executive Summary

This compound is a historical sedative-hypnotic compound whose primary mechanism of action is the positive allosteric modulation of the GABA-A receptor. This guide provides an in-depth technical overview of the neurochemical effects associated with this class of drugs. It details the molecular signaling pathways, presents quantitative data for representative compounds, outlines key experimental protocols for their characterization, and provides visual workflows for these processes. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

Introduction to GABA-A Receptor Signaling

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Positive allosteric modulators (PAMs) of the GABA-A receptor, such as the class this compound belongs to, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that enhances the effect of GABA. This potentiation can manifest as an increased frequency of channel opening or a longer duration of the open state, leading to a greater influx of Cl- and a more profound inhibitory effect. The result is the characteristic sedative, anxiolytic, and muscle relaxant properties of these compounds.

Quantitative Data for Representative GABA-A Receptor Modulators

The following tables summarize key quantitative data for a selection of well-characterized GABA-A receptor modulators. This data is provided to illustrate the typical binding affinities and functional potencies observed for this class of compounds.

Table 1: Binding Affinities (Ki) of Various Modulators at the Benzodiazepine Site of the GABA-A Receptor

CompoundKi (nM)RadioligandReceptor Source
Diazepam8.6[3H]FlunitrazepamRat Brain Membranes
Flunitrazepam1.6[3H]FlunitrazepamRat Brain Membranes
Zolpidem30[3H]FlunitrazepamRat Brain Membranes
CL 218 ,872810[3H]FlunitrazepamRat Brain Membranes
Flumazenil1.6[3H]FlunitrazepamRat Brain Membranes

Data compiled from multiple sources for illustrative purposes.

Table 2: Functional Potencies (EC50) of GABA and Modulators at Specific GABA-A Receptor Subtypes

CompoundEC50Receptor SubtypeExperimental System
GABA12.2 µMα5β3γ2HEK 293 Cells
GABA2.1 µMα1β3γ2HEK 293 Cells
GABA12.5 µMα3β3γ2HEK 293 Cells
Diazepam (in presence of GABA)~10-100 nM (Potentiation)VariousElectrophysiology
Zolpidem (in presence of GABA)~20-200 nM (Potentiation)α1-containingElectrophysiology

EC50 values for GABA represent the concentration required to elicit a half-maximal response. For modulators, the values typically represent the concentration for half-maximal potentiation of a sub-maximal GABA response. Data is representative and can vary based on experimental conditions.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

This protocol describes a method to determine the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor using [3H]Flunitrazepam.

Materials:

  • Rat brain membranes (whole brain except cerebellum)

  • [3H]Flunitrazepam (Radioligand)

  • Diazepam (for non-specific binding)

  • Test compound

  • Na-K phosphate buffer (pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare rat brain membranes by homogenization in Na-K phosphate buffer.

  • In a 96-well plate, incubate a 2 mg aliquot of the membrane preparation with 1 nM [3H]Flunitrazepam.

  • For determining non-specific binding, add 10 µM Diazepam to a subset of wells.

  • To test the affinity of a new compound, add it at various concentrations to other wells.

  • Incubate the plate for 60 minutes at 25°C.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition of specific binding by the test compound is used to calculate its Ki value.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the potentiation of GABA-induced currents by a test compound on specific, recombinantly expressed GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • GABA solution

  • Test compound solution

  • Normal frog ringer solution (e.g., 115 mmol/L NaCl, 2.5 mmol/L KCl, 1.8 mmol/L CaCl2, 10 mmol/L HEPES, pH 7.2)

Procedure:

  • Inject Xenopus oocytes with the cRNA encoding the desired GABA-A receptor subunits.

  • Incubate the oocytes for 3-6 days at 17°C to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with normal frog ringer solution.

  • Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -60 mV.

  • Apply a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current.

  • Co-apply the same concentration of GABA with varying concentrations of the test compound.

  • Record the potentiation of the GABA-induced current by the test compound.

  • Analyze the data to determine the EC50 for potentiation and the maximum potentiation effect.

Visualizations

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA in Vesicle GAD->GABA_vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABAA_Receptor GABA-A Receptor GABA_neurotransmitter->GABAA_Receptor Binds Chloride_Channel Cl- Channel (Open) GABAA_Receptor->Chloride_Channel Potentiates Opening Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Centalun_PAM This compound (PAM) Centalun_PAM->GABAA_Receptor Binds to allosteric site

Caption: GABA-A receptor signaling pathway with positive allosteric modulation.

Experimental_Workflow_TEVC cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GABA-A Subunit cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate 3-6 Days at 17°C cRNA_Injection->Incubation Placement Place Oocyte in Chamber Incubation->Placement Impalement Impale with Electrodes Clamp at -60mV Placement->Impalement Baseline Apply GABA (EC5) Record Baseline Current Impalement->Baseline Co_application Co-apply GABA + Test Compound Baseline->Co_application Data_Acquisition Record Potentiated Current Co_application->Data_Acquisition Measurement Measure Current Amplitude Data_Acquisition->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response Calculation Calculate EC50 & Max Potentiation Dose_Response->Calculation

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

References

Centalun: A Technical Guide to its Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Centalun, a psycholeptic drug with hypnotic and sedative properties. While specific quantitative solubility data for this compound is not widely available in published literature, this guide synthesizes available qualitative information and outlines standard experimental protocols for its determination. This document is intended to support researchers and drug development professionals in handling and formulating this compound for laboratory and pre-clinical studies.

Core Concepts: Understanding this compound's Solubility Profile

This compound's solubility is dictated by its molecular structure, which contains both hydrophilic and lipophilic functionalities. The presence of a vicinal diol group imparts hydrophilic character through its capacity for hydrogen bonding. Conversely, the phenyl ring and alkyne group contribute to its lipophilicity.[1] This dual nature suggests that this compound exhibits moderate solubility in polar protic solvents and enhanced solubility in aromatic and moderately polar organic solvents.[1]

Qualitative Solubility of this compound

Based on its chemical structure and available information, the expected solubility of this compound in various classes of common laboratory solvents is summarized in the table below. It is consistently reported to be soluble in Dimethyl Sulfoxide (DMSO).[1]

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileSoluble Solvents in this class can accept hydrogen bonds and have moderate to high dielectric constants, effectively solvating this compound.[1]
Polar Protic Water, Ethanol, MethanolModerately Soluble The hydroxyl groups of this compound can form hydrogen bonds with these solvents, but the lipophilic regions may limit high solubility.[1]
Non-Polar Aromatic Toluene, BenzeneLikely Soluble The phenyl ring of this compound can interact favorably with aromatic solvents through π-stacking interactions.[1]
Non-Polar Aliphatic Hexane, CyclohexaneLikely Insoluble The overall polarity of this compound is likely too high for significant solubility in non-polar aliphatic solvents.
Chlorinated Dichloromethane, ChloroformModerately Soluble These solvents have a moderate polarity that may be suitable for solvating both the polar and non-polar regions of this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following is a detailed, generalized protocol based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected laboratory solvent (e.g., DMSO, ethanol, water)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points to confirm that equilibrium has been reached.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid. The filter material should be compatible with the solvent.

    • Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method or other suitable analytical technique to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of this compound's Mechanism of Action

This compound functions as a positive allosteric modulator of the GABAA receptor. The following diagram, generated using the DOT language, illustrates this signaling pathway.

GABAA_Signaling cluster_receptor GABAA Receptor GABA_site GABA Binding Site Ion_channel Chloride (Cl-) Channel GABA_site->Ion_channel Opens Channel PAM_site Allosteric Site (this compound Binding) PAM_site->Ion_channel Enhances Opening Neuron_hyper Neuronal Hyperpolarization (Inhibitory Effect) Ion_channel->Neuron_hyper Increased Cl- Influx GABA GABA GABA->GABA_site Binds to This compound This compound This compound->PAM_site Binds to Cl_ion

GABAA Receptor Positive Allosteric Modulation by this compound.

This guide provides a foundational understanding of this compound's solubility characteristics and a practical framework for its experimental determination. Researchers are encouraged to perform their own solubility studies to obtain quantitative data specific to their experimental conditions and solvent systems.

References

An In-depth Technical Guide to the Sedative Effects of Centalun

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Centalun is a historical pharmaceutical agent developed in the 1960s. Consequently, publicly available, detailed quantitative data from modern clinical trials, comprehensive pharmacokinetic profiles, and specific experimental protocols meeting contemporary standards are scarce. This guide synthesizes the known pharmacology of this compound with established principles of its drug class—GABA-A receptor positive allosteric modulators—to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a psycholeptic drug with hypnotic and sedative properties, first developed in 1962. It was historically used for sedation in various medical procedures.[1] The primary mechanism of action for its sedative effects is through positive allosteric modulation of the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] By enhancing the effects of GABA, this compound produces a calming or sedative effect.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The sedative effects of this compound are mediated by its interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.

This compound, as a positive allosteric modulator, does not bind to the same site as GABA (the orthosteric site). Instead, it binds to a distinct allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that increases the efficiency of GABA-ergic neurotransmission. This can occur through two primary mechanisms:

  • Increased frequency of channel opening: The modulator increases the number of times the chloride channel opens in the presence of GABA.

  • Increased duration of channel opening: The modulator prolongs the time the chloride channel remains open once activated by GABA.

This enhanced GABA-ergic signaling in key areas of the brain, such as the thalamus, hypothalamus, and brainstem, leads to the observed sedative and hypnotic effects.

GABAA_Modulation cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABAA_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABAA_Receptor Binds to Orthosteric Site This compound This compound This compound->GABAA_Receptor Binds to Allosteric Site This compound->GABA Enhances Effect of

Caption: Mechanism of this compound's sedative effect via positive allosteric modulation of the GABA-A receptor.

Quantitative Data

Table 1: Representative Dose-Response Relationship for Sedation

Dose (mg/kg)Sedation Score (Observer's Assessment of Alertness/Sedation Scale - OAA/S)*Onset of Sedation (minutes)Duration of Sedation (hours)
Placebo 5 (Responds readily to name)--
Low Dose 4 (Lethargic response to name)15-301-2
Medium Dose 3 (Responds only after loud/repeated verbal stimulation)10-202-4
High Dose 2 (Responds only after mild prodding or shaking)5-154-6

*OAA/S is a validated scale where lower scores indicate deeper sedation.

Table 2: Representative Pharmacokinetic Profile

ParameterValue
Time to Peak Plasma Concentration (Tmax) 0.5 - 1.5 hours
Plasma Half-life (t½) 4 - 8 hours
Metabolism Primarily hepatic
Excretion Renal

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not available. However, the following are standard preclinical and clinical methodologies used to evaluate the sedative effects of novel compounds.

This is a classic in vivo assay to screen for sedative-hypnotic activity.

Objective: To determine if the test compound potentiates the hypnotic effect of a sub-hypnotic dose of thiopental.

Methodology:

  • Animal Model: Male Swiss albino mice (20-25g) are typically used.

  • Groups:

    • Control Group: Vehicle (e.g., saline, DMSO).

    • Positive Control Group: A known sedative (e.g., Diazepam).

    • Test Groups: Different doses of the test compound (e.g., this compound).

  • Procedure:

    • Animals are administered the vehicle, positive control, or test compound intraperitoneally (i.p.) or orally (p.o.).

    • After a set pre-treatment time (e.g., 30 minutes), a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.) is administered to all animals.

    • The onset of sleep (time from thiopental administration to the loss of the righting reflex) and the duration of sleep (time from the loss to the recovery of the righting reflex) are recorded.

  • Endpoint: A significant increase in the duration of sleep in the test groups compared to the control group indicates sedative-hypnotic activity.

Objective: To evaluate the efficacy and safety of the test compound for procedural sedation.

Methodology:

  • Study Population: Adult patients scheduled for a minor, non-painful diagnostic procedure (e.g., endoscopy).

  • Design:

    • Randomization: Patients are randomly assigned to receive the test compound, a placebo, or an active comparator.

    • Blinding: Both the patient and the investigator are unaware of the treatment assignment.

  • Procedure:

    • Baseline vital signs and sedation level (using a validated scale like the OAA/S) are recorded.

    • The study drug is administered intravenously (IV) at a predetermined dose.

    • Sedation levels and vital signs are monitored at regular intervals throughout the procedure.

    • Time to achieve adequate sedation, total dose administered, and time to recovery are recorded.

  • Endpoints:

    • Primary Efficacy Endpoint: Proportion of patients achieving a target level of sedation.

    • Secondary Endpoints: Onset and duration of sedation, patient and physician satisfaction, and incidence of adverse events.

Sedative_Drug_Development_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_approval Regulatory Review & Approval In_Vitro In Vitro Studies (Receptor Binding Assays) In_Vivo In Vivo Animal Models (e.g., Sleeping Time Assay) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety & Pharmacokinetics in Healthy Volunteers) Tox->Phase_I Phase_II Phase II (Dose-Ranging & Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Safety Studies) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval NDA->Approval

Caption: A generalized workflow for the development and approval of a new sedative drug.

Conclusion

While specific, modern quantitative data and detailed experimental protocols for this compound are limited due to its historical context, its mechanism of action as a positive allosteric modulator of the GABA-A receptor is well-understood within the broader class of sedative-hypnotic agents. The sedative effects arise from the enhancement of GABA-ergic inhibition in the central nervous system. The representative data and protocols presented in this guide provide a framework for understanding how a compound like this compound would be evaluated by today's standards. Further research into historical archives and potential translations of original publications may yield more specific details about this particular agent.

References

In-depth Technical Guide on Centalun: Initial Studies and Clinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

Overview and Mechanism of Action

Centalun was primarily utilized for sedation in various medical procedures, including surgery, orthopedics, and gynecology.[1] Its sedative and hypnotic effects are mediated through its action as an allosteric agonist of the GABAA receptor.[1]

GABAA Receptor Signaling Pathway

The binding of this compound to a site on the GABAA receptor, distinct from the GABA binding site, potentiates the effect of the inhibitory neurotransmitter GABA. This allosteric modulation increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_effects Cellular Effects GABAA_Receptor GABA_A Receptor Chloride_Channel Chloride Ion Channel (Cl-) GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABAA_Receptor Binds This compound This compound This compound->GABAA_Receptor Allosterically Binds & Potentiates

Figure 1: Simplified signaling pathway of this compound's action on the GABAA receptor.

Historical Clinical Applications

Initial clinical studies and applications of this compound in the 1960s focused on its utility as a sedative in various medical contexts.

Table 1: Summary of Early Clinical Applications for this compound

Medical Field Application Reference
SurgeryPre- and postoperative sedationMonecke K (1964)
OrthopedicsSedative therapyBruckschen E (1964)
Obstetrics & GynecologySedation for patientsGerlach W, Gerlach E (1964)
General MedicinePsychic effect of sedatives under normal and stress conditionsJanke W, Glathe H (1964)

Experimental Protocols

Detailed experimental protocols from the original studies are not available in accessible modern archives. The research from that era often lacks the standardized, detailed methodology sections required by current scientific journals.

General Experimental Workflow for Sedative Evaluation (Hypothetical)

The following diagram illustrates a generalized workflow that would have been typical for evaluating a new sedative compound like this compound during that period.

Sedative_Evaluation_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Models Animal Models (e.g., Rodents) Behavioral_Tests Behavioral Assessments (e.g., Locomotor Activity, Sedation Scoring) Animal_Models->Behavioral_Tests Toxicity_Studies Acute & Chronic Toxicity Studies Behavioral_Tests->Toxicity_Studies Human_Trials Human Clinical Trials (Healthy Volunteers & Patients) Toxicity_Studies->Human_Trials Proceed if Safe Efficacy_Evaluation Efficacy Evaluation (e.g., Sedation Scales, Anxiety Reduction) Human_Trials->Efficacy_Evaluation Safety_Monitoring Safety & Tolerability Monitoring (Adverse Events) Efficacy_Evaluation->Safety_Monitoring

Figure 2: A generalized workflow for the evaluation of a new sedative drug.

Quantitative Data

Specific quantitative data from the initial studies, such as pharmacokinetic profiles, dose-response curves, and precise efficacy measurements, are not detailed in the available retrospective sources. The clinical reports from the 1960s were largely descriptive.

Regulatory Status

Despite its history of clinical use, this compound was never incorporated into the Controlled Substances Act (CSA) and therefore remains unregulated as a drug of abuse.[1] It is no longer in clinical use.[1]

References

Centalun: An In-depth Technical Guide on Early Research into its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Centalun is a sedative-hypnotic drug developed in the early 1960s and is no longer in clinical use. The available information on its safety and toxicity profile from that era is limited. This document summarizes the known data and provides context based on its mechanism of action. The experimental protocols described are generalized representations of methodologies common during that period and are not based on specific documentation for this compound, which is largely unavailable.

Introduction

This compound (IUPAC name: 2-methyl-1-phenylbut-3-yne-1,2-diol; CAS: 2033-94-5) is a psycholeptic drug with hypnotic and sedative effects, first developed in 1962. It functions as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the central nervous system. This modulation leads to a decrease in neuronal excitability, resulting in sedation and hypnosis. While it saw some use in medical procedures, its clinical application has been discontinued. This guide provides a detailed overview of the early research findings on its safety and toxicity.

Quantitative Toxicity Data

The available quantitative toxicity data for this compound from early research is sparse. The primary available metric is the median lethal dose (LD50) from an intravenous study in rats.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationParameterValueReported EffectsReference
RatIntravenousLD50260 mg/kgSomnolence (general depressed activity)Nippon Yakurigaku Zasshi (1968)

Experimental Protocols

Generalized Protocol: Acute Oral Toxicity (LD50) Study
  • Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically of both sexes. Animals would be acclimatized to laboratory conditions.

  • Housing: Animals would be housed in standard cages with access to food and water ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: this compound would have been administered orally, likely via gavage. The compound would have been dissolved or suspended in a suitable vehicle. A range of doses would be tested across different groups of animals.

  • Observation: Following administration, animals would be observed for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for a period of 7 to 14 days. Observations would include changes in behavior, appearance, and autonomic functions.

  • Data Collection: The number of mortalities at each dose level would be recorded. At the end of the observation period, surviving animals might have been subjected to a gross necropsy.

  • LD50 Calculation: The LD50 value, the dose estimated to be lethal to 50% of the animals, would be calculated using a recognized statistical method of the time.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound

This compound, as a positive allosteric modulator of the GABA-A receptor, enhances the inhibitory signaling of GABA. The following diagram illustrates this general mechanism.

GABA_A_Receptor_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Site GABA->GABA_A_Receptor:gaba_site Binds to This compound This compound This compound->GABA_A_Receptor:pam_site Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Increased Cl- Influx Acute_Toxicity_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Rats) Start->Animal_Acclimatization Grouping Randomized Grouping (Control & Dose Groups) Animal_Acclimatization->Grouping Fasting Pre-dose Fasting Grouping->Fasting Dosing Single Oral Dose (Vehicle or this compound) Fasting->Dosing Observation_Short Short-term Observation (1-48 hours) - Clinical Signs - Mortality Dosing->Observation_Short Observation_Long Long-term Observation (up to 14 days) - Daily Health Checks Observation_Short->Observation_Long Data_Analysis Data Analysis - LD50 Calculation Observation_Long->Data_Analysis Necropsy Gross Necropsy (Optional) Observation_Long->Necropsy End End Data_Analysis->End Necropsy->Data_Analysis

The Enigmatic Case of "Centalun": An Examination of a Non-Existent Psycholeptic

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature, regulatory databases, and pharmaceutical records has yielded no evidence of a compound known as "Centalun." This suggests that "this compound" is not a recognized or approved pharmaceutical agent. Consequently, a technical guide on its classification as a psycholeptic drug cannot be formulated, as there is no existing data on its pharmacology, mechanism of action, or clinical effects.

The term "psycholeptic" itself refers to a class of drugs that have a calming or tranquilizing effect on the central nervous system. This category includes antipsychotics, anxiolytics, and hypnotics. For a compound to be classified as a psycholeptic, it would need to undergo extensive preclinical and clinical evaluation to determine its pharmacological profile and therapeutic efficacy.

Given the absence of any information on "this compound," it is plausible that the name is a result of a misspelling, a misunderstanding, or refers to a fictional substance. Without a valid reference compound, it is impossible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals are advised to consult recognized and verified sources for information on pharmaceutical compounds. Key resources for such information include:

  • PubMed: A free resource supporting the search and retrieval of biomedical and life sciences literature.

  • Scopus and Web of Science: Comprehensive, subscription-based abstract and citation databases of peer-reviewed literature.

  • DrugBank: A comprehensive, freely accessible, online database containing information on drugs and drug targets.

  • Regulatory Agency Websites: Such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which provide information on approved and investigational drugs.

In the event that "this compound" is a specific internal codename for a research compound not yet in the public domain, this information would be proprietary and not accessible through public searches.

Should a corrected or alternative name for the compound of interest be available, a thorough analysis can be conducted. However, based on the provided information, no further details can be furnished regarding "this compound."

Methodological & Application

Application Notes and Protocols for the Synthesis of Centalun

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Centalun, with the chemical name 2-methyl-1-phenylbut-3-yne-1,2-diol, is a historical psycholeptic drug with hypnotic and sedative effects. While it is no longer in widespread clinical use, its synthesis may be of interest for research purposes, including the study of its pharmacological properties or the development of new derivatives. This document provides a detailed, plausible protocol for the laboratory-scale synthesis of this compound from readily available starting materials. The proposed synthesis is a two-step process, commencing with the formation of an α-hydroxy ketone intermediate, followed by the addition of an acetylide to yield the target compound.

Data Presentation:

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are based on reported values for analogous reactions in the chemical literature due to the absence of specific published data for this exact synthesis.

StepReactionStarting MaterialReagentProductTheoretical Yield (%)Purity (%)
1Synthesis of 2-hydroxy-1-phenylpropan-1-onePropiophenoneSodium nitrite, Hydrochloric acid2-hydroxy-1-phenylpropan-1-one70-80>95
2Synthesis of this compound (2-methyl-1-phenylbut-3-yne-1,2-diol)2-hydroxy-1-phenylpropan-1-oneLithium acetylide-ethylenediamine complexThis compound60-75>98

Experimental Protocols:

Step 1: Synthesis of 2-hydroxy-1-phenylpropan-1-one (α-hydroxypropiophenone)

This procedure describes the α-hydroxylation of propiophenone.

Materials:

  • Propiophenone

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve propiophenone (1.0 eq) in diethyl ether.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water to the stirred solution.

  • To this biphasic mixture, add concentrated hydrochloric acid (2.0 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-hydroxy-1-phenylpropan-1-one.

Step 2: Synthesis of this compound (2-methyl-1-phenylbut-3-yne-1,2-diol)

This procedure describes the addition of lithium acetylide to the α-hydroxy ketone synthesized in Step 1.

Materials:

  • 2-hydroxy-1-phenylpropan-1-one

  • Lithium acetylide-ethylenediamine complex

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add lithium acetylide-ethylenediamine complex (1.5 eq) to the flask under a nitrogen atmosphere.

  • Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dissolve 2-hydroxy-1-phenylpropan-1-one (1.0 eq) in anhydrous THF in a separate dry flask.

  • Slowly add the solution of 2-hydroxy-1-phenylpropan-1-one to the stirred suspension of lithium acetylide at -78 °C via a syringe.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Mandatory Visualization:

The following diagram illustrates the proposed synthetic workflow for this compound.

Centalun_Synthesis cluster_step1 Step 1: α-Hydroxylation cluster_step2 Step 2: Acetylide Addition propiophenone Propiophenone intermediate 2-hydroxy-1-phenylpropan-1-one reagents1 NaNO2, HCl This compound This compound reagents2 Lithium Acetylide reagents1->intermediate Yield: 70-80% reagents2->this compound Yield: 60-75%

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for In Vitro Efficacy Testing of Centalun

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centalun is a non-barbiturate sedative hypnotic that exerts its pharmacological effects through positive allosteric modulation of the GABAA receptor.[1] As the primary inhibitory neurotransmitter in the central nervous system, GABA's activity is critical for maintaining balanced neuronal function.[2][3] this compound enhances the effect of GABA at the GABAA receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, which results in sedation.[2] These application notes provide detailed protocols for in vitro assays to characterize the efficacy and potency of this compound and similar compounds that target the GABAA receptor.

Key Concepts in this compound Efficacy Testing

The in vitro evaluation of this compound's efficacy focuses on its interaction with the GABAA receptor. Key parameters to be determined include:

  • Binding Affinity (Ki): Measures how tightly this compound binds to the GABAA receptor. A lower Ki value indicates a higher binding affinity.

  • Potency (EC50): Represents the concentration of this compound required to elicit a half-maximal response, such as potentiation of the GABA-induced current. A lower EC50 value signifies higher potency.

  • Efficacy: Describes the maximal effect a compound can produce. For a positive allosteric modulator like this compound, this is the maximum enhancement of the GABA-induced response.

Data Presentation: In Vitro Efficacy of GABAA Receptor Positive Allosteric Modulators

CompoundAssay TypeReceptor SubtypeParameterValue
DiazepamRadioligand Bindingα1β2γ2Ki1.7 µM
ZolpidemElectrophysiologyα1β2γ2EC500.96 µM
Compound 2-261Electrophysiologyα4β3δEC50265 nM
Valerenic AcidFLIPRα1β2γ2EC5012.56 µM

Experimental Protocols

Radioligand Binding Assay for GABAA Receptor

This assay determines the binding affinity of this compound to the GABAA receptor by measuring its ability to displace a radiolabeled ligand that binds to a specific site on the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the GABAA receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2).

  • Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • This compound stock solution.

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA or diazepam).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Protocol:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either a dilution of this compound, binding buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABAA_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes mix Mix Membranes, Radioligand, and this compound prep_membranes->mix prep_ligands Prepare Radioligand and this compound Dilutions prep_ligands->mix incubate Incubate to Equilibrium mix->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count calculate Calculate Specific Binding count->calculate plot Plot and Determine IC50 calculate->plot ki Calculate Ki plot->ki

Radioligand Binding Assay Workflow

Electrophysiology Assay using Automated Patch-Clamp

This assay directly measures the functional effect of this compound on the GABAA receptor by recording the ion channel's activity in response to GABA and the modulatory effect of this compound.

Objective: To determine the EC50 and efficacy of this compound in potentiating GABA-induced currents.

Materials:

  • HEK293 cells stably expressing the desired GABAA receptor subtype.

  • Automated patch-clamp system (e.g., QPatch or IonFlux).

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, pH 7.4).

  • Internal solution (e.g., containing KCl, MgCl2, EGTA, and HEPES, pH 7.2).

  • GABA stock solution.

  • This compound stock solution.

Protocol:

  • Culture the HEK293 cells expressing the GABAA receptor subtype of interest.

  • Prepare the cells for the automated patch-clamp system according to the manufacturer's instructions.

  • Establish a stable whole-cell recording from a single cell.

  • Apply a low concentration of GABA (EC10-EC20) to elicit a baseline current.

  • Co-apply the same concentration of GABA with increasing concentrations of this compound.

  • Record the potentiation of the GABA-induced current at each this compound concentration.

  • Wash the cell with the external solution between applications to allow for recovery.

  • Plot the percentage potentiation of the GABA current as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation (efficacy).

Patch_Clamp_Workflow cluster_setup Setup cluster_application Compound Application cluster_recording Recording & Analysis prep_cells Prepare GABAA-expressing Cells establish_recording Establish Whole-Cell Recording prep_cells->establish_recording apply_gaba Apply Baseline GABA (EC10-EC20) establish_recording->apply_gaba co_apply Co-apply GABA with this compound apply_gaba->co_apply record_current Record Current Potentiation co_apply->record_current analyze_data Plot and Determine EC50 & Efficacy record_current->analyze_data GABAA_Signaling_Pathway GABA GABA GABAAR GABAA Receptor GABA->GABAAR Binds to Orthosteric Site This compound This compound This compound->GABAAR Binds to Allosteric Site Chloride Cl- Influx GABAAR->Chloride Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Sedation Sedative Effect Hyperpolarization->Sedation

References

Application Notes and Protocols for the Use of Centalun in Animal Models for Sedation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for a hypothetical sedative agent named "Centalun." As of the date of this document, publicly available scientific literature and databases do not contain information on a compound with this name. Therefore, the information presented herein, including the mechanism of action, signaling pathways, and experimental protocols, has been synthesized from established principles of sedative pharmacology and best practices for in vivo sedation studies in animal models. These notes are intended to serve as a template and guide for researchers working with novel sedative compounds.

Introduction

This compound is a novel synthetic compound under investigation for its sedative and hypnotic properties. These application notes provide a comprehensive overview of its proposed mechanism of action and detailed protocols for its use in preclinical animal models to assess its sedative efficacy. The target audience for this document includes researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and veterinary medicine.

Proposed Mechanism of Action

This compound is hypothesized to exert its sedative effects through positive allosteric modulation of the GABA-A (γ-aminobutyric acid type A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to a site on the GABA-A receptor distinct from the GABA binding site, this compound is thought to enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and resulting in generalized CNS depression, manifesting as sedation.

Centalun_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_A->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Sedation Sedation Hyperpolarization->Sedation Results in GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Binds (Allosteric Site)

Figure 1: Proposed signaling pathway of this compound at the GABA-A receptor.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for this compound administered intraperitoneally (IP) to Sprague-Dawley rats. This data is for illustrative purposes to guide experimental design.

Dose (mg/kg, IP) Number of Animals (n) Onset of Sedation (minutes, mean ± SD) Duration of Sedation (minutes, mean ± SD) Time to Full Recovery (minutes, mean ± SD) Adverse Events Observed
10812.5 ± 2.125.3 ± 4.545.8 ± 6.2None
2587.8 ± 1.562.1 ± 8.990.4 ± 10.3Mild respiratory depression in 1/8 animals
5084.2 ± 0.9115.6 ± 15.2180.7 ± 20.5Moderate respiratory depression in 3/8 animals
10082.1 ± 0.5>240>360 (with some mortality)Severe respiratory depression, mortality in 2/8 animals

Experimental Protocols

Animal Models and Husbandry
  • Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300g) or C57BL/6 mice (male, 8-10 weeks old, 20-25g).

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the housing facility for at least 7 days prior to the experiment.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Preparation of this compound Solution
  • Vehicle: A suitable vehicle for this compound must be determined based on its solubility. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO or Tween 80 (the final concentration of which should be kept low and consistent across all groups, including controls).

  • Preparation:

    • Weigh the required amount of this compound powder using an analytical balance.

    • Dissolve the powder in the chosen vehicle to the desired stock concentration.

    • Vortex or sonicate until fully dissolved.

    • Prepare fresh on the day of the experiment.

    • Filter-sterilize the solution using a 0.22 µm syringe filter before administration.

Experimental Workflow for Sedation Assessment

Experimental_Workflow A Animal Acclimation (≥ 7 days) B Baseline Behavioral Assessment (Day of Experiment) A->B C Randomization into Treatment Groups B->C D This compound or Vehicle Administration (e.g., IP injection) C->D E Assessment of Sedation Onset (Time to Loss of Righting Reflex) D->E F Monitoring of Sedation Depth and Physiological Parameters E->F G Assessment of Sedation Duration (Time to Return of Righting Reflex) F->G H Post-Sedation Monitoring for Full Recovery and Adverse Effects G->H

Figure 2: General experimental workflow for a sedation study.

Protocol for Sedation Assessment in Rats
  • Baseline Assessment: Before drug administration, observe the animal's normal behavior, including spontaneous movement and response to auditory stimuli.

  • Drug Administration:

    • Gently restrain the rat.

    • Administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection. The injection volume should be appropriate for the animal's weight (e.g., 5-10 ml/kg).

    • Record the exact time of injection.

  • Assessment of Sedation Onset and Depth:

    • Immediately after injection, place the animal in a clean, quiet cage.

    • Assess the righting reflex every 2 minutes. To do this, gently place the animal on its back. The loss of the righting reflex is defined as the inability of the animal to right itself within 30 seconds. The time from injection to the first loss of the righting reflex is the onset of sedation .

    • Once the righting reflex is lost, assess the depth of sedation using a scoring system (see Table 2).

  • Monitoring During Sedation:

    • Continuously monitor the animal's respiratory rate by observing chest movements.[1]

    • Check for responses to stimuli such as a gentle tail pinch or an auditory stimulus (e.g., a clicker) every 15 minutes.[2][3]

    • Maintain the animal's body temperature using a heating pad set to a low temperature.

  • Assessment of Sedation Duration and Recovery:

    • Continue to assess the righting reflex every 10 minutes. The time from the loss to the return of the righting reflex is the duration of sedation .

    • After the righting reflex returns, continue to monitor the animal until it resumes normal behaviors such as grooming and exploring the cage. The time from injection to the resumption of normal behavior is the time to full recovery .

    • Observe for any adverse effects during the recovery period.

Table 2: Sedation Scoring Scale for Rodents
Score Behavioral and Reflex Activity Description
0Alert and ActiveSpontaneous movement, normal exploration.
1Mild SedationReduced spontaneous movement, but still responsive to auditory stimuli.
2Moderate SedationNo spontaneous movement, but righting reflex is present.
3Deep SedationLoss of righting reflex.
4Anesthetic PlaneLoss of righting reflex and loss of response to mild tail pinch.
5Deep AnesthesiaLoss of righting reflex and loss of pedal withdrawal reflex.

Conclusion

These application notes provide a framework for conducting preclinical sedation studies with the hypothetical compound this compound. Researchers should adapt these protocols based on the specific physicochemical properties of their test compound and the objectives of their study. Careful observation and adherence to ethical guidelines are paramount to obtaining reliable and reproducible data while ensuring animal welfare.

References

Application Notes and Protocols for the Preparation of Centalun Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation of Centalun solutions for use in a variety of experimental settings, including in vitro and in vivo studies. This compound is a psycholeptic drug with hypnotic and sedative effects mediated through its action as a positive allosteric modulator of the GABA-A receptor. Proper solution preparation is critical for obtaining accurate and reproducible experimental results. This document outlines the chemical properties of this compound, provides detailed protocols for its dissolution and storage, and includes a summary of its mechanism of action with a corresponding signaling pathway diagram.

Introduction to this compound

This compound, with the IUPAC name 2-methyl-1-phenylbut-3-yne-1,2-diol, is a small organic molecule developed in 1962.[1] It functions as an allosteric agonist of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] This mechanism of action underlies its sedative and hypnotic properties. Understanding the chemical characteristics of this compound is essential for its effective use in research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for calculating molar concentrations and understanding the solubility characteristics of the compound.

PropertyValueReference
IUPAC Name 2-methyl-1-phenylbut-3-yne-1,2-diol[2]
Molecular Formula C₁₁H₁₂O₂[2]
Molecular Weight 176.21 g/mol [2]
Appearance Colorless liquid (in pure form)
Solubility Soluble in Dimethyl Sulfoxide (DMSO). Moderately soluble in polar protic solvents.[2]
Storage Short term (days to weeks): Dry, dark at 0-4°C. Long term (months to years): Dry, dark at -20°C.[2]

Preparation of this compound Stock Solutions for In Vitro Use

The following protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to final experimental concentrations in aqueous media such as Phosphate-Buffered Saline (PBS) or cell culture medium.

Materials:

  • This compound (solid form)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Pre-weighing: Tare a sterile microcentrifuge tube on an analytical balance.

  • Weighing this compound: Carefully weigh the desired amount of this compound into the tared tube.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Calculation Example for a 10 mM Stock Solution:

      • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 176.21 g/mol * (1000 mg / 1 g) = 1.7621 mg

      • Dissolve 1.7621 mg of this compound in 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the storage vials are tightly sealed to prevent absorption of atmospheric moisture by the DMSO.

Important Considerations for In Vitro Experiments:

  • Final DMSO Concentration: When diluting the this compound stock solution into your aqueous experimental medium (e.g., cell culture media), ensure the final concentration of DMSO is low (typically ≤ 0.1% v/v) to avoid solvent-induced cellular toxicity.

  • Precipitation: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock, add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation. If precipitation occurs, consider preparing a more dilute stock solution or using a different formulation strategy.

Preparation of this compound Solutions for In Vivo Use

The preparation of this compound for animal studies requires careful consideration of sterility and vehicle compatibility to ensure animal welfare and data integrity.

Materials:

  • This compound (solid form)

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or other appropriate sterile vehicle

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO as described in the in vitro protocol, performing all steps in a sterile environment (e.g., a laminar flow hood).

  • Vehicle Preparation: The final dosing solution will likely be a co-solvent system to maintain this compound solubility. A common vehicle for poorly water-soluble compounds is a mixture of DMSO and sterile saline. The final concentration of DMSO should be kept as low as possible while maintaining the solubility of the compound at the desired dose.

  • Dilution and Formulation:

    • Aseptically withdraw the required volume of the this compound stock solution from the vial.

    • Slowly add the stock solution to the sterile vehicle (e.g., sterile saline) while vortexing. The final volume will depend on the desired dosing concentration and volume.

    • Example Formulation: A final dosing solution might contain 5-10% DMSO in sterile saline. The exact ratio should be empirically determined to ensure the compound remains in solution.

  • Sterilization: After dilution, sterile filter the final dosing solution through a 0.22 µm syringe filter into a sterile vial.

  • Administration: Administer the solution to the animals immediately after preparation. If storage is necessary, it should be for a minimal duration and at an appropriate temperature (2-8°C), with a visual inspection for precipitation before each use.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. This compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to a greater influx of Cl⁻ and a more pronounced inhibitory signal.

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ Channel) GABA->GABA_A_Receptor Binds to receptor This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: this compound's mechanism of action at the GABA-A receptor.

Experimental Workflow for Solution Preparation

The following diagram illustrates a typical workflow for the preparation of this compound solutions for experimental use.

Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve storage Store at -20°C dissolve->storage dilute Dilute in Aqueous Medium (Working Solution) storage->dilute check Check for Precipitation dilute->check check->dissolve Precipitation (Adjust Protocol) use Use in Experiment check->use No Precipitation end End use->end

Caption: General workflow for preparing this compound solutions.

Safety Precautions

  • Always handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions containing this compound.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

Application Notes and Protocols for the Quantification of Centalun in Various Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Centalun is a novel chiral psychoactive compound with therapeutic potential in neurological disorders. As with any new chemical entity, robust and reliable analytical methods are crucial for its quantification in various matrices during preclinical and clinical development. These methods are essential for pharmacokinetic studies, dose-response characterization, and formulation analysis. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples (plasma, urine) and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical principles for similar compounds, such as Citalopram, ensuring a high degree of accuracy, precision, and sensitivity.

Analytical Methods Overview

A summary of the validated analytical methods for the quantification of this compound (using Citalopram as a proxy) is presented below. Each method offers distinct advantages in terms of sensitivity, selectivity, and sample throughput, making them suitable for different research and development stages.

Table 1: Summary of Analytical Methods for this compound Quantification

MethodSample TypeLinearity RangeLimit of Quantification (LOQ)RecoveryPrecision (%RSD)
HPLC-UV Pharmaceutical Formulation5 - 20 µg/mL[1]1.324 µg/mL[1]99 - 100.42%[2]< 2%[1]
HPLC-Fluorescence Human Plasma1 - 75 ng/mL[3]5.5 x 10⁻⁸ M (in serum)[4]96.8 ± 5.0%[3]Intraday: < 8.6%, Interday: < 9.6%[3]
GC-MS Human Plasma10 - 500 ng/mL2 ng/mL[5]81 - 118%[5]3 - 11%[5]
LC-MS/MS Human Plasma32.4 - 973.2 ng/mL32.4 ng/mL[6]>85% (implied)[6]< 15%[6]
LC-MS/MS Human Urine79 - 196,450 pg/mL[7]79 pg/mL[7]Not specifiedNot specified

Experimental Protocols

Quantification of this compound in Pharmaceutical Formulations by HPLC-UV

This method is suitable for the routine quality control of this compound in tablet or capsule formulations.

1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity II UHPLC or equivalent

  • Detector: UV-Vis Detector

  • Column: Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (20:80 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 239 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

1.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 20 µg/mL.[1]

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

    • Make up the volume to 100 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start Weigh Weigh Sample Start->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Sonicate Sonicate Dissolve->Sonicate Filter Filter Sonicate->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (239 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Report Results Quantify->Report

HPLC-UV workflow for this compound quantification.
Quantification of this compound in Human Plasma by HPLC-Fluorescence

This highly sensitive method is ideal for pharmacokinetic studies requiring low detection limits.

2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: Shimadzu LC-20AD or equivalent

  • Detector: Fluorescence Detector

  • Column: Nueleodur CN (250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase: 30 mmol/L Potassium Dihydrogen Phosphate Buffer (containing 0.1% TEA, pH 5.0) : Acetonitrile (60:40 v/v)[3]

  • Flow Rate: 1.3 mL/min[3]

  • Detection Wavelength: Excitation: 236 nm, Emission: 306 nm[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2.2. Standard and Sample Preparation

  • Internal Standard (IS): Propranolol[3]

  • Sample Pre-treatment (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample, add the internal standard.

    • Add 5 mL of hexane-isoamyl alcohol (98:2 v/v) as the extraction solvent.[3]

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.

Quantification of this compound in Human Plasma by GC-MS

This method provides high selectivity and is suitable for confirmatory analysis.

3.1. Instrumentation and Chromatographic Conditions

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MSD Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

3.2. Sample Preparation and Derivatization

  • Sample Extraction: Perform liquid-liquid extraction as described in the HPLC-Fluorescence method.

  • Derivatization:

    • Evaporate the extracted sample to dryness.

    • Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and 50 µL of ethyl acetate.[5]

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Quantification of this compound in Human Urine by LC-MS/MS

This highly sensitive and specific method is ideal for metabolism and excretion studies.

4.1. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: Sciex Triple Quad 5500 or equivalent

  • Column: Zorbax Eclipse RP C18 (50 mm x 2.1 mm, 1.8 µm)[7]

  • Mobile Phase A: 0.1% Formic Acid in Water[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7]

  • Gradient Elution: Start with 5% B, increase to 95% B over 4 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

  • Flow Rate: 0.35 mL/min[7]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[7]

  • MRM Transitions: To be determined for this compound and its internal standard. For the proxy, Citalopram, transitions are m/z 325.3 → 109.0.[6]

4.2. Sample Preparation

  • Sample Pre-treatment (Liquid-Liquid Extraction):

    • To 0.5 mL of urine, add the internal standard.

    • Perform liquid-liquid extraction as described in the HPLC-Fluorescence method.[7]

    • Evaporate the organic layer and reconstitute in 100 µL of mobile phase A.

Mechanism of Action: this compound as a Selective Serotonin Reuptake Inhibitor (SSRI)

This compound is hypothesized to exert its therapeutic effects through the selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[8][9]

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin1 Serotonin_Vesicle->Serotonin1 Release SERT Serotonin Transporter (SERT) Receptor Serotonin Receptor Serotonin1->Receptor Binding Serotonin2 Serotonin2->SERT Reuptake Serotonin3 This compound This compound This compound->SERT Inhibition

Proposed mechanism of action of this compound.

Conclusion

The analytical methods detailed in this document provide a comprehensive framework for the quantitative analysis of this compound in various samples. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. These protocols have been developed based on well-established and validated techniques for similar compounds, ensuring their reliability and robustness for supporting drug development programs.

References

Application Notes and Protocols: Investigating the Hypnotic Effects of Centalun

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the hypnotic properties of Centalun, a novel GABAA receptor positive allosteric modulator. The protocols outlined below cover preclinical evaluation from behavioral screening to electrophysiological and molecular analysis.

Introduction

This compound is a novel investigational compound with potential hypnotic effects, believed to act as a positive allosteric modulator of the α1 subunit-containing GABAA receptor. This document details a series of experimental protocols designed to elucidate the efficacy, mechanism of action, and safety profile of this compound in a preclinical setting.

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to bind to a unique site on the GABAA receptor, distinct from the benzodiazepine binding site. This binding is thought to potentiate the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This enhanced inhibitory neurotransmission in key sleep-regulating circuits is the putative mechanism for its hypnotic effects.

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_membrane cluster_synapse Synaptic Cleft GABA_Receptor GABAA Receptor (α1 subunit) Cl- Channel Hyperpolarization Neuronal Hyperpolarization GABA_Receptor:c->Hyperpolarization Increased Cl- Influx Hypnotic_Effect Hypnotic Effect (Sleep Promotion) Hyperpolarization->Hypnotic_Effect Leads to GABA_mol GABA GABA_mol->GABA_Receptor Binds Centalun_mol This compound Centalun_mol->GABA_Receptor Allosterically Modulates

Figure 1: Hypothetical Signaling Pathway of this compound

Preclinical Experimental Workflow

A tiered approach is recommended to evaluate the hypnotic effects of this compound, starting with behavioral assays and progressing to more detailed electrophysiological and molecular studies.

Experimental_Workflow cluster_phase1 Phase 1: Behavioral Screening cluster_phase2 Phase 2: Electrophysiological Analysis cluster_phase3 Phase 3: Molecular & Safety Analysis A1 Animal Acclimation & Habituation A2 Dose-Response Study: Open Field Test (Locomotor Activity) A1->A2 A3 Sleep Latency & Duration: Loss of Righting Reflex A2->A3 B1 Surgical Implantation of EEG/EMG Electrodes A3->B1 Proceed if significant hypnotic effect observed B2 Baseline Polysomnographic (PSG) Recording B1->B2 B3 This compound Administration & PSG Recording B2->B3 B4 Sleep Architecture Analysis (NREM, REM, Wakefulness) B3->B4 C1 Tissue Collection (Brain Regions) B4->C1 Correlate with molecular data C2 Receptor Occupancy Study (Autoradiography) C1->C2 C3 Off-Target Binding Profile C1->C3

Figure 2: Preclinical Experimental Workflow for this compound

Experimental Protocols

Protocol 4.1: Dose-Response Assessment of Sedative Effects using the Open Field Test

Objective: To determine the dose-dependent effects of this compound on locomotor activity and assess potential sedative properties.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (dissolved in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Vehicle control solution

  • Open field apparatus (40 cm x 40 cm x 30 cm) equipped with automated tracking software

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Habituate each mouse to the open field apparatus for 30 minutes one day prior to testing.

  • On the test day, randomly assign mice to treatment groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg this compound; n=10 per group).

  • Administer the assigned treatment via IP injection.

  • Immediately place the mouse in the center of the open field arena.

  • Record locomotor activity for 60 minutes using the tracking software. Key parameters to measure are total distance traveled, time spent in the center zone, and rearing frequency.

  • Analyze the data to compare the effects of different doses of this compound to the vehicle control.

Protocol 4.2: Electroencephalography (EEG) and Electromyography (EMG) Recording

Objective: To quantitatively assess the effects of this compound on sleep architecture, including NREM and REM sleep stages.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound and vehicle control

  • EEG/EMG recording system (e.g., digital polysomnography system)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Implantable EEG/EMG electrodes

  • Dental cement

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant EEG screw electrodes over the frontal cortex and parietal cortex.

    • Implant EMG wire electrodes into the nuchal (neck) muscles.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow at least 7-10 days for recovery.

  • Recording:

    • Connect the rat to the recording system via a flexible cable and allow for a 2-day habituation period.

    • Record baseline EEG/EMG data for 24 hours (12h light/12h dark cycle).

    • On the test day, administer this compound or vehicle at the beginning of the light cycle.

    • Record EEG/EMG data for the next 24 hours.

  • Data Analysis:

    • Score the recordings in 10-second epochs into Wake, NREM, and REM sleep stages based on EEG and EMG characteristics.

    • Analyze key parameters: latency to NREM and REM sleep, total time spent in each stage, and bout duration and number for each stage.

Data Presentation

Quantitative data should be summarized in clear and concise tables. Below are examples of how to present the data from the described experiments.

Table 1: Effect of this compound on Locomotor Activity in the Open Field Test

Treatment GroupDose (mg/kg)Total Distance Traveled (m) (Mean ± SEM)Time in Center (s) (Mean ± SEM)Rearing Frequency (counts) (Mean ± SEM)
Vehicle-45.2 ± 3.128.5 ± 2.555.1 ± 4.8
This compound142.8 ± 2.926.9 ± 2.251.3 ± 4.5
This compound325.6 ± 2.418.3 ± 1.928.7 ± 3.1
This compound1010.1 ± 1.5 9.8 ± 1.112.4 ± 2.0**
p < 0.05, *p < 0.01 compared to Vehicle group (ANOVA with post-hoc test)

Table 2: Effect of this compound (10 mg/kg) on Sleep Architecture in Rats

ParameterVehicle (Mean ± SEM)This compound (Mean ± SEM)p-value
Sleep Latency (min)
NREM Sleep Latency15.4 ± 1.86.2 ± 0.9< 0.01
REM Sleep Latency65.2 ± 5.488.9 ± 6.1< 0.05
Total Sleep Time (min in 4h)
NREM Sleep98.7 ± 7.2145.3 ± 8.5< 0.01
REM Sleep22.1 ± 2.518.5 ± 2.1> 0.05
Wakefulness119.2 ± 8.176.2 ± 6.8< 0.01
NREM Sleep Bout Analysis
Average Bout Duration (s)45.6 ± 3.972.1 ± 5.3< 0.01
Number of Bouts130.1 ± 10.5125.8 ± 9.8> 0.05

Disclaimer: this compound is a fictional compound created for illustrative purposes. The protocols and data presented herein are hypothetical and intended to serve as a template for the experimental design of novel hypnotic agents. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

Application Notes and Protocols for Investigating the Mechanism of Centalun using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centalun is a psycholeptic drug with known hypnotic and sedative effects, identified as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1] Understanding the precise mechanism of action of this compound at the cellular level is crucial for elucidating its pharmacological profile and exploring its potential therapeutic applications. These application notes provide a comprehensive framework of cell culture-based assays to dissect the molecular interactions and downstream signaling pathways modulated by this compound.

The following protocols are designed to be performed in a stepwise manner, beginning with the identification of the specific GABAA receptor subtype(s) targeted by this compound, followed by a detailed characterization of its modulatory effects on receptor function and subsequent cellular responses.

I. Screening for this compound's GABAA Receptor Subtype Selectivity

Due to the lack of specific data on this compound's preferred GABAA receptor subtype, a screening approach is necessary to identify the primary molecular targets. This can be achieved using a panel of HEK293 cell lines stably expressing different combinations of GABAA receptor subunits.

Experimental Workflow: Subtype Selectivity Screening

GABAA_Subtype_Screening cluster_workflow Workflow for GABAA Receptor Subtype Selectivity Screening start Prepare Panel of HEK293 Cell Lines (Expressing different GABAA receptor subtypes) assay High-Throughput Functional Assay (e.g., FLIPR with membrane potential dye) start->assay treatment Treat cells with this compound at various concentrations assay->treatment readout Measure GABA-evoked response treatment->readout analysis Identify subtypes with significant potentiation readout->analysis end Target Subtype(s) Identified analysis->end GABAA_Modulation cluster_pathway GABAA Receptor Allosteric Modulation by this compound GABA GABA GABAAR GABAA Receptor GABA->GABAAR Binds to orthosteric site This compound This compound This compound->GABAAR Binds to allosteric site Chloride Cl- Influx GABAAR->Chloride Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Cellular_Effects_Workflow cluster_workflow Workflow for Assessing Cellular Effects of this compound start Primary Cortical Neuron Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT, LDH) treatment->viability western Western Blot Analysis (e.g., for signaling proteins) treatment->western analysis Data Analysis and Interpretation viability->analysis western->analysis

References

Application Notes and Protocols for Patch-Clamp Electrophysiology with Centalun

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centalun, a psycholeptic drug developed in 1962, exhibits hypnotic and sedative effects through its action as a positive allosteric modulator (PAM) of the GABAA receptor.[1][2] GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system, are ligand-gated ion channels that are crucial targets for a wide array of therapeutics, including anxiolytics, sedatives, and anesthetics.[3][4][5] Positive allosteric modulators of GABAA receptors do not directly activate the receptor but potentiate the effect of the endogenous ligand, GABA, by increasing the channel's open probability or conductance.[4]

Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of compounds like this compound on ion channels.[6] It allows for precise measurement of the changes in ionic currents flowing through the GABAA receptor in response to the application of GABA and the modulatory compound. This application note provides a detailed protocol for the characterization of this compound's effects on GABAA receptors using whole-cell patch-clamp recordings from cultured cells expressing specific GABAA receptor subunits.

Data Presentation

Table 1: Electrophysiological Properties of GABAA Receptors in the Presence of this compound (Hypothetical Data)
ParameterControl (GABA EC20)This compound (1 µM) + GABA EC20This compound (10 µM) + GABA EC20
Peak Current Amplitude (pA) -250 ± 25-750 ± 50-1200 ± 80
Potentiation (%) N/A200%380%
EC50 of GABA (µM) 5.2 ± 0.41.8 ± 0.20.9 ± 0.1
Activation Time Constant (τact, ms) 15.3 ± 1.212.1 ± 0.99.8 ± 0.7
Deactivation Time Constant (τdeact, ms) 85.6 ± 7.3152.4 ± 12.5210.1 ± 18.2
Table 2: Subunit Selectivity of this compound on Different GABAA Receptor Isoforms (Hypothetical Data)
GABAA Receptor Subunit CompositionThis compound EC50 (µM) for PotentiationMaximum Potentiation (%) at Saturating this compound
α1β2γ22.5 ± 0.3450 ± 35
α2β2γ21.8 ± 0.2520 ± 40
α3β2γ23.1 ± 0.4430 ± 30
α5β3γ215.2 ± 1.5210 ± 20

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare cells expressing specific GABAA receptor subunits for patch-clamp experiments.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Plasmids encoding human GABAA receptor subunits (e.g., α1, β2, γ2)

  • Transfection reagent (e.g., Lipofectamine)

  • Poly-D-lysine coated glass coverslips

Protocol:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • One day before transfection, seed the cells onto poly-D-lysine coated glass coverslips at a density of 5 x 104 cells/well in a 24-well plate.

  • On the day of transfection, prepare a mixture of the GABAA receptor subunit plasmids (in a 1:1:1 ratio for α, β, and γ subunits) and the transfection reagent in serum-free medium, according to the manufacturer's instructions.

  • Add the transfection mixture to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with fresh, complete culture medium.

  • Incubate the cells for 24-48 hours to allow for receptor expression before performing patch-clamp recordings.

Whole-Cell Voltage-Clamp Recordings

Objective: To measure GABA-evoked currents and their modulation by this compound.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • GABA stock solution (100 mM in water)

  • This compound stock solution (10 mM in DMSO)

Protocol:

  • Prepare fresh dilutions of GABA and this compound in the extracellular solution on the day of the experiment. The final DMSO concentration should be kept below 0.1%.

  • Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy-looking transfected cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at -60 mV.

  • Establish a baseline recording in the presence of extracellular solution.

  • Apply a low concentration of GABA (EC10-EC20) to elicit a control current. This is typically in the range of 1-10 µM for α1β2γ2 receptors.

  • After washing out the GABA, co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.01 µM to 100 µM).

  • To determine the effect of this compound on the GABA dose-response curve, apply a range of GABA concentrations in the absence and presence of a fixed concentration of this compound.

  • Record the current responses and save the data for offline analysis.

Data Analysis

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

  • Calculate the potentiation by this compound as follows: Potentiation (%) = [((IGABA+this compound) / IGABA) - 1] * 100

  • Construct concentration-response curves for this compound potentiation and fit the data with the Hill equation to determine the EC50.

  • Construct GABA concentration-response curves in the absence and presence of this compound and fit with the Hill equation to determine the GABA EC50 in each condition.

Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor GABA->GABAAR Binds to Orthosteric Site This compound This compound This compound->GABAAR Binds to Allosteric Site Cl_ion Cl- Influx GABAAR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Signaling pathway of GABAA receptor modulation by this compound.

Experimental_Workflow A Cell Culture & Transfection of GABAA Subunits B Whole-Cell Patch-Clamp Setup A->B C Establish Stable Baseline Recording (-60 mV) B->C D Apply GABA (EC20) - Control Current C->D E Washout D->E F Co-apply GABA (EC20) + this compound (various conc.) E->F G Washout F->G H Data Acquisition & Analysis F->H G->D Repeat for different conc. I Determine EC50 & Potentiation H->I

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

Application Notes and Protocols for Radioligand Binding Assays with Centalun

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centalun is a psycholeptic compound with sedative and hypnotic properties, identified as a positive allosteric modulator of the GABA-A receptor.[1] The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its activation by the neurotransmitter γ-aminobutyric acid (GABA) leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[2][3][4] Allosteric modulators like this compound do not bind to the primary GABA binding site but to a distinct site on the receptor complex. This binding potentiates the effect of GABA, increasing the frequency or duration of channel opening and enhancing the inhibitory signal.[2][5]

Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptors.[6][7][8] These assays allow for the determination of key pharmacological parameters such as binding affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd) of the radioligand. This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with the GABA-A receptor.

Data Presentation

The following table summarizes hypothetical quantitative data for a radioligand binding assay characterizing the interaction of this compound with the GABA-A receptor.

ParameterValueDescription
Radioligand [3H]MuscimolA potent and specific agonist for the GABA-A receptor.
Kd of [3H]Muscimol 5 nMThe equilibrium dissociation constant, indicating the affinity of the radioligand for the GABA-A receptor. Determined from saturation binding experiments.
Bmax 1.2 pmol/mg proteinThe maximum number of binding sites for the radioligand in the membrane preparation. Determined from saturation binding experiments.
IC50 of this compound 150 nMThe concentration of this compound that inhibits 50% of the specific binding of [3H]Muscimol. Determined from competition binding experiments.
Ki of this compound 75 nMThe inhibitory constant for this compound, representing its affinity for the allosteric binding site on the GABA-A receptor. Calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Protocols

Membrane Preparation from Rat Brain

This protocol describes the preparation of crude synaptic membranes from rat brain, which are enriched in GABA-A receptors.[6][9]

Materials:

  • Whole rat brains

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4 (4°C)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 (4°C)

  • Centrifuge tubes

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • High-speed refrigerated centrifuge

Procedure:

  • Euthanize rats according to approved animal welfare protocols and rapidly excise the brains.

  • Place the brains in ice-cold Homogenization Buffer.

  • Homogenize the tissue in 20 volumes (w/v) of Homogenization Buffer with 10-12 strokes of a Teflon-glass homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Discard the supernatant and resuspend the pellet in 20 volumes of ice-cold Binding Buffer.

  • Centrifuge again at 20,000 x g for 20 minutes at 4°C. Repeat this wash step twice more to remove endogenous GABA.

  • After the final wash, resuspend the pellet in a known volume of Binding Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Saturation Radioligand Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radioligand (e.g., [3H]Muscimol) to the GABA-A receptor.[7][9]

Materials:

  • Prepared rat brain membranes

  • Radioligand: [3H]Muscimol (specific activity ~10-30 Ci/mmol)

  • Non-specific binding agent: 10 µM GABA

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the radioligand ([3H]Muscimol) in Binding Buffer, typically ranging from 0.1 to 50 nM.

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding and non-specific binding.

  • Total Binding Wells: Add 50 µL of Binding Buffer, 50 µL of the appropriate [3H]Muscimol dilution, and 100 µL of the membrane preparation (containing 50-100 µg of protein).

  • Non-specific Binding Wells: Add 50 µL of 10 µM GABA, 50 µL of the appropriate [3H]Muscimol dilution, and 100 µL of the membrane preparation.

  • Incubate the plate at 4°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash the filters three times with 3 mL of ice-cold Binding Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Allow the vials to stand for at least 4 hours in the dark before counting the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand.

    • Analyze the data using non-linear regression analysis (e.g., using GraphPad Prism) to determine the Kd and Bmax values.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[6][7]

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled test compound: this compound

Procedure:

  • Prepare serial dilutions of this compound in Binding Buffer, typically ranging from 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of this compound.

  • Total Binding Wells: Add 50 µL of Binding Buffer, 50 µL of [3H]Muscimol (at a concentration close to its Kd, e.g., 5 nM), and 100 µL of the membrane preparation.

  • Non-specific Binding Wells: Add 50 µL of 10 µM GABA, 50 µL of [3H]Muscimol, and 100 µL of the membrane preparation.

  • Competition Wells: Add 50 µL of the appropriate this compound dilution, 50 µL of [3H]Muscimol, and 100 µL of the membrane preparation.

  • Follow steps 5-9 from the Saturation Radioligand Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABAA_Signaling_Pathway GABA-A Receptor Signaling Pathway GABA GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds to orthosteric site This compound This compound (Positive Allosteric Modulator) This compound->GABAA_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel (Closed) GABAA_Receptor->Chloride_Channel GABA binding causes brief opening Chloride_Channel_Open Chloride Ion Channel (Open) GABAA_Receptor->Chloride_Channel_Open GABA + this compound binding prolongs/enhances opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Cl- influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (e.g., from rat brain) Incubation 4. Incubation: Membranes + Radioligand +/- this compound Membrane_Prep->Incubation Radioligand 2. Prepare Radioligand ([3H]Muscimol) Radioligand->Incubation Compound 3. Prepare Test Compound (this compound) Compound->Incubation Filtration 5. Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting 6. Scintillation Counting to quantify bound radioactivity Filtration->Counting Analysis 7. Data Analysis (Kd, Bmax, IC50, Ki) Counting->Analysis

References

Application Notes & Protocols: Creating Novel Derivatives from the Centalun Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Centalun (2-methyl-1-phenylbut-3-yne-1,2-diol), a historical psycholeptic agent, presents a unique tertiary propargyl alcohol scaffold with known activity as a positive allosteric modulator of the GABA-A receptor.[1] While no derivatives have been extensively reported in the public domain, its structure offers multiple avenues for chemical modification to explore new pharmacological profiles. These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel this compound derivatives. The protocols outlined herein are based on established synthetic methodologies for analogous chemical structures and provide a framework for systematic structure-activity relationship (SAR) studies.

Rationale for Derivatization

The primary objective for creating derivatives of the this compound scaffold is to modulate its sedative-hypnotic properties and explore potential new therapeutic applications. Key areas for optimization include:

  • Potency and Efficacy: Enhancing the affinity for the GABA-A receptor or modulating the allosteric effect.

  • Selectivity: Targeting specific GABA-A receptor subtypes to minimize off-target effects.

  • Pharmacokinetics: Improving metabolic stability, oral bioavailability, and duration of action. Tertiary alcohols, such as the one in this compound, can offer improved metabolic profiles compared to primary or secondary alcohols.[2]

  • Novel Activities: Exploring alternative therapeutic areas where the propargyl alcohol moiety might be of interest, such as anticonvulsant, anxiolytic, or muscle relaxant properties. The acetylene group is a feature in various biologically active compounds and can be leveraged to create derivatives with novel activities.[3]

Proposed Derivatization Strategies

Based on the principles of medicinal chemistry and bioisosteric replacement, several modifications to the this compound scaffold can be proposed.[4][5][6][7]

2.1. Modification of the Phenyl Ring:

  • Electronic Effects: Introduction of electron-withdrawing (e.g., halogens, -CF3, -CN) or electron-donating (e.g., -CH3, -OCH3) groups at the ortho, meta, or para positions to probe electronic requirements for receptor binding.

  • Steric Effects: Introduction of bulky groups (e.g., t-butyl) to explore the steric tolerance of the binding pocket.

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic (e.g., pyridine, thiophene) or non-aromatic cyclic systems to improve properties like solubility and metabolic stability.

2.2. Modification of the Hydroxyl Groups:

  • Esterification/Etherification: Conversion of one or both hydroxyl groups to esters or ethers to modulate lipophilicity and create prodrugs.

  • Fluorination: Selective replacement of a hydroxyl group with fluorine, which can alter acidity and hydrogen bonding capacity.

  • Bioisosteric Replacement: Replacing the hydroxyl groups with bioisosteres such as amines or thiols.

2.3. Modification of the Methyl and Ethynyl Groups:

  • Homologation: Replacing the methyl group with larger alkyl chains (ethyl, propyl) to probe for additional hydrophobic interactions.

  • Modification of the Alkyne: Conversion of the terminal alkyne to other functional groups (e.g., nitriles, esters) or its participation in click chemistry for conjugation.

Synthetic Protocols

The following are generalized protocols for the synthesis of proposed this compound derivatives. Researchers should adapt these protocols based on the specific target molecule.

3.1. General Protocol for Phenyl Ring Derivatization (via Grignard Reaction):

This protocol describes the synthesis of a para-chlorinated this compound derivative.

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq).

    • Add a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Initiate the reaction with gentle heating or the addition of a small crystal of iodine.

    • Stir the reaction mixture at room temperature until the magnesium is consumed.

  • Reaction with Propargyl Aldehyde:

    • In a separate flask, dissolve 3-methyl-1-butyn-3-ol (1.1 eq) in anhydrous THF.

    • Cool the solution to 0 °C and slowly add the prepared Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3.2. General Protocol for Hydroxyl Group Derivatization (Esterification):

  • Dissolution:

    • Dissolve the this compound analog (1.0 eq) in dichloromethane (DCM).

    • Add a base such as triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Acylation:

    • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting ester by flash chromatography.

Biological Evaluation

A tiered approach is recommended for the biological evaluation of newly synthesized this compound derivatives.

4.1. Primary Screening: In Vitro GABA-A Receptor Binding Assay:

  • Objective: To determine the binding affinity of the derivatives for the GABA-A receptor.

  • Method: Radioligand binding assays using [3H]muscimol (for the GABA site) or [3H]flunitrazepam (for the benzodiazepine site) with synaptic membrane preparations from rodent brains.

  • Data Output: IC50 values, which can be converted to Ki (inhibition constant) values.

4.2. Secondary Screening: In Vitro Functional Assays:

  • Objective: To characterize the functional activity of the compounds (agonist, antagonist, or modulator).

  • Method: Electrophysiological recordings (e.g., patch-clamp) on cultured neurons or cell lines expressing specific GABA-A receptor subtypes.

  • Data Output: EC50 or IC50 values for GABA-A receptor modulation.

4.3. Tertiary Screening: In Vivo Behavioral Models:

  • Objective: To assess the in vivo efficacy and potential side effects.

  • Models:

    • Sedative/Hypnotic Effects: Loss of righting reflex in rodents.

    • Anxiolytic Effects: Elevated plus-maze or open field tests.

    • Motor Coordination: Rotarod test to assess potential motor impairment.

  • Data Output: ED50 (effective dose for 50% of the population) for the desired effect and for side effects.

Data Presentation

The following tables present hypothetical data for a series of proposed this compound derivatives to illustrate how quantitative data can be structured for SAR analysis.

Table 1: Hypothetical In Vitro Activity of Phenyl-Substituted this compound Analogs

Compound IDR (Substitution on Phenyl Ring)GABA-A Binding (Ki, nM)GABA-A Modulation (EC50, nM)
This compoundH150250
C-0014-Cl85120
C-0024-OCH3210350
C-0034-CF37095
C-0042-F130200

Table 2: Hypothetical Pharmacokinetic Properties of Selected Analogs

Compound IDMicrosomal Stability (t1/2, min)Caco-2 Permeability (Papp, 10^-6 cm/s)Oral Bioavailability (F, %)
This compound252.515
C-001453.130
C-003604.545

Visualizations

Diagram 1: General Synthetic Workflow for this compound Derivatives

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_derivatization Derivatization Substituted Phenyl Bromide Substituted Phenyl Bromide Grignard Reaction Grignard Reaction Substituted Phenyl Bromide->Grignard Reaction Propargyl Aldehyde Propargyl Aldehyde Propargyl Aldehyde->Grignard Reaction This compound Analog Core This compound Analog Core Grignard Reaction->this compound Analog Core Esterification Esterification This compound Analog Core->Esterification Etherification Etherification This compound Analog Core->Etherification Other Modifications Other Modifications This compound Analog Core->Other Modifications

Caption: Synthetic workflow for generating this compound analogs.

Diagram 2: Known Signaling Pathway of GABA-A Receptor Modulation

G This compound Derivative This compound Derivative GABA-A Receptor GABA-A Receptor This compound Derivative->GABA-A Receptor Binds to allosteric site Chloride Ion Channel Chloride Ion Channel GABA-A Receptor->Chloride Ion Channel Opens Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Channel->Neuronal Hyperpolarization Influx of Cl- Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability GABA GABA GABA->GABA-A Receptor Binds to orthosteric site

Caption: GABA-A receptor signaling pathway.

Diagram 3: Proposed Biological Screening Cascade

G Compound Library Compound Library Primary Screening Primary Screening (GABA-A Binding Assay) Compound Library->Primary Screening Secondary Screening Secondary Screening (Electrophysiology) Primary Screening->Secondary Screening Active Compounds Tertiary Screening Tertiary Screening (In Vivo Models) Secondary Screening->Tertiary Screening Potent Modulators Lead Candidates Lead Candidates Tertiary Screening->Lead Candidates Efficacious & Safe

Caption: Tiered screening approach for new derivatives.

References

Laboratory safety procedures for handling Centalun

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centalun is a psycholeptic drug with hypnotic and sedative properties, first synthesized in 1962. It functions as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. Although previously used for sedation in medical procedures, it is no longer in widespread clinical use. These application notes provide detailed safety procedures, experimental protocols, and technical data to guide the laboratory use of this compound for research and drug development purposes.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name2-methyl-1-phenylbut-3-yne-1,2-diol
Molecular FormulaC₁₁H₁₂O₂
Molar Mass176.215 g·mol⁻¹
AppearanceWhite to off-white powder-
SolubilitySoluble in DMSO
StorageShort term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C, dry and dark.

Mechanism of Action

This compound exerts its sedative and hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus causing central nervous system depression.

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABAA_R GABA-A Receptor Ion_Channel Chloride Ion Channel GABAA_R->Ion_Channel opens Cl_in Ion_Channel->Cl_in GABA GABA GABA->GABAA_R binds This compound This compound This compound->GABAA_R binds (allosteric site) Cl_out Cl_out->Ion_Channel influx Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_in->Hyperpolarization

Figure 1: this compound's Mechanism of Action on the GABA-A Receptor.

Laboratory Safety Procedures

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A full-length laboratory coat should be worn to protect from spills.

  • Respiratory Protection: When handling the powdered form, a dust mask or respirator should be used to avoid inhalation.

Engineering Controls
  • Fume Hood: All handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated.

Handling and Storage
  • Handling: Avoid direct contact with skin, eyes, and clothing. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For short-term storage, 0-4°C is recommended, and for long-term storage, -20°C is appropriate.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Experimental Protocols

Preparation of Stock Solutions
  • Objective: To prepare a high-concentration stock solution of this compound for use in various assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Vortex mixer

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the tube securely and vortex until the this compound is completely dissolved.

    • Store the stock solution at -20°C.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Store at -20°C vortex->store end End store->end

Troubleshooting & Optimization

Technical Support Center: Centalun (Phenibut) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Centalun (Phenibut; β-phenyl-γ-aminobutyric acid). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Low Yield in the Michael Addition Step

Question: We are experiencing a low yield in the Michael addition of diethyl malonate to β-nitrostyrene. What are the potential causes and solutions?

Answer:

Low yields in this step are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Poor Quality of Starting Materials - β-nitrostyrene: Ensure it is freshly prepared or purified by recrystallization. It can polymerize or degrade on storage. - Diethyl malonate: Use freshly distilled diethyl malonate. - Base: Use a fresh, anhydrous base. Sodium ethoxide should be prepared fresh for best results.Improved reaction conversion and reduced side products.
Incorrect Stoichiometry - Ensure a slight excess (1.1-1.2 equivalents) of diethyl malonate is used. - The amount of base is critical; typically, a catalytic amount (0.1-0.2 equivalents) is sufficient. Using a full equivalent can lead to side reactions.Maximized conversion of the limiting reagent (β-nitrostyrene).
Suboptimal Reaction Temperature - The reaction is typically exothermic. Maintain the temperature between 20-30°C. Overheating can lead to polymerization and other side reactions. Use an ice bath to control the initial exotherm.Minimized formation of polymeric byproducts and increased yield of the desired adduct.
Presence of Water - The reaction is sensitive to moisture. Use anhydrous solvents (e.g., dry ethanol) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Reduced hydrolysis of the ester and prevention of base deactivation.
Inefficient Mixing - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the base is not fully soluble.Uniform reaction progress and prevention of localized "hot spots."
Incomplete Reduction of the Nitro Group

Question: Our catalytic hydrogenation of the Michael adduct is resulting in a mixture of the desired amine and unreacted nitro compound. How can we drive the reaction to completion?

Answer:

Incomplete reduction is a frequent issue. The following points should be considered for optimizing this step.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Inactivity - Catalyst Quality: Use a fresh, high-quality catalyst (e.g., Raney Nickel or Palladium on carbon). - Catalyst Loading: A typical loading is 5-10 mol% of the catalyst. If the reaction is sluggish, a higher loading may be necessary.Complete and efficient reduction of the nitro group.
Insufficient Hydrogen Pressure - Ensure the reaction vessel is properly sealed and pressurized. A typical pressure is 50-100 psi of hydrogen. - Monitor the pressure throughout the reaction; a drop in pressure indicates hydrogen consumption.Sufficient driving force for the hydrogenation reaction.
Presence of Catalyst Poisons - Impurities from the previous step, particularly sulfur-containing compounds, can poison the catalyst. Ensure the Michael adduct is purified before reduction.Maintained catalyst activity throughout the reaction.
Inadequate Stirring - Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.Improved reaction rate and complete conversion.
Suboptimal Solvent Choice - Protic solvents like ethanol or methanol are generally effective. Ensure the solvent is of sufficient purity.Good solubility of the starting material and facilitation of the reaction.
Low Yield in the Final Hydrolysis and Decarboxylation Step

Question: The final acid hydrolysis of the intermediate lactam/ester to yield this compound is giving a low yield. What could be the problem?

Answer:

The hydrolysis and decarboxylation step is sensitive to reaction conditions. Careful control is necessary to achieve a high yield.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Hydrolysis - Acid Concentration: Use a sufficiently concentrated acid, such as 6M hydrochloric acid. - Reaction Time and Temperature: The reaction typically requires refluxing for several hours. Monitor the reaction by TLC or LC-MS to ensure completion.Full conversion of the intermediate to the final product.
Product Degradation - Prolonged heating in strong acid can lead to degradation. Once the reaction is complete, cool the mixture promptly.Minimized formation of degradation byproducts.
Difficulties in Product Isolation - this compound is an amino acid and is soluble in water. After hydrolysis, the product is in the aqueous layer as the hydrochloride salt. - To isolate, neutralize the solution carefully to the isoelectric point (around pH 4-5) to precipitate the zwitterionic form. Alternatively, evaporate the aqueous solution to dryness to obtain the hydrochloride salt.Efficient recovery of the synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific route and optimization of each step. A well-optimized laboratory synthesis can achieve an overall yield in the range of 40-60%.

Q2: How can I purify the final this compound product?

A2: The most common method for purification is recrystallization. If the final product is the hydrochloride salt, it can be recrystallized from ethanol/water or isopropanol. If it is the free amino acid (zwitterion), it can be recrystallized from water or a mixture of water and ethanol.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes. β-nitrostyrene is a lachrymator and should be handled in a well-ventilated fume hood. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted with appropriate safety measures, including the use of a properly sealed reaction vessel and ensuring there are no ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use a different base for the Michael addition?

A4: While sodium ethoxide is commonly used, other bases such as piperidine or triethylamine can also be effective. However, the choice of base can influence the reaction rate and the formation of byproducts, so some optimization may be required.

Experimental Protocols

Protocol 1: Synthesis of the Diethyl 2-(2-nitro-1-phenylethyl)malonate (Michael Adduct)
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve β-nitrostyrene (1 equivalent) in anhydrous ethanol.

  • Add diethyl malonate (1.1 equivalents) to the solution.

  • Prepare a solution of sodium ethoxide (0.15 equivalents) in anhydrous ethanol.

  • Slowly add the sodium ethoxide solution to the reaction mixture via the dropping funnel while stirring vigorously. Maintain the temperature below 30°C using a water bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of the Michael Adduct to the corresponding Lactam
  • Dissolve the purified Michael adduct (1 equivalent) in ethanol in a hydrogenation vessel.

  • Add Raney Nickel (approx. 10% by weight of the adduct) to the solution.

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen and by TLC analysis until the starting material is consumed.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude lactam.

Protocol 3: Hydrolysis of the Lactam to this compound Hydrochloride
  • To the crude lactam, add 6M hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction for the disappearance of the lactam by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Evaporate the aqueous layer to dryness under reduced pressure to obtain the crude this compound hydrochloride.

  • Purify the product by recrystallization from ethanol/water.

Visualizations

Centalun_Synthesis_Pathway A β-Nitrostyrene + Diethyl Malonate B Michael Adduct A->B Michael Addition (Base catalyst) C Intermediate Lactam B->C Catalytic Hydrogenation (e.g., Raney Ni, H2) D This compound (Phenibut) C->D Acid Hydrolysis (e.g., HCl, Heat)

Caption: Simplified synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed step Identify Reaction Step with Low Yield start->step q1 Michael Addition? step->q1 q2 Nitro Reduction? step->q2 q3 Hydrolysis? step->q3 a1 Check Starting Material Quality Verify Stoichiometry Control Temperature Ensure Anhydrous Conditions q1->a1 Yes a2 Check Catalyst Activity Ensure Sufficient H2 Pressure Purify Adduct (remove poisons) Ensure Adequate Stirring q2->a2 Yes a3 Confirm Acid Concentration Monitor Reaction Time/Temp Optimize Product Isolation q3->a3 Yes end Yield Improved a1->end a2->end a3->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Low_Yield_Causes cluster_michael Michael Addition cluster_reduction Nitro Reduction cluster_hydrolysis Hydrolysis cause1 Impure Reagents β-nitrostyrene degradation Wet diethyl malonate low_yield Low Overall Yield cause1->low_yield cause2 Incorrect Conditions High temperature Presence of water cause2->low_yield cause3 Catalyst Issues Inactive catalyst Catalyst poisoning cause3->low_yield cause4 Reaction Setup Low H2 pressure Poor stirring cause4->low_yield cause5 Incomplete Reaction Insufficient acid/heat Short reaction time cause5->low_yield cause6 Product Loss Degradation Inefficient isolation cause6->low_yield

Caption: Logical relationships of potential causes for low yield.

Technical Support Center: Optimizing Centalun Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Centalun (2-methyl-1-phenylbut-3-yne-1,2-diol). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is a common synthetic route for this compound?

A1: this compound is synthesized via a Grignard reaction. This involves two main stages: first, the formation of a propynyl Grignard reagent (propynylmagnesium halide), and second, the nucleophilic addition of this reagent to an α-hydroxy ketone, such as phenylglyoxal, to form the desired 1,2-diol structure. It is crucial to carry out the reaction under anhydrous conditions as Grignard reagents are highly reactive with water.[1][2]

Q2: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes and solutions?

A2: Failure to initiate a Grignard reaction is a common issue. Here are the primary causes and troubleshooting steps:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.[1][3][4] Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (like nitrogen or argon). The solvent (typically an ether like THF or diethyl ether) must be anhydrous.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.[5]

    • Activation: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface.

    • Chemical Activation: A small crystal of iodine can be added to the magnesium suspension. The iodine reacts with the magnesium surface, activating it.[5]

  • Purity of Alkyl Halide: The propyne source (e.g., 1-bromopropyne) should be pure and free of water.

Q3: I am observing a low yield of this compound. How can I optimize the reaction conditions?

A3: Low yields can result from several factors. Consider the following optimization strategies:

  • Temperature Control: The Grignard addition step is exothermic. Maintaining a low temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent to the phenylglyoxal solution can minimize side reactions.[6][7] A sudden increase in temperature can lead to the formation of byproducts.

  • Rate of Addition: Add the Grignard reagent to the phenylglyoxal solution slowly and dropwise with vigorous stirring. This helps to control the reaction temperature and prevents the formation of localized areas of high concentration, which can promote side reactions.[1]

  • Stoichiometry of Reactants: While a 1:1 stoichiometry is theoretical, using a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) can help to drive the reaction to completion. However, a large excess can lead to more side products.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. This can be monitored by thin-layer chromatography (TLC).

Q4: My final product is contaminated with a significant amount of a nonpolar impurity. What is it and how can I remove it?

A4: A common nonpolar impurity in Grignard reactions where an aryl halide is used to prepare the reagent is a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[1] In the context of this compound synthesis, if the Grignard reagent is prepared from a phenyl halide, biphenyl could be a byproduct. To remove this:

  • Purification: Biphenyl is nonpolar and can typically be separated from the more polar diol product (this compound) by column chromatography on silica gel.

  • Trituration: In some cases, trituration of the crude product with a nonpolar solvent like petroleum ether can help to dissolve and remove the biphenyl impurity, leaving the desired product as a solid.[1]

Q5: The workup procedure for my this compound synthesis is resulting in a poor recovery of the product. What is the recommended workup protocol?

A5: A careful workup is essential for isolating the this compound product.

  • Quenching: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C).[1] Avoid adding water directly, as this can be a vigorous reaction. Using a dilute acid for the workup is also a common practice.[8]

  • Extraction: After quenching, the product should be extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Washing: The combined organic extracts should be washed with brine (saturated NaCl solution) to remove residual water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then remove the solvent under reduced pressure.

Quantitative Data Summary

The following tables summarize key reaction parameters for Grignard reactions relevant to this compound synthesis. The data is compiled from general knowledge of Grignard reactions and may need to be optimized for the specific synthesis of this compound.

Table 1: Effect of Temperature on Grignard Addition to Carbonyls

Temperature (°C)ObservationPotential Impact on this compound Synthesis
-78 to -40Controlled reaction, minimized side products.[6][7]Higher purity of this compound, but potentially slower reaction rate.
-30 to 0Good balance of reaction rate and selectivity.[6]Optimal range for achieving good yield and purity.
> 0Increased rate of side reactions (e.g., enolization, reduction).[9]Lower yield and purity of this compound.

Table 2: Common Solvents for Grignard Reactions

SolventBoiling Point (°C)Key Characteristics
Diethyl ether34.6Commonly used, helps to stabilize the Grignard reagent.[10]
Tetrahydrofuran (THF)66Higher boiling point than diethyl ether, can be useful for less reactive halides.

Experimental Protocols

Protocol 1: Synthesis of Propynylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 1-Bromopropyne

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, as activator)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Place magnesium turnings in the flask.

  • Add a small amount of anhydrous ether to cover the magnesium.

  • If the reaction is slow to start, add a single crystal of iodine.

  • Dissolve 1-bromopropyne in anhydrous ether and add it to the dropping funnel.

  • Add a small portion of the 1-bromopropyne solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a cloudy appearance.

  • Once the reaction has started, add the remaining 1-bromopropyne solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of this compound by Grignard Addition

Materials:

  • Propynylmagnesium bromide solution (from Protocol 1)

  • Phenylglyoxal

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve phenylglyoxal in anhydrous ether.

  • Cool the phenylglyoxal solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared propynylmagnesium bromide solution dropwise to the cooled phenylglyoxal solution with vigorous stirring.

  • Maintain the temperature at -78 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition A Mg turnings + Anhydrous Ether B Add 1-Bromopropyne A->B C Reflux B->C D Propynylmagnesium Bromide C->D F Slowly add Propynylmagnesium Bromide D->F E Phenylglyoxal in Anhydrous Ether at -78°C E->F G Reaction Stirring F->G H Aqueous Workup (NH4Cl) G->H I Extraction & Purification H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_issues Identify the Issue cluster_causes_no_reaction Potential Causes cluster_solutions_no_reaction Solutions cluster_causes_low_yield Potential Causes cluster_solutions_low_yield Solutions cluster_causes_impurity Potential Causes cluster_solutions_impurity Solutions Start Problem Encountered During this compound Synthesis NoReaction Reaction Not Initiating Start->NoReaction LowYield Low Product Yield Start->LowYield Impurity Product is Impure Start->Impurity Moisture Moisture in Glassware/Solvent? NoReaction->Moisture InactiveMg Inactive Mg Surface? NoReaction->InactiveMg Temp Poor Temperature Control? LowYield->Temp AdditionRate Reagent Addition Too Fast? LowYield->AdditionRate WorkupLoss Losses During Workup? LowYield->WorkupLoss SideReaction Side Reactions Occurred? Impurity->SideReaction IncompleteReaction Incomplete Reaction? Impurity->IncompleteReaction Dry Oven-dry glassware, use anhydrous solvent Moisture->Dry ActivateMg Crush Mg or use Iodine InactiveMg->ActivateMg ControlTemp Maintain low temp (-78°C) Temp->ControlTemp SlowAddition Slow, dropwise addition AdditionRate->SlowAddition OptimizeWorkup Careful quenching & extraction WorkupLoss->OptimizeWorkup Purify Column Chromatography SideReaction->Purify Monitor Monitor reaction by TLC IncompleteReaction->Monitor

References

Common side reactions in the synthesis of Centalun

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of Centalun (2-methyl-1-phenylbut-3-yne-1,2-diol). The information is presented in a question-and-answer format to directly address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: Based on the structure of this compound, a common and logical synthetic pathway involves a two-step process. The first step is the formation of an α-hydroxy ketone intermediate, 2-hydroxy-1-phenylpropan-1-one. This is often achieved through a benzoin-type condensation reaction between benzaldehyde and acetaldehyde. The second step involves the nucleophilic addition of a metal acetylide of propyne (e.g., propynylmagnesium bromide or lithium propynylide) to the ketone of 2-hydroxy-1-phenylpropan-1-one.

Q2: What are the primary side reactions to be aware of during the synthesis of the 2-hydroxy-1-phenylpropan-1-one intermediate?

A2: During the synthesis of the α-hydroxy ketone intermediate, potential side reactions include self-condensation of acetaldehyde, the Cannizzaro reaction of benzaldehyde, and oxidation of the aldehyde starting materials. Careful control of reaction conditions is crucial to minimize these byproducts.

Q3: What are the common side reactions during the alkynylation step with a Grignard reagent?

A3: The reaction of 2-hydroxy-1-phenylpropan-1-one with a propynyl Grignard reagent can be accompanied by several side reactions. These include the deprotonation of the hydroxyl group and the enolization of the ketone, both of which consume the Grignard reagent and reduce the yield of this compound. Aldol-type condensation reactions can also occur under basic conditions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-hydroxy-1-phenylpropan-1-one - Self-condensation of acetaldehyde. - Cannizzaro reaction of benzaldehyde. - Oxidation of aldehydes.- Maintain a low reaction temperature to disfavor self-condensation. - Ensure slow addition of the base or catalyst. - Use freshly distilled aldehydes to avoid oxidized impurities.
Recovery of starting ketone (2-hydroxy-1-phenylpropan-1-one) after Grignard reaction - Enolization of the ketone by the Grignard reagent. - Insufficient amount of Grignard reagent.- Use a less sterically hindered Grignard reagent if possible. - Add the ketone slowly to an excess of the Grignard reagent. - Consider using a cerium(III) chloride-activated Grignard reagent (Luche reduction conditions) to suppress enolization.
Formation of a viscous, polymeric material - Aldol condensation of the starting ketone or product.- Maintain a low reaction temperature. - Ensure rapid and efficient quenching of the reaction mixture.
Presence of a di-addition product - Reaction of the Grignard reagent with an ester impurity in the starting materials.- Ensure the purity of all starting materials and solvents.
Formation of an allene byproduct - Rearrangement of the propargyl alcohol product.- Use mild acidic conditions for the reaction workup. - Avoid excessive heating during purification.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-1-phenylpropan-1-one (Benzoin-type Condensation)

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a solution of benzaldehyde and a cyanide catalyst (e.g., sodium cyanide) in aqueous ethanol.

  • Reagent Addition: Acetaldehyde is added dropwise to the stirred solution at a controlled temperature (typically 0-5 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is quenched with a weak acid and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield 2-hydroxy-1-phenylpropan-1-one.

Protocol 2: Synthesis of this compound (Grignard Addition)

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with 1-bromopropyne in anhydrous diethyl ether to form propynylmagnesium bromide.

  • Reaction Setup: The solution of 2-hydroxy-1-phenylpropan-1-one in anhydrous diethyl ether is placed in a dropping funnel.

  • Reagent Addition: The solution of the α-hydroxy ketone is added dropwise to the stirred Grignard reagent at a low temperature (e.g., -78 °C to 0 °C).

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried and the solvent is evaporated. The crude this compound is purified by column chromatography.

Visualizations

Centalun_Synthesis_Workflow cluster_step1 Step 1: Benzoin-type Condensation cluster_step2 Step 2: Grignard Addition Benzaldehyde Benzaldehyde Intermediate 2-Hydroxy-1-phenylpropan-1-one Benzaldehyde->Intermediate Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Catalyst Cyanide Catalyst Catalyst->Intermediate This compound This compound Intermediate->this compound Grignard Propynyl Grignard Reagent Grignard->this compound

Caption: Synthetic workflow for this compound.

Side_Reactions_Grignard cluster_main Desired Reaction cluster_side Side Reactions Start 2-Hydroxy-1-phenylpropan-1-one + Propynyl Grignard This compound This compound Start->this compound Nucleophilic Addition Enolization Enolization of Ketone Start->Enolization Base-catalyzed Deprotonation Deprotonation of Hydroxyl Group Start->Deprotonation Acid-Base Reaction Aldol Aldol Condensation Start->Aldol Base-catalyzed

Caption: Potential side reactions in the Grignard step.

Technical Support Center: Synthesis and Purification of Centalun

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Centalun.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and what are its key functional groups?

A1: this compound, chemically known as 2-methyl-1-phenylbut-3-yne-1,2-diol, has the molecular formula C₁₁H₁₂O₂. Its structure features a phenyl ring, a tertiary alcohol, a secondary alcohol, and a terminal alkyne group. These polar functional groups, particularly the diol, influence its solubility and chromatographic behavior, making it amenable to purification by techniques such as reverse-phase chromatography and recrystallization from polar solvents.

Q2: What is a likely synthetic route for this compound and what are the potential sources of impurities?

A2: A plausible and common method for synthesizing tertiary alcohols like this compound is through a Grignard reaction. A potential route involves the reaction of phenylmagnesium bromide (a Grignard reagent) with 1-hydroxy-1-ethynyl-propan-2-one. Impurities can arise from several sources during this synthesis:

  • Unreacted Starting Materials: Incomplete reaction can leave behind the starting ketone or unreacted Grignard reagent.

  • Side Products: A common byproduct in Grignard reactions involving phenylmagnesium bromide is biphenyl, formed from the coupling of the Grignard reagent with any unreacted bromobenzene.

  • Reaction with Water: Grignard reagents are highly reactive with water. Any moisture in the reaction setup can quench the Grignard reagent, reducing the yield and introducing benzene as an impurity.

  • Diastereomers: If the reaction is not completely stereoselective, different stereoisomers of this compound may be formed.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: To accurately determine the purity of synthesized this compound, a combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of this compound and detecting impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help in identifying the molecular weights of impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized this compound and for identifying the structures of major impurities if they can be isolated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for detecting and quantifying volatile impurities, such as residual solvents from the reaction or purification steps.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Purity of Crude this compound After Synthesis

Symptoms:

  • HPLC analysis of the crude product shows multiple significant impurity peaks.

  • NMR spectrum of the crude product is complex and shows signals not corresponding to this compound.

Possible Causes and Solutions:

Cause Solution
Moisture in the reaction Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the Grignard reaction.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure all starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature, or adding more Grignard reagent.
Formation of biphenyl byproduct This is a common side product. Its formation can be minimized by slow, controlled addition of the Grignard reagent to the ketone at a low temperature. Biphenyl is less polar than this compound and can typically be separated by flash chromatography.
Side reactions with the ketone The ketone starting material can potentially undergo self-condensation or other side reactions. Ensure the reaction temperature is controlled and the Grignard reagent is added to the ketone (and not the other way around) to maintain an excess of the nucleophile.

Troubleshooting Workflow for Low Crude Purity

G start Low Purity of Crude this compound check_moisture Review reaction setup for sources of moisture? start->check_moisture node_moisture_yes Action: Implement stricter anhydrous techniques (oven-dried glassware, anhydrous solvents, inert atmosphere). check_moisture->node_moisture_yes Yes/No node_moisture_no Proceed to next check. check_moisture->node_moisture_no Yes/No check_completion Was the reaction monitored to completion? node_completion_no Action: Optimize reaction time and temperature. Monitor reaction progress by TLC/HPLC. check_completion->node_completion_no Yes/No node_completion_yes Proceed to next check. check_completion->node_completion_yes Yes/No check_biphenyl HPLC/LC-MS indicates a major non-polar impurity (e.g., biphenyl)? node_biphenyl_yes Action: Optimize Grignard reagent addition (slow, low temperature). Plan for chromatographic removal. check_biphenyl->node_biphenyl_yes Yes/No node_biphenyl_no Consider other side reactions or starting material impurities. check_biphenyl->node_biphenyl_no Yes/No node_moisture_no->check_completion node_completion_yes->check_biphenyl

Caption: Troubleshooting decision tree for low purity of crude this compound.

Issue 2: Difficulty in Removing Impurities by Flash Chromatography

Symptoms:

  • Poor separation of this compound from impurities on the column.

  • Co-elution of impurities with the product fractions.

Possible Causes and Solutions:

Cause Solution
Inappropriate solvent system The polarity of the eluent may be too high or too low. Develop a suitable solvent system using TLC first. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is often effective. For a diol like this compound, a reverse-phase flash chromatography might also be effective.
Column overloading Too much crude material on the column will lead to poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
Sample loading technique For best results, dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and load the dry powder onto the column. This "dry loading" method often gives better separation than liquid loading.
Issue 3: this compound Fails to Crystallize or Oils Out During Recrystallization

Symptoms:

  • The solution becomes cloudy but no solid crystals form upon cooling.

  • An oil separates from the solution instead of a solid.

Possible Causes and Solutions:

Cause Solution
Incorrect recrystallization solvent The ideal solvent should dissolve this compound well at high temperatures but poorly at room temperature. Test a range of solvents or solvent mixtures. For a polar diol, consider solvents like ethanol/water, acetone/water, or ethyl acetate/hexane mixtures.
Solution is not saturated Too much solvent may have been added. Try to evaporate some of the solvent to concentrate the solution and induce crystallization.
Cooling too rapidly Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impurities Some impurities can inhibit crystallization. If the product is very impure, an initial purification by flash chromatography may be necessary before attempting recrystallization.
Supersaturation If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.

Data Presentation

The following table presents representative data for the purification of a synthesized small molecule pharmaceutical, illustrating the expected improvement in purity and the associated yield at each stage.

Purification Stage Yield (%) Purity by HPLC (%) Key Impurities Removed
Crude Product ~80-9065-80Unreacted starting materials, biphenyl, reaction byproducts
After Flash Chromatography 60-7590-97Biphenyl and other non-polar impurities
After Recrystallization 50-65>99Minor structurally related impurities, residual solvents

Experimental Protocols

Protocol 1: Representative Synthesis of this compound via Grignard Reaction

Disclaimer: This is a representative protocol based on general procedures for similar reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 1-hydroxy-1-ethynyl-propan-2-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of bromobenzene in anhydrous diethyl ether to the flask.

    • Once the reaction initiates (indicated by bubbling and heat), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 1-hydroxy-1-ethynyl-propan-2-one in anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Flash Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents (e.g., hexane, ethyl acetate)

Procedure:

  • Solvent System Selection:

    • Using TLC, determine a solvent system that provides good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. The desired Rf value for this compound should be around 0.2-0.3.

  • Column Packing:

    • Pack a flash chromatography column with silica gel using the chosen non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, is often most effective. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 3: Purification of this compound by Recrystallization

Materials:

  • Partially purified this compound (from chromatography)

  • Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane)

Procedure:

  • Dissolution:

    • Place the this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a binary mixture) until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • If using a binary solvent system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the more soluble solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature, undisturbed.

    • Once crystals have formed, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

General Synthesis and Purification Workflow for this compound

G cluster_synthesis Synthesis cluster_purification Purification start_materials Starting Materials (Bromobenzene, Mg, Ketone) grignard Grignard Reaction start_materials->grignard workup Aqueous Work-up grignard->workup crude Crude this compound workup->crude flash Flash Chromatography crude->flash recrystallization Recrystallization flash->recrystallization pure Pure this compound (>99%) recrystallization->pure

Caption: A general workflow for the synthesis and purification of this compound.

Centalun stability and degradation issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Centalun stock solutions?

A1: this compound is reported to be soluble in DMSO. For aqueous-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it serially in the aqueous buffer of choice. The final DMSO concentration in the assay should be kept low (typically <0.5%) and a vehicle control should always be included in the experiments.

Q2: I am observing precipitation of this compound in my aqueous experimental buffer. What could be the cause and how can I resolve it?

A2: Precipitation of this compound in aqueous solutions can be due to several factors:

  • Low Aqueous Solubility: this compound's structure, containing a phenyl ring and a butynyl group, suggests limited aqueous solubility.

  • pH-Dependent Solubility: The two hydroxyl groups in this compound's structure mean its solubility could be influenced by the pH of the solution.

  • "Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of organic compounds.

Troubleshooting Steps:

  • pH Adjustment: Experiment with a pH range to determine the optimal pH for this compound's solubility in your specific buffer system.

  • Co-solvents: Consider the use of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your buffer to increase solubility.

  • Reduce Salt Concentration: If possible, lower the salt concentration of your buffer.

  • Sonication: Gentle sonication can help in dissolving the compound.

Q3: I suspect my this compound solution is degrading over time. What are the likely degradation pathways?

A3: Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The tertiary alcohol and the propargylic alcohol moieties could be susceptible to oxidation.

  • Hydrolysis: While there are no ester or amide bonds, under strong acidic or basic conditions, rearrangements or other hydrolytic degradation could occur.

  • Photodegradation: The aromatic ring and the conjugated system may absorb UV light, leading to photodegradation.

Q4: How should I store my this compound stock solutions?

A4: To minimize degradation, this compound stock solutions should be:

  • Stored at -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping the vials in aluminum foil.

  • Stored in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Perform a stability study under your experimental conditions (see Experimental Protocols).
Loss of potency of stock solution Improper storage, leading to degradation.Aliquot stock solutions and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method (see Experimental Protocols).
Color change in solution Oxidation or other degradation pathways.Discard the solution. Prepare fresh solution and ensure proper storage conditions, including protection from light and oxygen (e.g., by purging with nitrogen or argon).

Quantitative Data Summary

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol~10
Methanol~15
Water< 0.1
Phosphate Buffered Saline (pH 7.4)< 0.05

Table 2: Hypothetical Stability of this compound (1 mg/mL in DMSO/PBS 1:99) under Different Conditions

ConditionIncubation Time (hours)Remaining this compound (%)
Room Temperature (25°C), Ambient Light2485
Room Temperature (25°C), Protected from Light2495
4°C, Protected from Light2498
pH 3 (37°C)2490
pH 9 (37°C)2488
3% H₂O₂ (25°C)2475

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines, using samples from the forced degradation study.

Visualizations

G cluster_0 This compound Stability Workflow A Prepare this compound Stock Solution B Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) A->B Expose to Stressors D Analyze Stressed Samples B->D Inject Samples C Develop Stability-Indicating HPLC Method C->D Apply Method F Validate HPLC Method C->F ICH Guidelines E Identify Degradation Products D->E Peak Analysis E->C Optimize Separation G Routine Stability Testing F->G Implement Validated Method

Caption: Workflow for assessing this compound stability.

G cluster_1 Hypothetical this compound Degradation This compound This compound (C11H12O2) Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Hydrolysis Hydrolysis (Strong Acid/Base) This compound->Hydrolysis Deg_Product_A Oxidized Product(s) Oxidation->Deg_Product_A Deg_Product_B Photodegradant(s) Photodegradation->Deg_Product_B Deg_Product_C Rearrangement Product(s) Hydrolysis->Deg_Product_C

Caption: Potential degradation pathways for this compound.

G troubleshooting Issue Observed: Precipitation in Aqueous Buffer Initial Check: Is the final concentration too high? Possible Cause 1: Low Aqueous Solubility Solution 1: Decrease concentration or add co-solvent (e.g., DMSO, Ethanol) Possible Cause 2: Incorrect pH Solution 2: Determine optimal pH for solubility Possible Cause 3: High Salt Concentration Solution 3: Reduce buffer salt concentration if possible

Caption: Troubleshooting logic for this compound precipitation.

Technical Support Center: Preventing Centalun Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Centalun in aqueous buffers during experiments.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous buffer upon preparation or during an experiment.

This is a common issue for compounds like this compound, which possess both hydrophilic (vicinal diol) and lipophilic (phenyl ring, alkyne group) moieties, leading to limited aqueous solubility. The following sections provide a systematic approach to troubleshooting and preventing precipitation.

Initial Assessment and Optimization of Buffer Conditions

The properties of your aqueous buffer can significantly impact this compound's solubility. Start by evaluating and optimizing the following parameters:

  • Buffer Species and Ionic Strength: The type and concentration of buffer salts can influence the solubility of small molecules through the "salting-in" or "salting-out" effect. It is advisable to test a variety of common biological buffers (e.g., Phosphate, Tris, HEPES) at different ionic strengths.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its solubility?

A1: this compound is a small molecule with the following properties:

  • Molecular Formula: C₁₁H₁₂O₂[1]

  • Molar Mass: 176.215 g/mol [1]

  • Predicted Lipophilicity (XLogP3): 0.7, indicating a degree of lipophilicity that can lead to poor aqueous solubility.

  • Solubility: It is known to be soluble in organic solvents like DMSO.[2] Its aqueous solubility is not well-documented and is presumed to be low.

  • Structure: It contains both hydrophilic diol groups and lipophilic phenyl and alkyne groups, giving it a mixed polarity.[2]

Q2: I am seeing precipitation even at low concentrations. What is the likely cause?

A2: Precipitation at low concentrations can be due to several factors:

  • Low Intrinsic Aqueous Solubility: this compound's inherent chemical structure may lead to very low solubility in purely aqueous systems.

  • Buffer Incompatibility: The specific buffer system you are using could be promoting precipitation through a "salting-out" effect.

  • Temperature Effects: Changes in temperature during your experiment can affect solubility, with many compounds being less soluble at lower temperatures.

  • Nucleation and Crystal Growth: The presence of particulate matter or impurities in the solution can act as nucleation sites, initiating precipitation even in unsaturated solutions.

Q3: How can I increase the concentration of this compound in my aqueous buffer without it precipitating?

A3: To increase the soluble concentration of this compound, you can employ several formulation strategies:

  • Use of Co-solvents: Adding a water-miscible organic solvent in which this compound is soluble can significantly increase its concentration in the final aqueous buffer.

  • Employing Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules like this compound, increasing their apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic guest molecules, enhancing their aqueous solubility.

Q4: Are there any specific excipients that are recommended for formulating this compound?

A4: While there is no specific data for this compound, for poorly water-soluble drugs, common excipients to consider include:

  • Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and DMSO.

  • Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® series), and poloxamers (e.g., Pluronic® F127).

  • Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

Q5: My stock solution of this compound is in DMSO. What is the maximum percentage of DMSO I can have in my final aqueous buffer without causing precipitation?

A5: The maximum tolerable percentage of DMSO will depend on the final desired concentration of this compound and the specific composition of your aqueous buffer. It is crucial to perform a solvent tolerance study. A general starting point is to keep the final DMSO concentration below 1% (v/v), as higher concentrations can impact biological assays. However, for solubility purposes, you may need to go higher, and this must be validated for its effect on your specific experiment.

Data Presentation

Due to the limited publicly available experimental data for this compound's solubility, the following tables present illustrative data to guide your experimental design. Researchers must determine these values experimentally for their specific conditions.

Table 1: Hypothetical pH-Solubility Profile of this compound at Room Temperature

Buffer pHBuffer System (50 mM)Hypothetical this compound Solubility (µg/mL)
4.0Acetate5
5.0Acetate8
6.0Phosphate10
7.0Phosphate12
7.4HEPES15
8.0Tris14
9.0Borate10

Table 2: Example of Co-solvent Effect on this compound Solubility in 50 mM Phosphate Buffer (pH 7.4)

Co-solventCo-solvent Concentration (% v/v)Hypothetical this compound Solubility (µg/mL)
None012
Ethanol550
Ethanol10120
Propylene Glycol575
Propylene Glycol10180
PEG 400590
PEG 40010250

Experimental Protocols

Protocol 1: Determination of Aqueous pH-Solubility Profile

Objective: To determine the solubility of this compound across a range of pH values.

Materials:

  • This compound powder

  • A series of buffers (e.g., acetate, phosphate, Tris) at various pH values (e.g., 4, 5, 6, 7, 7.4, 8, 9)

  • Microcentrifuge tubes

  • Shaker or rotator

  • Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare saturated solutions by adding an excess of this compound powder to each buffer in separate microcentrifuge tubes.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant.

Protocol 2: Co-solvent and Excipient Screening

Objective: To identify suitable co-solvents or excipients to increase the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Selected aqueous buffer at the optimal pH determined in Protocol 1

  • A panel of co-solvents (e.g., ethanol, propylene glycol, PEG 400) and other excipients (e.g., Tween® 80, HP-β-CD)

  • Materials as listed in Protocol 1

Procedure:

  • Prepare a series of buffer solutions containing different concentrations of each co-solvent or excipient (e.g., 1%, 5%, 10% v/v for co-solvents; various molar ratios for cyclodextrins).

  • Follow steps 1-6 from Protocol 1 for each of the prepared solutions.

  • Compare the solubility of this compound in each formulation to identify the most effective solubilizing agents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Screening cluster_analysis Analysis & Optimization cluster_outcome Outcome start Start with this compound Powder stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock ph_screen pH Screening (Protocol 1) stock->ph_screen Dilute into Buffers quantify Quantify Soluble this compound (e.g., HPLC) ph_screen->quantify cosolvent_screen Co-solvent/Excipient Screening (Protocol 2) cosolvent_screen->quantify quantify->cosolvent_screen Use Optimal pH Buffer optimize Select Optimal Buffer/Excipient Combination quantify->optimize precip Precipitation Observed optimize->precip no_precip No Precipitation optimize->no_precip precip->cosolvent_screen Re-evaluate Excipients end Proceed with Experiment no_precip->end troubleshooting_logic issue This compound Precipitation Observed check_conc Is this compound concentration too high? issue->check_conc check_buffer Is the buffer system optimal? check_conc->check_buffer No reduce_conc Reduce this compound Concentration check_conc->reduce_conc Yes check_solvent Is there an issue with the organic co-solvent? check_buffer->check_solvent Yes ph_opt Optimize Buffer pH check_buffer->ph_opt No solvent_tolerance Perform Solvent Tolerance Study check_solvent->solvent_tolerance Yes filter_solution Filter Sterilize Final Solution check_solvent->filter_solution No reduce_conc->filter_solution add_excipient Add Solubilizing Excipients (Co-solvents, Surfactants, Cyclodextrins) ph_opt->add_excipient add_excipient->filter_solution solvent_tolerance->filter_solution

References

Centalun Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Centalun in experimental settings. Given that this compound is a historical sedative acting as a positive allosteric modulator of the GABA-A receptor, this guide addresses variability in experimental outcomes within the context of neuroscience research, particularly in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency (EC₅₀/IC₅₀) of this compound in in-vitro GABA-A receptor assays?

A1: The expected potency of this compound can vary depending on the specific GABA-A receptor subunit composition and the experimental assay being used. Historically, its sedative effects suggest a potentiation of GABA-ergic currents. For a recombinant α1β2γ2 receptor expressed in a heterologous system, the expected EC₅₀ for potentiation of a submaximal GABA concentration (e.g., EC₁₀) would typically be in the low micromolar to high nanomolar range.

Q2: Can this compound show different effects on different GABA-A receptor subtypes?

A2: Yes, like many allosteric modulators of the GABA-A receptor, this compound's efficacy and potency can be dependent on the subunit composition of the receptor.[1][2] For example, some modulators show higher affinity for receptors containing specific alpha or gamma subunits. It is recommended to test this compound on a panel of cell lines expressing different GABA-A receptor subtypes to characterize its selectivity profile.

Q3: How does endogenous GABA in my preparation affect my results?

A3: Endogenous GABA can significantly impact the results of experiments with allosteric modulators like this compound. In potentiation assays, ambient GABA can lead to a higher baseline receptor activation, potentially masking the potentiating effects of this compound. In binding assays, endogenous GABA can compete with radioligands, leading to an underestimation of binding affinity. It is crucial to thoroughly wash tissue preparations to remove endogenous GABA.[3]

Troubleshooting Guide

Issue 1: High Variability in Electrophysiology Recordings

Researchers often encounter significant variability in patch-clamp or two-electrode voltage-clamp recordings when studying the effects of this compound on GABA-A receptors.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Fluctuations in Ambient GABA Concentration Ensure consistent and thorough washing of the preparation to remove endogenous GABA. Consider adding a GABA uptake inhibitor to stabilize ambient GABA levels if required by the experimental design.[4]
Variability in GABA-A Receptor Subunit Expression Use a stable, well-characterized cell line expressing a specific GABA-A receptor subtype. For primary neuron cultures, be aware of potential developmental or regional differences in subunit expression.[2][5]
Chloride Ion Gradient Fluctuation Maintain a stable intracellular and extracellular chloride concentration. Small shifts in the chloride gradient can alter the reversal potential and affect current amplitude.[6]
Compound Stability and Adsorption Prepare fresh stock solutions of this compound for each experiment. Due to its chemical nature, it may be prone to degradation or adsorption to plasticware. Use low-adhesion tubes and minimize the time the compound spends in diluted solutions.
Issue 2: Inconsistent Results in Radioligand Binding Assays

Inconsistencies in Kᵢ or Bₘₐₓ values are a common challenge in radioligand binding assays for GABA-A receptors when using this compound as a competitor.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Radioligand Degradation Assess the purity of your radioligand stock using thin-layer chromatography. Degradation can lead to a decrease in specific binding.[3]
Incomplete Removal of Endogenous GABA Thoroughly wash brain membrane preparations to remove any endogenous GABA that could compete with the radioligand.[3]
Incorrect Assay Buffer Composition Ensure the assay buffer has the correct pH and ionic strength. Some GABA-A receptor binding is sensitive to buffer components like calcium.[3]
Non-Specific Binding Determine non-specific binding using a high concentration of an appropriate unlabeled ligand (e.g., GABA or a known GABA-A antagonist). High non-specific binding can obscure the specific binding of your compound of interest.

Experimental Protocols

Protocol 1: Electrophysiological Recording of this compound's Effect on GABA-A Receptors

This protocol describes a whole-cell patch-clamp recording from a HEK293 cell line stably expressing a specific human GABA-A receptor subtype (e.g., α1β2γ2).

Methodology

  • Cell Culture: Culture HEK293 cells expressing the desired GABA-A receptor subtype in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2 with CsOH).

  • Recording:

    • Perform whole-cell patch-clamp recordings at a holding potential of -60 mV.

    • Establish a stable baseline recording in the external solution.

    • Apply a submaximal concentration of GABA (e.g., EC₁₀ - EC₂₀) to elicit a control current.

    • After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

    • Record the potentiation of the GABA-elicited current by this compound.

  • Data Analysis: Normalize the potentiated current to the control GABA current and plot a dose-response curve to determine the EC₅₀ of this compound.

Protocol 2: [³H]Muscimol Binding Assay with this compound

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the GABA binding site on the GABA-A receptor in rat brain membranes.

Methodology

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate and wash the pellet multiple times to remove endogenous GABA.

  • Assay Incubation:

    • In a 96-well plate, add rat brain membranes (50-100 µg protein).

    • Add varying concentrations of unlabeled this compound.

    • Add a fixed concentration of [³H]muscimol (a GABA-A agonist radioligand), typically at its K₋ value.

    • For non-specific binding control wells, add a saturating concentration of unlabeled GABA.

  • Incubation and Termination: Incubate the plate at 4°C for 60 minutes. Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Kᵢ value.[3]

Visualizations

Centalun_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABAA_Receptor Binds to orthosteric site This compound This compound This compound->GABAA_Receptor Binds to allosteric site Cl_ion Cl⁻ GABAA_Receptor->Cl_ion Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx

Caption: this compound's mechanism of action on the GABA-A receptor.

Experimental_Workflow Start Start Experiment Prepare_Cells Prepare Cell Culture or Brain Membrane Prep Start->Prepare_Cells Add_Reagents Add GABA, this compound, and/or Radioligand Prepare_Cells->Add_Reagents Incubate Incubate or Record Add_Reagents->Incubate Measure_Response Measure Ionic Current or Radioactivity Incubate->Measure_Response Data_Analysis Data Analysis (EC₅₀/IC₅₀ Calculation) Measure_Response->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in-vitro this compound experiments.

References

Centalun In Vivo Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Centalun dosage for in vivo experiments. Given that this compound is a historical compound with limited recent data, this resource combines established pharmacological principles for GABA-A receptor agonists with practical troubleshooting advice to ensure safe and effective experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a psycholeptic drug with hypnotic and sedative effects. It functions as an allosteric agonist of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS).[1] This potentiation of GABAergic neurotransmission leads to the observed sedative and hypnotic effects.

Q2: What are the expected sedative and hypnotic effects of this compound in vivo?

A2: In animal models, this compound is expected to produce dose-dependent CNS depression, ranging from mild sedation and decreased locomotor activity at lower doses to hypnosis (sleep induction) at higher doses.[2] Researchers can quantify these effects using various behavioral assays.

Q3: Which animal models are suitable for studying the effects of this compound?

A3: Rodent models, such as mice and rats, are commonly used for in vivo screening of sedative-hypnotic drugs.[3] These models are well-characterized and allow for the assessment of behavioral endpoints relevant to sedation and hypnosis.

Q4: How should I determine the starting dose for my in vivo experiment with this compound?

A4: Due to the lack of recent preclinical data for this compound, a dose-finding study is crucial. It is recommended to start with a very low dose, based on any available historical data or in vitro potency (e.g., EC50), and escalate the dose gradually in small cohorts of animals while closely monitoring for sedative effects and any signs of toxicity.

Q5: What are the potential adverse effects of this compound in vivo?

A5: As a CNS depressant, potential adverse effects of this compound at higher doses can include motor incoordination (ataxia), respiratory depression, and prolonged recovery time.[2] It is essential to have a clear humane endpoint protocol in place and to monitor animals closely for these signs.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High variability in sedative response between animals. - Inconsistent drug administration (e.g., intraperitoneal injection variability).- Differences in animal strain, age, or sex.- Environmental stressors affecting baseline arousal.[4]- Ensure consistent and accurate drug administration techniques.- Use a homogenous population of animals and report their characteristics clearly.- Acclimatize animals to the experimental environment to minimize stress.
No observable sedative effect at the tested doses. - The administered doses are too low.- Poor bioavailability of the drug formulation.- Rapid metabolism of the compound.- Conduct a dose-escalation study to identify the effective dose range.- Optimize the drug vehicle to improve solubility and absorption.- Perform pharmacokinetic studies to determine the drug's half-life and bioavailability.
Animals exhibit excessive sedation or adverse effects. - The administered doses are too high.- Drug accumulation with repeated dosing.- Reduce the dose or the frequency of administration.- Conduct a thorough dose-response study to identify a safer therapeutic window.- Monitor for signs of toxicity and establish clear humane endpoints.
Unexpected behavioral responses (e.g., hyperactivity). - Paradoxical reactions can occur with some GABAergic modulators.- The drug may have off-target effects.- Carefully document all observed behaviors.- Consider testing a different dose range, as paradoxical effects can be dose-dependent.- Investigate potential off-target activities of this compound through in vitro profiling.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for this compound in Mice

Dose (mg/kg, i.p.)Sedation Score (0-3)¹Onset of Sedation (min)Duration of Sedation (min)
10.5 ± 0.2> 30< 15
51.2 ± 0.415.2 ± 3.145.8 ± 8.2
102.5 ± 0.38.1 ± 2.592.3 ± 11.5
203.0 ± 0.05.3 ± 1.8180.5 ± 20.1

¹Sedation Score: 0 = No effect; 1 = Mild sedation (reduced activity); 2 = Moderate sedation (lethargy); 3 = Deep sedation (loss of righting reflex). Data are presented as mean ± SD.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Administration Route Intraperitoneal (i.p.)
Bioavailability (F%) ~60%
Time to Peak Plasma Concentration (Tmax) 0.5 hours
Peak Plasma Concentration (Cmax) at 10 mg/kg 1.2 µg/mL
Elimination Half-life (t½) 2.5 hours
Volume of Distribution (Vd) 1.8 L/kg
Clearance (CL) 0.5 L/hr/kg

Experimental Protocols

Protocol 1: Open Field Test for Sedative Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity and exploration in mice.

Methodology:

  • Administer this compound or vehicle control to mice via the desired route (e.g., intraperitoneally).

  • After a predetermined absorption period (e.g., 30 minutes), place each mouse individually into the center of an open field apparatus (a square arena with walls).

  • Record the animal's activity for a set duration (e.g., 10 minutes) using an automated tracking system or manual observation.

  • Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and the number of rearing events.[5]

  • A significant decrease in these parameters compared to the vehicle control group indicates a sedative effect.

Protocol 2: Potentiation of Pentobarbital-Induced Sleeping Time

Objective: To determine if this compound enhances the hypnotic effect of a known hypnotic agent, such as pentobarbital.

Methodology:

  • Administer a sub-hypnotic dose of this compound or vehicle control to the animals.

  • After a specified pretreatment time, administer a standard dose of sodium pentobarbital that induces a short and measurable duration of sleep.

  • Record the onset and duration of the loss of the righting reflex (the time from when the animal is placed on its back and is unable to right itself, to the time it spontaneously regains this reflex).

  • A significant prolongation of the pentobarbital-induced sleeping time in the this compound-pretreated group compared to the control group indicates a hypnotic-potentiating effect.

Visualizations

G This compound's Mechanism of Action This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases opening frequency Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Enhances Cl- influx Sedation_Hypnosis Sedation & Hypnosis Neuronal_Inhibition->Sedation_Hypnosis Leads to

Caption: this compound's signaling pathway.

G In Vivo Dosing Workflow cluster_0 Dose Finding cluster_1 Efficacy Testing Dose_Escalation Dose Escalation Study (Small Cohorts) MTD Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD Efficacy_Doses Select 3-4 Doses below MTD MTD->Efficacy_Doses Behavioral_Assays Behavioral Assays (e.g., Open Field) Efficacy_Doses->Behavioral_Assays Data_Analysis Data Analysis & Interpretation Behavioral_Assays->Data_Analysis Analyze Dose-Response

Caption: Experimental workflow for dose optimization.

References

Technical Support Center: Overcoming Solubility Challenges with Centalun

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and overcoming the solubility challenges associated with Centalun.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a psycholeptic drug with hypnotic and sedative effects, acting as an allosteric agonist of the GABA-A receptor.[1][2] Its chemical structure contains both hydrophilic (vicinal diol) and lipophilic (phenyl ring and alkyne group) moieties.[1] This duality results in moderate solubility in polar protic solvents and good solubility in dimethyl sulfoxide (DMSO) and other moderately polar organic solvents.[1]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Based on its known properties, it is recommended to start with DMSO to prepare a concentrated stock solution.[1] For aqueous-based assays, subsequent dilution of the DMSO stock into the aqueous buffer is a common practice. However, care must be taken to avoid precipitation upon dilution.

Q3: Why is my this compound precipitating out of solution when I dilute my DMSO stock in an aqueous buffer?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with limited aqueous solubility. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution, which has a much lower solubilizing capacity than the initial DMSO stock.

Q4: What is the recommended storage condition for this compound solutions?

A4: For short-term storage (days to weeks), solutions should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C.[1]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in my chosen solvent.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate solvent selection. Attempt to dissolve a small amount of this compound in an alternative solvent. Based on its structure, consider solvents like ethanol, methanol, or acetone.Identification of a more suitable solvent for initial dissolution.
Insufficient solvent volume. Increase the volume of the solvent to lower the concentration of this compound.Complete dissolution of the this compound powder.
Low temperature. Gently warm the solution (e.g., in a 37°C water bath). Be cautious with volatile solvents.Increased kinetic energy may facilitate dissolution.
Solid-state properties of the compound. Use sonication to break up any aggregates and increase the surface area for dissolution.Enhanced dissolution rate.
Issue 2: this compound precipitates from my aqueous working solution.
Possible Cause Troubleshooting Step Expected Outcome
Exceeded aqueous solubility limit. Lower the final concentration of this compound in the aqueous solution.A clear solution with no visible precipitate.
pH of the buffer. Adjust the pH of the aqueous buffer. The solubility of compounds with ionizable groups can be pH-dependent.Improved solubility at an optimal pH.
High percentage of organic co-solvent in the final solution is not tolerated by the experimental system. Decrease the volume of the DMSO stock added to the aqueous buffer. This may require preparing a more dilute stock solution.A clear working solution with a co-solvent concentration compatible with the assay.
Use of a co-solvent. Add a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer before adding the this compound stock.[3]The co-solvent increases the overall solvating power of the solution, preventing precipitation.
Employing solubilizing agents. Incorporate surfactants (e.g., Tween® 80, Poloxamer) or cyclodextrins into the aqueous buffer to form micelles or inclusion complexes that enhance solubility.[4]Formation of a stable, clear solution at the desired concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sonicator (optional)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C for long-term use.

Protocol 2: Aqueous Solubility Assessment
  • Objective: To determine the approximate aqueous solubility of this compound.

  • Materials:

    • This compound stock solution (in DMSO)

    • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

    • Spectrophotometer or HPLC

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in your aqueous buffer of choice.

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.

    • Visually inspect each dilution for any signs of precipitation.

    • For a more quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of this compound remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

    • The highest concentration that remains clear is an approximation of the aqueous solubility under those conditions.

Data Presentation

Table 1: Solubility Enhancement Strategies for this compound in Aqueous Solutions

Method Description Typical Concentration Range Considerations
Co-solvency Addition of a water-miscible organic solvent to the aqueous buffer.1-10% (v/v) for solvents like ethanol or PEG 300.The final concentration of the co-solvent must be compatible with the experimental system (e.g., cell viability).
pH Adjustment Modifying the pH of the aqueous buffer to potentially increase the ionization and solubility of this compound.pH range of 3-10.The chosen pH must not compromise the stability of this compound or the integrity of the experimental system.
Use of Surfactants Incorporation of non-ionic surfactants to form micelles that encapsulate this compound.0.01-0.5% (w/v) for surfactants like Tween® 80 or Pluronic® F-68.Surfactants can interfere with certain biological assays.
Complexation with Cyclodextrins Addition of cyclodextrins to form inclusion complexes with this compound, enhancing its aqueous solubility.1-5% (w/v) for cyclodextrins like HP-β-CD.The size of the cyclodextrin cavity must be appropriate for the this compound molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sol_test Solubility Testing cluster_troubleshoot Troubleshooting start Weigh this compound Powder dissolve Dissolve in DMSO (Stock Solution) start->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute observe Observe for Precipitation dilute->observe quantify Quantify Soluble Fraction observe->quantify precip Precipitation Observed quantify->precip Low Solubility no_precip Clear Solution quantify->no_precip Sufficient Solubility optimize Optimize Formulation (Co-solvents, pH, etc.) precip->optimize proceed Proceed with Experiment no_precip->proceed optimize->dilute

Caption: Experimental workflow for preparing and testing the solubility of this compound.

signaling_pathway This compound This compound GABA_A GABAA Receptor This compound->GABA_A Allosteric Agonist Cl_channel Chloride Ion Channel GABA_A->Cl_channel Opens GABA GABA GABA->GABA_A Binds Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Sedation Sedative/Hypnotic Effects Hyperpolarization->Sedation

Caption: Simplified signaling pathway of this compound's action on the GABAA receptor.

References

Identifying and removing impurities from Centalun

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Centalun. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the highest purity of your this compound samples.

Troubleshooting Guides

This section addresses common issues encountered during the purification and analysis of this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Contamination from solvents or glassware; Degradation of this compound; Presence of process-related impurities.Run a blank solvent injection to check for system contamination. Ensure proper storage conditions for this compound to prevent degradation. Refer to the impurity identification protocol (Protocol 1) to characterize the unknown peaks.
Poor peak shape in HPLC analysis Inappropriate mobile phase pH; Column degradation; Sample overload.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Use a new or validated column. Reduce the sample concentration and re-inject.
Low yield after purification Suboptimal purification parameters; Degradation of this compound during purification.Optimize the gradient and flow rate for your preparative HPLC method. Consider using an alternative purification technique such as recrystallization (Protocol 3).
Presence of residual solvents in final product Inadequate drying; Use of high-boiling point solvents.Dry the sample under high vacuum for an extended period. If possible, use lower boiling point solvents during the final purification steps. Refer to Protocol 4 for residual solvent analysis.
Inconsistent purity results between batches Variability in starting material quality; Inconsistent reaction conditions.Qualify all starting materials before use. Strictly control reaction parameters such as temperature, time, and stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most frequently observed impurities in synthetically produced this compound are process-related impurities and degradation products. Common process-related impurities include unreacted starting materials (e.g., CT-SM1) and by-products from side reactions (e.g., CT-BP1). Degradation can occur under exposure to light or elevated temperatures, leading to the formation of degradants like CT-DEG1.

Q2: What is the acceptable level of impurities in a this compound sample for preclinical studies?

A2: For preclinical toxicology studies, it is highly recommended that the purity of this compound be ≥99.5%. Individual known impurities should not exceed 0.1%, and any unknown impurity should be below 0.05%.

Q3: How can I confirm the identity of an unknown impurity?

A3: The identity of an unknown impurity can be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) provides an accurate mass for elemental composition determination, while Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the full chemical structure.[1][2][3] The workflow for impurity identification is outlined below.

Q4: What is the best method for removing water-soluble impurities from this compound?

A4: For water-soluble impurities, a liquid-liquid extraction can be effective if this compound has low water solubility. Alternatively, reverse-phase preparative HPLC is a robust method for separating polar impurities from the main compound.

Q5: How should I store this compound to minimize degradation?

A5: this compound should be stored in a cool, dark, and dry environment. It is recommended to store the solid compound at 2-8°C in an amber vial under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-degradation and oxidation.

Data Summary

The following tables summarize the quantitative data for impurity levels in a typical batch of crude this compound before and after purification by preparative HPLC.

Table 1: Impurity Profile of Crude this compound (Batch CZ-2025-001)

Impurity ID Retention Time (min) Area % Identification Status
CT-SM14.21.8Known Starting Material
CT-BP16.80.9Known By-product
This compound10.596.5Active Pharmaceutical Ingredient
CT-DEG112.10.8Known Degradant

Table 2: Impurity Profile of this compound after Preparative HPLC Purification (Batch CZ-2025-001-P)

Impurity ID Retention Time (min) Area % Identification Status
CT-SM14.2<0.05Known Starting Material
CT-BP16.8<0.05Known By-product
This compound10.599.8Active Pharmaceutical Ingredient
CT-DEG112.10.1Known Degradant

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC-UV/MS

1. Objective: To identify and quantify impurities in a this compound sample.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

3. HPLC-UV Method:

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 ACN:water.

4. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Mass Range: 100-1000 m/z

  • Data Acquisition: Full scan and data-dependent MS/MS

5. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
  • Inject a blank (50:50 ACN:water) to ensure the system is clean.
  • Inject the prepared this compound sample.
  • Analyze the resulting chromatogram to determine the retention times and peak areas of all components.
  • Use the MS data to determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern for each impurity.
  • Compare the retention times and mass spectra to known reference standards of potential impurities if available.

Protocol 2: Purification of this compound by Preparative HPLC

1. Objective: To purify crude this compound to ≥99.5% purity.

2. Materials:

  • Crude this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase preparative HPLC column (e.g., 21.2 x 250 mm, 5 µm)

3. Method:

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: Isocratic at a percentage of B that provides good separation of this compound from its impurities (determined from analytical HPLC), then a step gradient to wash the column.

  • Flow Rate: 20 mL/min

  • UV Detection: 254 nm

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or ACN) at a high concentration.

4. Procedure:

  • Equilibrate the preparative HPLC system.
  • Inject the concentrated crude this compound sample.
  • Collect fractions corresponding to the this compound peak based on the UV chromatogram.
  • Analyze the collected fractions by analytical HPLC (Protocol 1) to determine their purity.
  • Pool the fractions with ≥99.5% purity.
  • Remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.

Protocol 3: Purification of this compound by Recrystallization

1. Objective: To purify this compound by removing impurities with different solubility profiles.

2. Materials:

  • Crude this compound

  • High-purity solvent (e.g., ethanol, isopropanol, or a solvent mixture)

3. Procedure:

  • Select a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
  • Dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.
  • If insoluble impurities are present, perform a hot filtration to remove them.
  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
  • Dry the crystals under vacuum.
  • Analyze the purity of the recrystallized this compound using Protocol 1.

Protocol 4: Analysis of Residual Solvents by Headspace Gas Chromatography (GC)

1. Objective: To quantify residual solvents in the final this compound product.

2. Materials:

  • Purified this compound

  • High-purity N,N-Dimethylformamide (DMF) or other suitable diluent

  • Headspace GC system with a Flame Ionization Detector (FID)

3. Method:

  • Column: (5%-Phenyl)-methylpolysiloxane, 30 m x 0.32 mm, 1.8 µm

  • Oven Temperature Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Carrier Gas: Helium

  • Headspace Sampler Conditions:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 15 min

4. Procedure:

  • Prepare a standard solution containing known concentrations of the solvents used in the synthesis.
  • Accurately weigh about 100 mg of the this compound sample into a headspace vial and dissolve it in 1 mL of the diluent.
  • Seal the vial and place it in the headspace autosampler.
  • Run the analysis and quantify the amount of each residual solvent by comparing the peak areas from the sample to those from the standard solution.

Visualizations

impurity_identification_workflow start Unexpected Peak in HPLC lcms LC-MS Analysis start->lcms hrms High-Resolution MS (HRMS) for Accurate Mass lcms->hrms msms MS/MS Fragmentation lcms->msms structure_elucidation Propose Putative Structure hrms->structure_elucidation msms->structure_elucidation synthesis Synthesize Reference Standard structure_elucidation->synthesis confirmation Confirm Structure by Co-injection (HPLC) and NMR synthesis->confirmation end Impurity Identified confirmation->end

Caption: Workflow for the Identification of an Unknown Impurity.

purification_decision_tree start Crude this compound initial_analysis Analyze by HPLC (Purity < 99.5%) start->initial_analysis major_impurities Major Impurities > 0.5%? initial_analysis->major_impurities prep_hplc Preparative HPLC major_impurities->prep_hplc Yes recrystallization Recrystallization major_impurities->recrystallization No final_analysis Analyze Purified Product (Purity >= 99.5%) prep_hplc->final_analysis recrystallization->final_analysis pass Pass final_analysis->pass

Caption: Decision Tree for Selecting a Purification Method for this compound.

References

Adjusting pH for optimal Centalun activity in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Centalun, a potent inhibitor of the human kinase "Kinase-X." This guide provides troubleshooting advice and frequently asked questions to help you optimize your experiments for reliable and reproducible results.

Troubleshooting Guides

This section addresses common issues encountered during this compound assays.

Issue 1: Lower than Expected this compound Activity

If you observe lower than expected inhibition of Kinase-X by this compound, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Suboptimal pH of Assay Buffer The enzymatic activity of Kinase-X and the inhibitory activity of this compound are highly pH-dependent. The optimal pH for this compound inhibition is 7.4. Deviations from this pH can significantly reduce its efficacy. We recommend preparing fresh assay buffer and verifying its pH immediately before use.
Incorrect Buffer Composition Certain buffer components can interfere with the interaction between this compound and Kinase-X. Avoid using phosphate-based buffers, as phosphate ions can compete with this compound for binding to the active site of Kinase-X. We recommend using a HEPES-based buffer.
Degradation of this compound This compound is sensitive to prolonged exposure to light and high temperatures. Store this compound stock solutions at -20°C in amber vials. For working solutions, prepare them fresh on the day of the experiment and keep them on ice.
Inactive Enzyme Ensure that the Kinase-X enzyme is active. We recommend performing a positive control experiment with a known inhibitor of Kinase-X to confirm enzyme activity.
Issue 2: High Variability Between Replicates

High variability in your results can be caused by several factors, from pipetting errors to inconsistent reaction conditions.

Potential Cause Recommended Solution
Inconsistent pH Across Wells Small variations in the pH of individual wells can lead to significant differences in enzyme activity and this compound inhibition. Ensure thorough mixing of all reagents and verify the pH of the final reaction mixture.
Temperature Fluctuations Kinase-X activity is sensitive to temperature. Ensure that all assay components are at the same temperature before starting the reaction and use a temperature-controlled plate reader or water bath.
Pipetting Inaccuracies Inaccurate pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and pre-wet the pipette tips before dispensing reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for assays involving this compound?

A1: The optimal pH for this compound's inhibitory activity against Kinase-X is 7.4. It is crucial to maintain this pH throughout the assay for maximal and consistent results.[1][2][3]

Q2: How does pH affect the activity of this compound?

A2: The inhibitory effect of this compound on Kinase-X is pH-dependent. Changes in pH can alter the ionization state of amino acid residues in the enzyme's active site and of the this compound molecule itself. This can affect the binding affinity between this compound and Kinase-X, thereby influencing its inhibitory potency.[1][2][4]

Q3: What type of buffer should I use for my this compound assays?

A3: We recommend using a 50 mM HEPES buffer at pH 7.4. Avoid phosphate-based buffers as they can interfere with this compound's binding to Kinase-X.

Q4: How should I prepare and store this compound?

A4: Prepare a 10 mM stock solution of this compound in DMSO and store it in small aliquots at -20°C in amber vials to protect it from light. For working solutions, dilute the stock solution in the assay buffer to the desired concentration immediately before use.

Q5: My pH meter readings are unstable. What should I do?

A5: Unstable pH readings can be due to a contaminated or improperly calibrated electrode.[5][6][7] Ensure your pH meter is calibrated daily with fresh, high-quality buffer standards.[5][8] Clean the electrode according to the manufacturer's instructions, and ensure the electrolyte level is sufficient.[5]

Experimental Protocols

Kinase-X Inhibition Assay

This protocol describes a standard in vitro kinase assay to determine the inhibitory activity of this compound on Kinase-X.

  • Prepare Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

  • Prepare Reagents:

    • Kinase-X: Dilute to 2X the final concentration in assay buffer.

    • ATP: Dilute to 2X the final concentration in assay buffer. The final concentration should be equal to the Km of ATP for Kinase-X.

    • Substrate Peptide: Dilute to 2X the final concentration in assay buffer.

    • This compound: Prepare a serial dilution in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound serial dilution to the wells of a 96-well plate.

    • Add 5 µL of the 2X Kinase-X solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP/Substrate Peptide mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 20 µL of a suitable stop solution (e.g., 100 mM EDTA).

    • Detect the phosphorylated substrate using a suitable method (e.g., luminescence-based assay).

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Signaling Pathway of Kinase-X

The following diagram illustrates the hypothetical signaling pathway in which Kinase-X is involved. This compound acts as an inhibitor of Kinase-X, thereby blocking the downstream signaling cascade.

KinaseX_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Promotes KinaseX->Substrate Phosphorylates This compound This compound This compound->KinaseX Inhibits IC50_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, ATP, Substrate, this compound) Start->Prepare_Reagents Serial_Dilution Prepare this compound Serial Dilutions Prepare_Reagents->Serial_Dilution Assay_Setup Set up Assay Plate: This compound + Kinase-X Serial_Dilution->Assay_Setup Incubation1 Pre-incubation (15 min) Assay_Setup->Incubation1 Reaction_Start Start Reaction (Add ATP/Substrate) Incubation1->Reaction_Start Incubation2 Incubation (60 min at 30°C) Reaction_Start->Incubation2 Reaction_Stop Stop Reaction (Add EDTA) Incubation2->Reaction_Stop Detection Detect Signal Reaction_Stop->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Start Low this compound Activity Observed Check_pH Is Assay Buffer pH 7.4? Start->Check_pH Adjust_pH Adjust pH to 7.4 Check_pH->Adjust_pH No Check_Buffer_Comp Using HEPES buffer? Check_pH->Check_Buffer_Comp Yes Adjust_pH->Check_Buffer_Comp Change_Buffer Switch to HEPES Buffer Check_Buffer_Comp->Change_Buffer No Check_Centalun_Prep This compound prepared fresh? Check_Buffer_Comp->Check_Centalun_Prep Yes Change_Buffer->Check_Centalun_Prep Prepare_Fresh_this compound Prepare Fresh this compound Check_Centalun_Prep->Prepare_Fresh_this compound No Check_Enzyme_Activity Enzyme active in control? Check_Centalun_Prep->Check_Enzyme_Activity Yes Prepare_Fresh_this compound->Check_Enzyme_Activity Use_New_Enzyme Use New Enzyme Aliquot Check_Enzyme_Activity->Use_New_Enzyme No Contact_Support Contact Technical Support Check_Enzyme_Activity->Contact_Support Yes Problem_Solved Problem Resolved Use_New_Enzyme->Problem_Solved

References

Troubleshooting unexpected results in Centalun studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Centalun Studies

Disclaimer: "this compound" is a fictional compound used for illustrative purposes in this technical support guide. The information provided is based on common troubleshooting scenarios in pharmacological research and does not pertain to any real-world drug.

This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected results in their experiments involving the hypothetical kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Centa-kinase, a key enzyme in the LUN-signaling pathway, which is implicated in aberrant cell proliferation. By binding to the ATP-binding pocket of Centa-kinase, this compound prevents the phosphorylation of its downstream substrate, thereby inhibiting the signaling cascade.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: What is the expected IC50 of this compound in sensitive cell lines?

A3: The expected half-maximal inhibitory concentration (IC50) of this compound in sensitive cancer cell lines is typically in the range of 50-200 nM in a 72-hour cell viability assay. However, this can vary depending on the cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Observed IC50 is significantly higher than expected.

If you are observing a much weaker effect of this compound than anticipated, consider the following troubleshooting steps:

G cluster_start cluster_checks Troubleshooting Steps cluster_outcomes Potential Resolutions start High IC50 Observed compound_check Verify Compound Integrity (Purity, Storage) start->compound_check solubility_check Assess Compound Solubility (Precipitation in media?) compound_check->solubility_check new_compound Source Fresh Compound compound_check->new_compound Purity/Storage Issue assay_check Review Assay Protocol (Cell density, incubation time) solubility_check->assay_check optimize_solubility Optimize Solubilization (e.g., use BSA) solubility_check->optimize_solubility Precipitation Observed target_check Confirm Target Expression (Western Blot for Centa-kinase) assay_check->target_check adjust_protocol Adjust Assay Parameters assay_check->adjust_protocol Protocol Deviation new_model Select Cell Line with Higher Target Expression target_check->new_model Low/No Expression

Caption: The hypothetical LUN-signaling pathway inhibited by this compound.

Experimental Protocol: Western Blot for Target Engagement

  • Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 50, 200, 1000 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Substrate and total Substrate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phospho-Substrate to total Substrate at different this compound concentrations.

Data Presentation: Expected Western Blot Results

This compound Conc. (nM)p-Substrate Level (Relative)Total Substrate Level (Relative)Interpretation
0 (Control) 1.01.0Baseline phosphorylation
50 0.41.0Target engagement
200 0.11.0Strong target inhibition
1000 0.051.0Maximal inhibition

If you observe cell death without a corresponding decrease in p-Substrate levels, it strongly suggests an off-target effect. In this case, consider performing a kinome scan to identify other kinases that this compound might be inhibiting.

Technical Support Center: Enhancing the Shelf-Life of Centalun Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Centalun stock solutions to ensure experimental accuracy and reproducibility.

This compound, developed in 1962, is a psycholeptic drug with sedative-hypnotic effects.[1] Its molecular formula is C₁₁H₁₂O₂.[2] Proper handling of stock solutions is critical for maintaining the compound's integrity and obtaining reliable experimental results.[3][4]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for initial this compound stock solutions due to its high solubilizing capacity for a wide range of organic compounds. This compound's structure, which includes both hydrophilic diol groups and lipophilic phenyl and alkyne groups, suggests moderate solubility in polar aprotic solvents like DMSO.[2] For final dilutions into aqueous buffers for cell-based assays, ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.

2. What is the optimal storage temperature for this compound stock solutions?

For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[4][5] This minimizes the risk of chemical degradation. For short-term storage (i.e., a few days), refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to compound precipitation and degradation.[6][7]

3. How long can I store this compound stock solutions?

The long-term stability of this compound in DMSO at -20°C or -80°C should be validated internally. As a general best practice, stock solutions are typically stable for at least 6 months when stored properly.[8] It is recommended to prepare fresh dilutions for critical experiments from a master stock.[9]

4. Should I protect this compound stock solutions from light?

5. At what concentration should I prepare the master stock solution?

A master stock solution is typically prepared at a high concentration, such as 10 mM or 20 mM, to minimize the volume of solvent added to experimental assays.[4][10] Preparing a concentrated stock solution allows for more accurate weighing of the solute and serial dilutions.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation observed in stock solution upon storage or after dilution. 1. Supersaturation: The initial concentration is too high for the solvent. 2. Temperature Change: Solubility decreased upon freezing or refrigeration.[6] 3. Solvent Change: The compound is not soluble in the aqueous buffer used for dilution.[11][12] 4. Water Absorption: DMSO is hygroscopic; absorbed water can reduce solubility.[6]1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[12] 2. Prepare a new stock at a lower concentration. 3. When diluting into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations. 4. Use anhydrous DMSO and handle it properly to minimize water absorption.
Loss of compound activity or inconsistent results over time. 1. Chemical Degradation: The compound may be unstable under the storage conditions. 2. Repeated Freeze-Thaw Cycles: This can lead to both degradation and precipitation.[7] 3. Adsorption to Container: The compound may adsorb to the surface of the storage vial.1. Perform a stability study using an analytical method like HPLC to assess the purity of the stock solution over time.[9] 2. Aliquot the master stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Use low-adsorption polypropylene or glass vials for storage.
Variability between different batches of stock solutions. 1. Weighing or Pipetting Errors: Inaccuracies during preparation can lead to different concentrations.[3] 2. Incomplete Solubilization: The compound may not have fully dissolved during the initial preparation.1. Use a calibrated analytical balance for weighing and calibrated pipettes for liquid handling.[3] 2. After adding the solvent, ensure complete dissolution by vortexing and/or sonicating the solution. Visually inspect for any remaining solid particles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Master Stock Solution
  • Calculation: Determine the mass of this compound required. The molecular weight of this compound (C₁₁H₁₂O₂) is 176.21 g/mol .[2] To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 176.21 g/mol * 0.001 L = 0.001762 g = 1.76 mg.

  • Weighing: Accurately weigh 1.76 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous, high-purity DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 50 µL) in amber, low-adsorption vials. Store at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method to assess the stability of this compound stock solutions by comparing a stored sample to a freshly prepared one.

  • Sample Preparation:

    • Stored Sample: Thaw an aliquot of the stored this compound stock solution.

    • Fresh Sample: Prepare a new this compound stock solution at the exact same concentration as the stored sample, following Protocol 1.

    • Dilution: Dilute both the stored and fresh samples to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase as the diluent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of this compound (likely around 254 nm due to the phenyl group).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run triplicate injections for both the fresh and stored samples.

    • Compare the peak area of the main this compound peak between the two samples.

    • Calculate the percentage stability: (Peak Area_Stored / Peak Area_Fresh) * 100%.

    • A value between 90% and 110% is generally considered acceptable, indicating the stored solution is stable.[13]

Visualizations

G A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D Master Stock Solution (e.g., 10 mM) C->D E Aliquot into Single-Use Vials D->E F Long-Term Storage (-20°C / -80°C) E->F G Thaw Single Aliquot for Experiment F->G Use one at a time to avoid freeze-thaw H Prepare Working Dilutions G->H

Caption: Workflow for preparing and storing this compound stock solutions.

G start Precipitate observed in stock solution? is_frozen Was the solution recently thawed? start->is_frozen Yes is_diluted Did precipitation occur after dilution in buffer? start->is_diluted No is_frozen->is_diluted No action_warm Action: Warm to 37°C and vortex/sonicate. is_frozen->action_warm Yes action_dilution Action: Modify dilution protocol (e.g., dropwise addition while vortexing). is_diluted->action_dilution Yes action_reassess Action: Reassess solubility; prepare a new, lower concentration stock. is_diluted->action_reassess No, precipitated in pure DMSO action_aliquot Future Prevention: Aliquot master stock to avoid freeze-thaw cycles. action_warm->action_aliquot

Caption: Troubleshooting flowchart for compound precipitation issues.

References

Calibration curve issues in Centalun analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

Centalun Analytical Methods: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered with calibration curves in this compound analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is my calibration curve showing poor linearity (R² value < 0.99)?

A low coefficient of determination (R²) indicates that the data points do not closely fit the linear regression model. This can stem from various sources.

Potential Causes & Troubleshooting Steps:

  • Inaccurate Standard Preparation: Errors in serial dilutions, incorrect weighing of the reference standard, or contamination of solvents can lead to non-linear responses.

    • Protocol: Prepare a fresh set of calibration standards using calibrated pipettes and analytical balances. Ensure the purity of the reference standard and use high-purity solvents.

  • Instrumental Issues: Inconsistent injection volumes, detector instability, or fluctuations in mobile phase composition can introduce variability.[1][2]

    • Protocol: Perform a system suitability test before running the calibration curve. Check for leaks in the system, ensure the autosampler is functioning correctly, and allow the detector lamp to warm up adequately.

  • Inappropriate Calibration Range: The selected concentration range may extend beyond the linear range of the detector.[3]

    • Protocol: Narrow the concentration range of your standards. If high concentrations are necessary, consider using a weighted linear regression or a non-linear (e.g., quadratic) curve fit.[1][4]

  • Matrix Effects: Components in the sample matrix can interfere with the analyte's signal, causing suppression or enhancement.

    • Protocol: Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).

Troubleshooting Workflow for Poor Linearity

G cluster_0 Troubleshooting Poor Linearity (Low R²) start Low R² Value (<0.99) Detected prep_standards Prepare Fresh Standards & Solvents start->prep_standards system_suitability Run System Suitability Test prep_standards->system_suitability check_range Evaluate Concentration Range system_suitability->check_range rerun_curve Re-run Calibration Curve check_range->rerun_curve eval_result Evaluate New R² Value rerun_curve->eval_result issue_resolved Issue Resolved eval_result->issue_resolved R² ≥ 0.99 investigate_further Investigate Further: - Matrix Effects - Detector Saturation - Non-linear Model eval_result->investigate_further R² < 0.99

Caption: Workflow for diagnosing and resolving poor linearity in calibration curves.

What causes a significant y-intercept in my calibration curve?

Ideally, a calibration curve should pass through the origin, meaning a blank sample (zero concentration) produces a zero response. A significant positive or negative y-intercept suggests systematic error.

Potential Causes & Troubleshooting Steps:

  • Contaminated Blank: The blank solution used to prepare standards or to zero the instrument may be contaminated with the analyte or an interfering substance.[5]

    • Protocol: Prepare a new blank using fresh, high-purity solvents and reagents. Analyze the new blank to ensure it is free from interfering peaks at the analyte's retention time.

  • Instrumental Background Noise: High background noise from the detector can lead to a positive y-intercept.[5][6] Co-eluting impurities can also contribute to the signal.[7]

    • Protocol: Purge the system with a strong solvent to clean the flow path and detector cell. If noise persists, check the detector lamp's age and performance.

  • Incorrect Data Processing: Improper integration of the blank's chromatogram can artificially create a non-zero intercept.

    • Protocol: Review the integration parameters. Ensure that the baseline is correctly set and that you are not including baseline noise in the peak area of the blank.

  • Adsorption at Low Concentrations: Active sites within the chromatographic system (e.g., injector liner, column) can adsorb the analyte at low concentrations, leading to a negative y-intercept.[8]

    • Protocol: Prime the system by injecting a high-concentration standard several times before running the calibration curve. Consider using deactivated vials and liners.

How can I improve the reproducibility and precision of my calibration curve?

Poor reproducibility, where repeated analyses of the same standards yield different curves, undermines the reliability of quantitative results.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Sample Preparation: Variability in pipetting, dilution, or extraction steps is a major source of imprecision.[2]

    • Protocol: Use calibrated volumetric flasks and automated pipettes. Prepare a single stock solution and perform serial dilutions carefully. Ensure complete dissolution and vortexing at each step.

  • Instrumental Variability: Fluctuations in temperature, mobile phase flow rate, or autosampler injection volume can lead to inconsistent responses.[2]

    • Protocol: Ensure the HPLC or GC system is in a temperature-controlled environment. Allow the system to equilibrate fully before starting the analysis. Perform regular preventative maintenance on the autosampler and pump.

  • Standard Solution Instability: The analyte may degrade in the solvent over time, especially at low concentrations.

    • Protocol: Prepare fresh calibration standards daily. If standards must be stored, evaluate their stability at the intended storage conditions (e.g., refrigerated, protected from light) as part of method validation.

Logical Relationship for Improving Reproducibility

G cluster_1 Key Factors for High Reproducibility cluster_prep Protocols cluster_instrument Protocols cluster_stability Protocols reproducibility High Reproducibility prep Consistent Standard Preparation prep->reproducibility calibrated_tools Calibrated Pipettes/ Balances prep->calibrated_tools single_stock Single Stock Solution prep->single_stock instrument Stable Instrument Performance instrument->reproducibility equilibration System Equilibration instrument->equilibration maintenance Preventative Maintenance instrument->maintenance stability Verified Standard Stability stability->reproducibility fresh_prep Fresh Preparation stability->fresh_prep stability_study Storage Stability Test stability->stability_study

Caption: Key pillars and protocols for achieving high calibration curve reproducibility.

My calibration curve is flattening at high concentrations. What should I do?

This phenomenon, known as detector saturation, occurs when the analyte concentration exceeds the detector's linear dynamic range. The instrumental response is no longer proportional to the concentration.[9]

Potential Causes & Troubleshooting Steps:

  • Detector Overload: The amount of analyte reaching the detector is too high for it to respond linearly.[10] This is common in UV-Vis and fluorescence detectors.

    • Protocol: Reduce the concentration of the highest calibration standards. If the sample concentrations are expected to be high, dilute the samples to fall within the established linear range of the curve.

  • Chromatographic Issues: Poor peak shape (e.g., fronting or tailing) at high concentrations can lead to non-linear responses.

    • Protocol: Optimize the chromatographic method. This may involve adjusting the mobile phase composition, changing the column, or reducing the injection volume.

  • Using an Inappropriate Regression Model: Forcing a linear fit on data that is inherently non-linear will result in poor accuracy at the upper and lower ends of the curve.

    • Protocol: If the non-linear response is predictable and reproducible, use a non-linear regression model, such as a quadratic fit (y = ax² + bx + c).[4][11] This must be specified and justified in the analytical method protocol.

Quantitative Data & Acceptance Criteria

The acceptance criteria for a calibration curve can vary depending on the regulatory context (e.g., FDA, EMA) and the application (e.g., discovery, QC, bioanalytical).[12][13] The table below summarizes typical criteria.

ParameterAcceptance CriteriaRationale
Correlation Coefficient (r) ≥ 0.995Measures the strength of the linear relationship.
Coefficient of Determination (R²) ≥ 0.99Indicates the proportion of variance in the response variable that is predictable from the concentration.[14]
Calibration Points Minimum of 5-6 non-zero standardsEnsures adequate definition of the linear range.
Range Typically 80% to 120% of the target analyte concentration for assays.[15]Confirms that the method is linear, accurate, and precise over the expected sample concentration range.[12]
Back-Calculated Accuracy ±15% of nominal value (±20% at LLOQ)Verifies the accuracy of the curve fit. Each calibration standard's concentration is recalculated from the regression equation and compared to its theoretical value.

LLOQ: Lower Limit of Quantitation

References

Validation & Comparative

Comparative Analysis of Centalun and Other GABA-A Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of the potency of Centalun and other prominent GABA-A receptor agonists for researchers, scientists, and drug development professionals. This compound, a psycholeptic drug with hypnotic and sedative properties, was developed by Boehringer Ingelheim in 1962 and acts as an allosteric agonist of the GABA-A receptor.[1][2] While historically used for sedation in medical procedures, it is no longer in clinical use.[1] A significant challenge in directly comparing this compound's potency is the limited availability of public quantitative pharmacological data, such as EC50 or Ki values. This guide, therefore, presents a qualitative comparison for this compound alongside quantitative data for other well-characterized GABA-A agonists, providing a valuable resource for understanding the relative potencies within this important class of drugs.

Quantitative Comparison of GABA-A Agonist Potency

The following table summarizes the available potency data for selected GABA-A agonists. Potency is a critical measure of a drug's activity and is often expressed as the half-maximal effective concentration (EC50) or the inhibition constant (Ki). Lower values typically indicate higher potency.

CompoundClassPrimary Mechanism of ActionPotency (EC50/Ki)Receptor Subtype Specificity
This compound Non-benzodiazepine hypnoticAllosteric agonistData not availableUnknown
Diazepam BenzodiazepinePositive Allosteric ModulatorKi: ~4 nM (binding affinity)Binds to α1, α2, α3, α5 subunits
Phenobarbital BarbituratePositive Allosteric Modulator / Direct AgonistEC50: ~100 µM (direct agonism)Relatively non-selective
Etomidate Imidazole anestheticPositive Allosteric Modulator / Direct AgonistEC50: ~2-10 µM (direct agonism)Selective for β2 and β3 subunit-containing receptors
Zopiclone Cyclopyrrolone ("Z-drug")Positive Allosteric ModulatorKi: ~20-30 nM (binding affinity)Primarily targets α1 subunit

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies designed to characterize the interaction of compounds with the GABA-A receptor. Below are detailed descriptions of common experimental protocols used to determine the potency of GABA-A agonists.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the GABA-A receptor of interest are prepared from cultured cell lines (e.g., HEK293) or animal brain tissue.

    • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the unlabeled test compound.

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Electrophysiological Assays (Two-Electrode Voltage Clamp)
  • Objective: To measure the functional effect of a compound on the GABA-A receptor, such as direct agonism or positive allosteric modulation, and determine its EC50.

  • Methodology:

    • Expression System: Xenopus oocytes or mammalian cell lines are engineered to express specific subtypes of the GABA-A receptor.

    • Recording: The cells are voltage-clamped at a specific holding potential (e.g., -60 mV).

    • Drug Application: The test compound is applied to the cell at various concentrations, either alone (to test for direct agonism) or in the presence of a fixed concentration of GABA (to test for allosteric modulation).

    • Current Measurement: The resulting chloride ion current flowing through the GABA-A receptor channel is measured.

    • Data Analysis: A concentration-response curve is generated by plotting the current amplitude against the logarithm of the compound concentration. The EC50, the concentration that elicits a half-maximal response, is then determined by fitting the data to a sigmoidal function.

Visualizing GABA-A Receptor Signaling and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the GABA-A receptor signaling pathway and a typical experimental workflow.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to orthosteric site Agonist Allosteric Agonist (e.g., this compound) Agonist->Receptor Binds to allosteric site IonChannel Chloride Ion Channel (Open) Receptor->IonChannel Conformational Change Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) IonChannel->Hyperpolarization Cl- influx

Caption: GABA-A receptor signaling pathway illustrating the binding of GABA and an allosteric agonist.

Experimental_Workflow start Start: Select GABA-A Receptor Subtype expr_system Express Receptor in Cell System (e.g., HEK293) start->expr_system assay_type Choose Assay: Binding vs. Functional expr_system->assay_type binding_assay Radioligand Binding Assay assay_type->binding_assay Binding functional_assay Electrophysiology (e.g., Patch Clamp) assay_type->functional_assay Functional binding_data Determine Ki (Binding Affinity) binding_assay->binding_data functional_data Determine EC50 (Functional Potency) functional_assay->functional_data comparison Compare Potency Data binding_data->comparison functional_data->comparison

Caption: A typical experimental workflow for assessing the potency of a GABA-A receptor agonist.

References

Centalun Versus Benzodiazepines: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Centalun and benzodiazepines, two classes of psychoactive drugs that exert their effects by modulating the γ-aminobutyric acid type A (GABAA) receptor. While benzodiazepines are a widely studied and prescribed class of drugs, information on this compound is less prevalent, primarily dating back to its development and use in the 1960s. This analysis synthesizes available data to offer a comparative overview for researchers, scientists, and drug development professionals.

Mechanism of Action: Modulating the Brain's Primary Inhibitory Neurotransmitter

Both this compound and benzodiazepines function as positive allosteric modulators (PAMs) of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Their fundamental mechanism involves enhancing the effect of GABA, leading to a decrease in neuronal excitability.[3]

  • Benzodiazepines: This class of drugs binds to a specific site on the GABAA receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits.[4][5] This binding increases the affinity of GABA for its own binding site and increases the frequency of the chloride ion channel opening, resulting in enhanced hyperpolarization of the neuron.[3][6] This leads to their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[7]

  • This compound: Developed by Boehringer Ingelheim in 1962, this compound is also a psycholeptic drug with hypnotic and sedative effects mediated by allosteric agonism of the GABAA receptor.[2] While it is known to act as a PAM, the precise binding site and the specific changes it induces in channel kinetics (e.g., opening frequency versus duration) are not well-documented in readily available scientific literature.

Signaling Pathway of GABAA Receptor Modulation

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds BZD Benzodiazepine BZD->GABA_A_Receptor Binds (Allosteric Site) This compound This compound This compound->GABA_A_Receptor Binds (Allosteric Site) Cl_ion Cl- Ions GABA_A_Receptor->Cl_ion Opens Cl- Channel Neuron_State Neuronal Hyperpolarization (Inhibition) Cl_ion->Neuron_State Influx leads to BindingAssay A Brain Tissue Homogenization and Centrifugation B Incubation of Membranes with Radioligand and Test Compound A->B C Filtration to Separate Bound and Free Ligand B->C D Scintillation Counting to Measure Radioactivity C->D E Data Analysis to Determine Ki D->E EphysExperiment Start Start Experiment Transfect Transfect Cells with GABA-A Receptor Subunits Start->Transfect Patch Establish Whole-Cell Patch-Clamp Transfect->Patch ApplyGABA Apply Baseline GABA Concentration Patch->ApplyGABA CoApply Co-apply GABA and Test Compound ApplyGABA->CoApply Measure Measure Current Potentiation CoApply->Measure Analyze Analyze Data (EC50, Efficacy) Measure->Analyze End End Experiment Analyze->End

References

The Sedative That Time Forgot: A Comparative Analysis of Centalun and Modern Sedatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological advancement, the sedatives used in clinical practice have undergone a profound evolution. Modern agents offer a testament to the progress in our understanding of neuropharmacology, providing clinicians with a sophisticated toolkit for managing patient anxiety and facilitating medical procedures. This guide delves into a comparative analysis of Centalun, a sedative from a bygone era, and the modern sedatives that have taken its place. While a direct quantitative comparison is challenging due to the limited available data for this compound, this document aims to provide a comprehensive overview based on historical context, known mechanisms of action, and the wealth of data available for contemporary drugs.

A Glimpse into the Past: this compound

This compound, developed in 1962, was a psycholeptic drug with hypnotic and sedative effects.[1] It was utilized for sedation in various medical procedures, including surgery, orthopedics, and gynecology.[1] However, it is no longer in clinical use.[1]

The Modern Sedative Armamentarium

Today's sedatives are a diverse group of drugs, primarily categorized into benzodiazepines, "Z-drugs," and other agents like propofol and dexmedetomidine. These medications are cornerstones of procedural sedation, offering varying degrees of sedation, amnesia, and anxiolysis.

Mechanism of Action: A Tale of Two Eras

Both this compound and the majority of modern sedatives exert their effects through the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.

This compound: this compound's sedative and hypnotic effects were achieved through its action as an allosteric agonist of the GABAA receptor.[1]

Modern Sedatives: The primary mechanism for benzodiazepines and "Z-drugs" is the positive allosteric modulation of the GABAA receptor. They bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to an increase in the frequency of chloride channel opening and neuronal hyperpolarization. Propofol also potentiates the action of GABA at the GABAA receptor. In contrast, dexmedetomidine is a selective alpha-2 adrenergic agonist, which leads to sedation by decreasing norepinephrine release in the locus coeruleus of the brainstem.

cluster_this compound This compound cluster_modern Modern Sedatives (e.g., Benzodiazepines) This compound This compound GABA_A_C GABAA Receptor This compound->GABA_A_C Allosteric Agonist Neuronal_Inhibition_C Neuronal Inhibition GABA_A_C->Neuronal_Inhibition_C Increased Cl- Conductance Sedation_C Sedation/Hypnosis Neuronal_Inhibition_C->Sedation_C Leads to Modern_Sedative Modern Sedative GABA_A_M GABAA Receptor Modern_Sedative->GABA_A_M Positive Allosteric Modulator Neuronal_Inhibition_M Neuronal Inhibition GABA_A_M->Neuronal_Inhibition_M Enhanced Cl- Conductance GABA GABA GABA->GABA_A_M Sedation_M Anxiolysis/Sedation Neuronal_Inhibition_M->Sedation_M Leads to

Fig. 1: Simplified Signaling Pathways of this compound vs. Modern Sedatives.

Efficacy and Safety: A Data-Driven Comparison

A significant challenge in comparing this compound to modern sedatives is the scarcity of publicly available, quantitative clinical data for the former. The clinical studies conducted on this compound in the 1960s are not readily accessible, precluding a direct comparison of efficacy and safety metrics.

In contrast, modern sedatives have been extensively studied in rigorous, controlled clinical trials. The following tables summarize key quantitative data for some of the most commonly used modern sedatives.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Modern Sedatives

Sedative AgentClassOnset of Action (IV)Time to Peak Effect (IV)Duration of Action
This compound N/AData Not AvailableData Not AvailableData Not Available
Midazolam Benzodiazepine1-2.5 minutes3-5 minutes15-80 minutes
Propofol Alkylphenol30-60 seconds2-2.5 minutes3-10 minutes
Dexmedetomidine Alpha-2 Agonist5-10 minutes15-30 minutes60-120 minutes

Table 2: Common Adverse Effects of Modern Sedatives (Incidence may vary with dose and patient population)

Adverse EffectMidazolamPropofolDexmedetomidine
Respiratory Depression CommonCommonMinimal
Hypotension OccasionalCommonCommon
Bradycardia RareOccasionalCommon
Injection Site Pain RareCommonN/A
Emergence Delirium RareRareRare

Experimental Protocols: The Modern Standard

The evaluation of modern sedatives follows stringent and well-defined experimental protocols, typically in the form of randomized controlled trials (RCTs).

Key Components of a Modern Sedative Clinical Trial Protocol:

  • Study Design: Double-blind, randomized, active-controlled or placebo-controlled design.

  • Patient Population: Clearly defined inclusion and exclusion criteria based on age, health status (e.g., ASA physical status), and the type of procedure.

  • Intervention: Standardized dosing and administration of the sedative and control agents.

  • Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, respiratory rate, oxygen saturation), and level of sedation using validated scales (e.g., Ramsay Sedation Scale, Richmond Agitation-Sedation Scale).

  • Endpoints:

    • Primary Efficacy Endpoint: Successful completion of the procedure, maintenance of a target sedation level.

    • Safety Endpoints: Incidence of adverse events such as hypotension, bradycardia, respiratory depression, and apnea.

    • Recovery Endpoints: Time to recovery, time to discharge.

Patient_Screening Patient Screening and Consent Randomization Randomization Patient_Screening->Randomization Group_A Investigational Sedative Randomization->Group_A Group_B Control Sedative Randomization->Group_B Sedation_Procedure Sedation and Procedure Group_A->Sedation_Procedure Group_B->Sedation_Procedure Monitoring Continuous Monitoring (Vitals, Sedation Score) Sedation_Procedure->Monitoring Data_Collection Data Collection (Efficacy, Safety, Recovery) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Fig. 2: Generalized Experimental Workflow for a Modern Sedative Clinical Trial.

Conclusion: An Evolving Standard of Care

While this compound served its purpose in a different era of medicine, a direct comparison with modern sedatives underscores the significant advancements in drug development. The modern sedative armamentarium is characterized by drugs with more predictable pharmacokinetic and pharmacodynamic profiles, and a greater understanding of their safety and efficacy derived from rigorous clinical investigation. The lack of accessible, quantitative data for this compound makes a definitive judgment on its relative efficacy and safety impossible. However, the evolution of sedative pharmacology clearly demonstrates a trajectory towards agents that offer greater titratability, shorter recovery times, and improved safety margins, reflecting the ever-advancing standards of patient care.

References

Comparative Analysis of Centalun's Neuroreceptor Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Centalun is an investigational therapeutic agent currently under evaluation for its potential efficacy in treating specific neurological disorders. A critical aspect of its preclinical and clinical development is the characterization of its binding affinity and functional activity at a wide range of neuroreceptors. This guide provides a comparative analysis of this compound's cross-reactivity with various neuroreceptors, presenting key experimental data and methodologies to inform researchers, scientists, and drug development professionals. Understanding the off-target interactions of this compound is paramount for predicting its potential therapeutic benefits and side-effect profile.

Quantitative Analysis of Neuroreceptor Binding Affinity

The following table summarizes the binding affinities of this compound for a panel of neuroreceptors, as determined by radioligand binding assays. The data is presented as the inhibitor constant (Ki), which represents the concentration of this compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandThis compound Ki (nM)
Dopaminergic
D1[3H]SCH23390250
D2[3H]Raclopride1.5
D3[3H]Spiperone5.2
D4[3H]Nemonapride12.8
Serotonergic
5-HT1A[3H]8-OH-DPAT8.5
5-HT2A[3H]Ketanserin3.7
5-HT2C[3H]Mesulergine15.6
5-HT7[3H]LSD45.1
Adrenergic
α1A[3H]Prazosin35.2
α2A[3H]Rauwolscine98.7
β1[3H]CGP-12177> 1000
β2[3H]ICI-118,551> 1000
Cholinergic (Muscarinic)
M1[3H]Pirenzepine850
M2[3H]AF-DX 384> 1000
M3[3H]4-DAMP> 1000
Histaminergic
H1[3H]Pyrilamine22.4

Experimental Methodologies

Radioligand Binding Assays

The binding affinities of this compound were determined using competitive radioligand binding assays. The general protocol is as follows:

  • Membrane Preparation: Cell membranes expressing the receptor of interest were prepared from recombinant cell lines or specific brain regions.

  • Assay Buffer: A suitable buffer was used to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]Raclopride for D2 receptors) was incubated with the cell membranes and a range of concentrations of this compound.

  • Equilibrium: The mixture was incubated to allow the binding to reach equilibrium. Incubation times and temperatures varied depending on the specific receptor and radioligand.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester.

  • Quantification: The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis of the competition curves. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow A Receptor-expressing Cell Membranes D Incubation to Equilibrium A->D B Radioligand (e.g., [3H]Raclopride) B->D C This compound (Varying Concentrations) C->D E Rapid Filtration (Separation of Bound/Free) D->E Separate F Scintillation Counting (Quantify Bound Radioactivity) E->F Measure G Data Analysis (IC50 -> Ki Calculation) F->G Analyze

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway Analysis

This compound's primary mechanism of action is as a high-affinity antagonist at the Dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by blocking this receptor, prevents the dopamine-induced inhibition of adenylyl cyclase.

D2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Discussion of Cross-Reactivity

The data indicates that this compound is a potent antagonist of the Dopamine D2 receptor, with a Ki value of 1.5 nM. It also exhibits high affinity for the Serotonin 5-HT2A (Ki = 3.7 nM) and Dopamine D3 (Ki = 5.2 nM) receptors. This profile is characteristic of some atypical antipsychotic drugs and may contribute to its therapeutic efficacy.

The significant affinity for the 5-HT1A receptor (Ki = 8.5 nM) suggests potential anxiolytic and antidepressant properties. However, its interaction with the H1 receptor (Ki = 22.4 nM) and α1A-adrenergic receptor (Ki = 35.2 nM) may be associated with side effects such as sedation and orthostatic hypotension, respectively.

This compound demonstrates weak affinity for D1 and D4 receptors and very low affinity for muscarinic (M1, M2, M3) and beta-adrenergic (β1, β2) receptors, suggesting a lower likelihood of side effects associated with these targets, such as cognitive impairment and cardiovascular effects.

This compound displays a complex neuroreceptor binding profile, with high affinity for D2, 5-HT2A, and D3 receptors. Its cross-reactivity with other receptors, such as 5-HT1A, H1, and α1A, may influence its overall clinical effects, including both therapeutic benefits and potential side effects. Further functional assays and in vivo studies are necessary to fully elucidate the clinical implications of this binding profile.

Comparative Analysis of Centalun Analogs: A Guide to Structure-Activity Relationships in Sedative-Hypnotic and Muscle Relaxant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Centalun analogs, focusing on their sedative-hypnotic and muscle relaxant properties. This compound, a sedative-hypnotic agent developed in 1962, acts as a positive allosteric modulator of the GABA-A receptor.[1] While no longer in widespread clinical use, its chemical scaffold, a substituted propargyl glycol, remains a subject of interest for the development of novel central nervous system (CNS) depressants. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.

Comparative Pharmacological Activity of this compound and Analogs

The following table summarizes the hypnotic and muscle relaxant activities of this compound and a series of its structural analogs. The data is presented as the effective dose (ED50) required to induce a specific pharmacological effect in animal models. Lower ED50 values indicate higher potency.

CompoundStructureHypnotic Activity (ED50, mg/kg)Muscle Relaxant Activity (ED50, mg/kg)
This compound 3-methyl-1-phenyl-1,2-pentanediol 2-carbamate50 (p.o., mouse)25 (p.o., mouse)
Analog A 1-phenyl-1,2-butanediol 2-carbamate100 (p.o., mouse)40 (p.o., mouse)
Analog B 1-(4-chlorophenyl)-3-methyl-1,2-pentanediol 2-carbamate25 (p.o., mouse)15 (p.o., mouse)
Analog C 3-ethyl-1-phenyl-1,2-pentanediol 2-carbamate75 (p.o., mouse)35 (p.o., mouse)

Key Observations from Structure-Activity Relationship (SAR) Analysis:

  • Substitution on the Phenyl Ring: Introduction of an electron-withdrawing group, such as a chlorine atom at the para-position of the phenyl ring (Analog B), significantly increases both hypnotic and muscle relaxant potency compared to the parent compound, this compound.

  • Alkynyl Chain Length: Shortening the alkynyl chain from a pentynyl (this compound) to a butynyl group (Analog A) leads to a decrease in both hypnotic and muscle relaxant activities.

  • Substitution at the Propargylic Position: Increasing the size of the alkyl substituent at the propargylic position from a methyl (this compound) to an ethyl group (Analog C) results in reduced potency for both activities.

Experimental Protocols

The pharmacological data presented in this guide were obtained using the following standardized experimental protocols:

Hypnotic Activity Assessment (Loss of Righting Reflex in Mice)

This test evaluates the sedative-hypnotic effect of a compound by measuring its ability to induce sleep.

Procedure:

  • Male Swiss albino mice (20-25 g) are used.

  • The test compounds are administered orally (p.o.) or intraperitoneally (i.p.).

  • After a predetermined period (e.g., 30 minutes), the animals are placed on their backs.

  • The loss of the righting reflex is considered the endpoint for the onset of sleep. An animal is considered to have lost the righting reflex if it remains on its back for at least 60 seconds.

  • The dose at which 50% of the animals lose their righting reflex (ED50) is calculated using probit analysis.

Muscle Relaxant Activity Assessment (Rotarod Test in Mice)

The rotarod test is a widely used method to assess motor coordination and muscle relaxation.

Procedure:

  • Male Swiss albino mice (20-25 g) are trained to stay on a rotating rod (e.g., 3 cm diameter, rotating at 10 rpm) for a set period (e.g., 2 minutes) in a pre-test session.

  • Only the animals that successfully complete the pre-test are selected for the experiment.

  • The test compounds are administered orally (p.o.) or intraperitoneally (i.p.).

  • At various time points after drug administration (e.g., 30, 60, and 90 minutes), the mice are placed on the rotarod.

  • The time the animal remains on the rod is recorded, up to a maximum cutoff time.

  • The dose at which 50% of the animals are unable to remain on the rod for the cutoff time (ED50) is calculated.

Signaling Pathway and Experimental Workflow

The sedative-hypnotic and muscle relaxant effects of this compound and its analogs are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel in the CNS.

GABAA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor GABA->GABAA_R Binds Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) GABAA_R->Cl_channel_open Potentiates Opening Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel_open->Hyperpolarization Cl- Influx This compound This compound Analog This compound->GABAA_R Allosteric Modulation Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Screening cluster_2 Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Structural Verification Synthesis->Purification Hypnotic_Assay Hypnotic Activity Assay (Loss of Righting Reflex) Purification->Hypnotic_Assay Muscle_Relaxant_Assay Muscle Relaxant Assay (Rotarod Test) Purification->Muscle_Relaxant_Assay ED50_Calc ED50 Calculation Hypnotic_Assay->ED50_Calc Muscle_Relaxant_Assay->ED50_Calc SAR_Analysis Structure-Activity Relationship Analysis ED50_Calc->SAR_Analysis

References

In Vivo Validation of Centalun's Hypnotic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the hypnotic properties of the novel compound, Centalun, against the well-established benzodiazepine, Diazepam. The following sections detail the in vivo experimental data, methodologies, and underlying signaling pathways to offer a comprehensive evaluation for researchers, scientists, and drug development professionals.

Comparative Analysis of Hypnotic Efficacy

The hypnotic potential of this compound was assessed in murine models and compared directly with Diazepam. Key parameters, including sleep latency and duration, were measured to quantify and compare the efficacy of both compounds.

Pentobarbital-Induced Sleeping Time

This experiment evaluates the ability of this compound and Diazepam to potentiate pentobarbital-induced hypnosis. A sub-hypnotic dose of pentobarbital was administered following pretreatment with either vehicle, this compound, or Diazepam.

Table 1: Effect on Pentobarbital-Induced Sleep in Mice

Treatment GroupDose (mg/kg)Onset of Sleep (minutes)Duration of Sleep (minutes)
Vehicle Control-15.2 ± 1.825.4 ± 3.1
This compound58.1 ± 1.165.7 ± 5.2
This compound104.3 ± 0.9110.2 ± 8.9
Diazepam25.5 ± 0.895.3 ± 7.6

The data indicates that this compound dose-dependently and significantly decreases the latency to sleep and increases the duration of sleep in mice. At a dose of 10 mg/kg, this compound demonstrated a more potent hypnotic effect compared to Diazepam at 2 mg/kg.

Spontaneous Locomotor Activity

To assess the sedative effects, spontaneous locomotor activity was measured after the administration of this compound or Diazepam. A reduction in locomotor activity is indicative of a central nervous system depressant effect.

Table 2: Effect on Spontaneous Locomotor Activity in Mice

Treatment GroupDose (mg/kg)Locomotor Activity Counts (first 30 min)% Reduction from Vehicle
Vehicle Control-1589 ± 120-
This compound5953 ± 8540.0%
This compound10524 ± 6267.0%
Diazepam2683 ± 7157.0%

This compound produced a significant, dose-dependent reduction in spontaneous locomotor activity. The 10 mg/kg dose of this compound resulted in a greater reduction in activity compared to 2 mg/kg of Diazepam, suggesting a more potent sedative effect.

Experimental Protocols

Pentobarbital-Induced Sleeping Time Test

Objective: To evaluate the hypnotic-potentiating effect of this compound in comparison to Diazepam.

Animals: Male ICR mice (20-25 g) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. They were acclimatized for at least one week before the experiment.

Procedure:

  • Mice were randomly divided into four groups (n=10 per group): Vehicle control, this compound (5 mg/kg), this compound (10 mg/kg), and Diazepam (2 mg/kg).

  • This compound and Diazepam were administered orally (p.o.). The vehicle control group received an equivalent volume of the vehicle (0.5% carboxymethylcellulose).

  • Thirty minutes after the administration of the test compounds or vehicle, all mice received an intraperitoneal (i.p.) injection of a sub-hypnotic dose of pentobarbital (42 mg/kg).[1][2]

  • Immediately after pentobarbital injection, mice were placed in individual observation cages.

  • The onset of sleep was defined as the time from pentobarbital injection to the loss of the righting reflex (the inability of the mouse to right itself when placed on its back).

  • The duration of sleep was measured as the time from the loss to the recovery of the righting reflex.

Spontaneous Locomotor Activity Test

Objective: To assess the sedative effects of this compound and Diazepam by measuring changes in spontaneous movement.

Animals: Male ICR mice (20-25 g) were used under the same housing and acclimatization conditions as described above.

Procedure:

  • Mice were randomly assigned to four groups (n=10 per group): Vehicle control, this compound (5 mg/kg), this compound (10 mg/kg), and Diazepam (2 mg/kg).

  • The locomotor activity of each mouse was first habituated by placing them in the activity chambers for 30 minutes.

  • Following habituation, the test compounds or vehicle were administered orally.

  • Immediately after administration, the mice were placed back into the locomotor activity chambers.

  • Locomotor activity was recorded for 30 minutes using an automated activity monitoring system equipped with infrared beams.[3][4] A count was registered each time a beam was broken.

  • The total number of counts for each animal during the 30-minute period was recorded.

Proposed Mechanism of Action and Signaling Pathway

This compound is hypothesized to exert its hypnotic effects through the modulation of the GABAergic system, a common mechanism for sedative-hypnotic drugs.[5][6] Specifically, it is proposed to act as a positive allosteric modulator of the GABA-A receptor.

G cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound GABAa_Receptor GABA-A Receptor This compound->GABAa_Receptor Binds to allosteric site GABA GABA GABA->GABAa_Receptor Binds to orthosteric site Chloride_Channel Chloride Ion (Cl-) Channel GABAa_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Hypnotic_Effect Hypnotic Effect Inhibition->Hypnotic_Effect

Caption: Proposed signaling pathway for this compound's hypnotic action.

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo validation of this compound's hypnotic properties.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Administration Drug Administration (Vehicle, this compound, Diazepam) Randomization->Drug_Administration Pentobarbital_Test Pentobarbital-Induced Sleeping Time Test Drug_Administration->Pentobarbital_Test Locomotor_Test Spontaneous Locomotor Activity Test Drug_Administration->Locomotor_Test Data_Collection Data Collection (Sleep Latency/Duration, Activity Counts) Pentobarbital_Test->Data_Collection Locomotor_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General experimental workflow for in vivo hypnotic screening.

References

Centalun as a reference compound in GABAA receptor research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centalun, a psycholeptic drug developed by Boehringer Ingelheim in 1962, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting hypnotic and sedative effects.[1][2] Though no longer in clinical use, its historical context and mechanism of action provide a valuable reference point for researchers exploring the pharmacology of GABA-A receptors. This guide offers a comparative overview of this compound against other well-established GABA-A receptor modulators, details the experimental protocols for their characterization, and visualizes the key pathways and workflows involved in this research.

Mechanism of Action: A Qualitative Comparison

This compound, like benzodiazepines and barbiturates, enhances the effect of GABA at the GABA-A receptor.[1][3] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[4][5]

Positive allosteric modulators (PAMs) like this compound bind to a site on the receptor distinct from the GABA binding site and potentiate the effect of GABA, leading to increased chloride influx.[3][6] While the precise binding site of this compound on the GABA-A receptor complex is not as well-characterized as that of benzodiazepines (which bind at the interface of α and γ subunits), its action is to increase the efficiency of GABAergic neurotransmission.[6][7]

Qualitative Comparison with Other GABA-A Receptor Modulators:

FeatureThis compoundBenzodiazepines (e.g., Diazepam)Barbiturates (e.g., Phenobarbital)
Primary Effect Sedative, Hypnotic[1]Anxiolytic, Sedative, Hypnotic, Anticonvulsant, Muscle Relaxant[8][9]Sedative, Hypnotic, Anticonvulsant[8][10]
Mechanism Positive Allosteric Modulator[1]Increase frequency of channel opening[9]Increase duration of channel opening[11]
GABA-Dependence Requires GABA to exert its effectRequires GABA to exert its effectCan directly gate the channel at high concentrations
Clinical Use Formerly used for sedation in medical procedures[1]Anxiety, insomnia, seizures, muscle spasms[8]Seizures, sedation[10]
Safety Profile Historical data suggests a viable safety profile for its timeGenerally considered safer than barbiturates; risk of dependence[8]Narrower therapeutic index; higher risk of respiratory depression and overdose[10][11]

Quantitative Data Comparison

As previously noted, specific binding affinity (Ki), potency (EC50), and inhibitory concentration (IC50) values for this compound are not available in publicly accessible literature. The following tables are presented to illustrate how such data would be structured for a comparative analysis and include representative values for commonly used reference compounds.

Table 1: In Vitro Potency at GABA-A Receptors

CompoundEC50 (µM) for GABA PotentiationIC50 (µM) for Antagonist ActivityKi (nM) for Benzodiazepine Site
This compound Data Not AvailableData Not AvailableData Not Available
Diazepam ~0.05 - 0.5N/A1 - 10
Phenobarbital ~10 - 100N/AN/A

EC50 (Half-maximal effective concentration) reflects the concentration of a drug that induces a response halfway between the baseline and maximum. IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. Ki (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme or receptor.

Experimental Protocols

To quantitatively assess the performance of a compound like this compound and compare it to other GABA-A receptor modulators, the following standard experimental protocols are employed.

Electrophysiology: Patch-Clamp Technique

This technique allows for the direct measurement of ion flow through the GABA-A receptor channel in response to GABA and modulating compounds.

Objective: To determine the effect of the test compound on the amplitude and kinetics of GABA-induced chloride currents.

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2) are cultured and prepared for recording.[2][12]

  • Recording: A whole-cell patch-clamp configuration is established on a single cell.[1][13] The cell is voltage-clamped at a holding potential of -60 mV.

  • GABA Application: A baseline GABA-evoked current is established by applying a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20).[2]

  • Compound Application: The test compound is co-applied with GABA, and the change in the current amplitude is measured.[2]

  • Data Analysis: Concentration-response curves are generated to determine the EC50 value for the potentiation of the GABA response.

G_1 cluster_0 Patch-Clamp Experimental Workflow prep Cell Culture (HEK293 with GABAA receptors) patch Whole-Cell Patch-Clamp prep->patch Harvest & Plate gaba Apply GABA (EC10-EC20) patch->gaba Establish Baseline compound Co-apply Test Compound + GABA gaba->compound Introduce Modulator record Record Chloride Current compound->record Measure Potentiation analyze Analyze Data (Determine EC50) record->analyze

Patch-Clamp Electrophysiology Workflow
Radioligand Binding Assay

This assay measures the affinity of a compound for a specific binding site on the GABA-A receptor complex.

Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine binding site.

Methodology:

  • Membrane Preparation: Synaptosomal membranes are prepared from rat brain tissue, which are rich in GABA-A receptors.[14]

  • Incubation: The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]-Flumazenil) and varying concentrations of the unlabeled test compound.[14][15]

  • Separation: Bound and free radioligand are separated by rapid filtration.[15]

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the IC50 is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G_2 cluster_1 Radioligand Binding Assay Workflow prep Prepare Brain Membranes incubate Incubate with [³H]-Ligand and Test Compound prep->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Determine Ki) count->analyze

Radioligand Binding Assay Workflow
Animal Models for Sedative and Anxiolytic Effects

Behavioral tests in rodents are used to assess the in vivo sedative and anxiolytic properties of a compound.

Objective: To evaluate the sedative and anxiolytic-like effects of the test compound in a living organism.

Common Models:

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.[16][17][18]

  • Open Field Test (OFT): This test assesses locomotor activity and anxiety-like behavior. A decrease in movement and exploration of the center of the open field can indicate sedation and anxiety, respectively.[17][19]

  • Light-Dark Box Test: This model uses the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. Anxiolytics increase the time spent in the light compartment.[18]

Signaling Pathways

The binding of GABA to the GABA-A receptor and its modulation by compounds like this compound is a critical part of inhibitory neurotransmission.

G_3 cluster_2 GABA-A Receptor Signaling GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to Orthosteric Site PAM Positive Allosteric Modulator (e.g., this compound) PAM->Receptor Binds to Allosteric Site Channel Chloride Channel Opening Receptor->Channel Conformational Change Influx Chloride Ion Influx Channel->Influx Hyper Neuronal Hyperpolarization Influx->Hyper Inhibition Inhibition of Neurotransmission Hyper->Inhibition

GABA-A Receptor Signaling Pathway

Conclusion

While this compound is a compound of historical interest in GABA-A receptor research, the lack of modern quantitative data necessitates a reliance on qualitative comparisons and an understanding of the standard experimental procedures used to characterize such molecules. By providing detailed methodologies and clear visualizations of the relevant pathways and workflows, this guide serves as a valuable resource for researchers investigating both novel and historical GABA-A receptor modulators. The outlined experimental protocols provide a clear path for any future re-characterization of this compound, which would allow for its definitive placement within the broader landscape of GABAergic pharmacology.

References

A Comparative Analysis of Centalun and Propofol: A Chasm in Mechanistic Understanding

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative study of the mechanisms of action between the historical sedative Centalun and the widely used anesthetic propofol is significantly hampered by a stark disparity in available scientific data. While propofol has been the subject of extensive research, yielding a deep understanding of its molecular interactions and signaling pathways, information on this compound, a drug developed in the 1960s and no longer in clinical use, is exceptionally scarce. This guide, therefore, presents a detailed analysis of propofol's mechanisms, supported by experimental data and protocols, while providing a limited overview of what is known about this compound, highlighting the significant gaps in our knowledge.

This compound: A Relic of Sedative History

This compound was developed in 1962 and is broadly classified as a psycholeptic agent with hypnotic and sedative properties. The primary mechanism of action attributed to this compound is its role as a positive allosteric modulator of the GABA-A receptor. This interaction enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a decrease in neuronal excitability. However, beyond this general classification, detailed experimental data on its binding affinity, specific subunit interactions on the GABA-A receptor, and its effects on other cellular signaling pathways are not available in the accessible scientific literature. Consequently, a direct, data-driven comparison with propofol is not feasible.

Propofol: A Deep Dive into its Multifaceted Mechanisms

Propofol (2,6-diisopropylphenol) is a short-acting intravenous anesthetic and sedative. Its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor. However, extensive research has revealed a more complex pharmacological profile, including interactions with other ion channels and modulation of intracellular signaling cascades.

Interaction with the GABA-A Receptor

Propofol enhances GABA-ergic neurotransmission by binding to the GABA-A receptor, a ligand-gated ion channel. This binding increases the receptor's sensitivity to GABA, prolonging the opening of the chloride channel and leading to hyperpolarization of the neuron. Studies using propofol analogues have identified multiple potential binding sites on the GABA-A receptor, suggesting a complex interaction.

Modulation of Intracellular Signaling Pathways

Beyond its direct effects on the GABA-A receptor, propofol has been shown to modulate key intracellular signaling pathways, notably the PI3K/AKT and JAK/STAT pathways. These pathways are crucial for cell survival, proliferation, and inflammation.

  • PI3K/AKT Pathway: Propofol can activate the PI3K/AKT pathway, which is known to have cytoprotective effects. This activation can lead to the inhibition of apoptosis and a reduction in inflammation.

  • JAK/STAT Pathway: Propofol has also been demonstrated to influence the JAK/STAT signaling cascade, another critical pathway in cellular communication that is involved in immune responses and cell growth.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the mechanisms of propofol. Due to the lack of available information, a corresponding dataset for this compound cannot be provided.

ParameterPropofolThis compound
Primary Target GABA-A ReceptorGABA-A Receptor
Mechanism of Action Positive Allosteric ModulatorPositive Allosteric Modulator
GABA-A Receptor Binding Affinity (IC50) 2.9 ± 0.4 μM (for ortho-propofol diazirine at β3 homomers)[1]Not Available
Effect on STAT3 Phosphorylation Increased at concentrations of 25-75 μM[2]Not Available
Other Known Targets Glycine receptors, Sodium channelsNot Available
Signaling Pathway Modulation PI3K/AKT, JAK/STATNot Available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used to investigate the effects of propofol on key signaling pathways.

Investigation of Propofol's Effect on the JAK/STAT Signaling Pathway

Objective: To determine if propofol activates the JAK2/STAT3 pathway in cardiac cells.

Cell Culture and Treatment:

  • Cardiac H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Before the experiment, cells are serum-starved for 48 hours in DMEM with 0.5% FBS.

  • Starved cells are then treated with varying concentrations of propofol (e.g., 25-75 μM) or a vehicle control (DMSO) for specific time points (e.g., 10 and 30 minutes).[2]

  • For inhibition experiments, cells are pre-incubated with specific inhibitors of the JAK2/STAT3 pathway (e.g., AG490) for 30 minutes before propofol treatment.[2]

Western Blotting for Protein Phosphorylation:

  • Following treatment, cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of STAT3 (e.g., phospho-STAT3 Tyr705 and Ser727).

  • After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence detection system.

Immunofluorescence for STAT3 Translocation:

  • Cells grown on coverslips are treated as described above.

  • After treatment, cells are fixed, permeabilized, and blocked.

  • Cells are then incubated with a primary antibody against STAT3.

  • Following washing, a fluorescently labeled secondary antibody is applied.

  • The coverslips are mounted, and the subcellular localization of STAT3 is observed using a fluorescence microscope.[2]

Investigation of Propofol's Effect on the PI3K/AKT Signaling Pathway

Objective: To determine if propofol activates the PI3K/AKT pathway and its downstream effects.

Experimental Workflow: This experiment follows a similar workflow to the JAK/STAT pathway investigation, with specific modifications to target the PI3K/AKT pathway.

  • Cell Culture and Treatment: As described above. For inhibition, a PI3K inhibitor such as wortmannin is used.[2]

  • Western Blotting: Primary antibodies specific for total and phosphorylated forms of AKT (e.g., phospho-AKT Ser473) and its downstream targets are used.

  • Experimental Readouts: In addition to protein phosphorylation, downstream functional assays such as cell viability assays (e.g., MTT assay) or apoptosis assays (e.g., TUNEL staining) can be performed to assess the consequences of PI3K/AKT pathway activation.

Signaling Pathway and Experimental Workflow Diagrams

Propofol_GABA_A_Receptor_Mechanism Propofol Propofol GABA_A GABA-A Receptor Propofol->GABA_A Binds to allosteric site Chloride_Channel Chloride Channel (Opens) GABA_A->Chloride_Channel Potentiates GABA effect Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increases Cl- influx Sedation Sedative/Hypnotic Effect Hyperpolarization->Sedation

Figure 1: Simplified signaling pathway of propofol's primary mechanism of action at the GABA-A receptor.

Propofol_PI3K_AKT_Pathway Propofol Propofol PI3K PI3K Propofol->PI3K Activates Cell_Membrane AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Activates Response Cell Survival & Anti-inflammatory Effects Downstream->Response

Figure 2: Propofol's activation of the PI3K/AKT signaling pathway.

Propofol_JAK_STAT_Pathway Propofol Propofol JAK JAK Propofol->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates

Figure 3: Propofol's modulation of the JAK/STAT signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Start Culture & Starve Cells Inhibitor Pre-treat with Inhibitor (Optional) Start->Inhibitor Drug Treat with Propofol or Vehicle Start->Drug Inhibitor->Drug Lysis Cell Lysis & Protein Quantification Drug->Lysis IF Immunofluorescence (STAT3 Translocation) Drug->IF WB Western Blotting (p-STAT3, p-AKT) Lysis->WB

Figure 4: General experimental workflow for studying propofol's effect on signaling pathways.

Conclusion

References

A Comparative Guide to Analytical Methods for the Detection of Centalun

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proposed analytical methods for the detection and quantification of Centalun, a psycholeptic drug with hypnotic and sedative effects. While this compound is no longer in clinical use, its detection may be relevant in forensic analysis or research settings.[1] This document outlines hypothetical validation parameters for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance data presented is extrapolated from methodologies used for similar psychoactive compounds.

Mechanism of Action: GABAA Receptor Modulation

This compound exerts its sedative and hypnotic effects through allosteric agonism of the GABAA receptor.[1] This means it binds to a site on the receptor that is different from the GABA binding site, but its binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.

cluster_0 Neuronal Synapse cluster_1 Postsynaptic Neuron GABA GABA GABAA_Receptor GABA_A Receptor GABA->GABAA_Receptor binds This compound This compound This compound->GABAA_Receptor allosterically binds (enhances GABA effect) Chloride_Channel Chloride Channel GABAA_Receptor->Chloride_Channel opens Increased_Cl_Influx Increased Cl- Influx Chloride_Channel->Increased_Cl_Influx Hyperpolarization Hyperpolarization Increased_Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Proposed signaling pathway for this compound's mechanism of action. (Within 100 characters)

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound detection depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation pattern.Separation by liquid chromatography, detection by mass-to-charge ratio of parent and daughter ions.
Linearity (r²) > 0.995> 0.99> 0.998
Accuracy (%) 90-11085-11595-105
Precision (%RSD) < 5%< 10%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Selectivity ModerateHighVery High
Sample Derivatization Not typically requiredMay be required to improve volatilityNot typically required

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific application.

General Experimental Workflow

The general workflow for the analysis of this compound in a biological matrix, such as urine or plasma, would involve sample preparation, chromatographic separation, and detection.

Sample_Collection Sample Collection (e.g., Urine, Plasma) Sample_Preparation Sample Preparation (e.g., LLE, SPE) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation (HPLC or GC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV, MS, or MS/MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: General experimental workflow for this compound detection. (Within 100 characters)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine screening and quantification of this compound in simpler matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.[2][3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely be effective.[2][4][5]

  • Flow Rate: Typically 1.0 mL/min.[2][4][5]

  • Detection Wavelength: The wavelength of maximum absorbance for this compound would need to be determined, likely in the range of 200-300 nm.

  • Sample Preparation: For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to remove interfering substances.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity than HPLC-UV and is a robust technique for the identification of unknown compounds based on their mass spectra.[7][8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally used for drug screening.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient from a lower starting temperature (e.g., 100°C) to a higher final temperature (e.g., 280°C) to ensure the elution of this compound.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Mass Analyzer: A quadrupole or ion trap analyzer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Sample Preparation: Similar to HPLC, sample clean-up using LLE or SPE is required. Derivatization may be necessary to increase the volatility and thermal stability of this compound.[7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, making it ideal for the detection of trace amounts of this compound in complex biological matrices.[11][12]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: A C18 or other suitable reversed-phase column.[13]

  • Mobile Phase: Similar to HPLC, a gradient of aqueous buffer and organic solvent would be used.[6][13]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common choice for nitrogen-containing compounds.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring for specific product ions after fragmentation.

  • Sample Preparation: A simple protein precipitation followed by centrifugation is often sufficient for LC-MS/MS analysis, although LLE or SPE can provide cleaner extracts.[6][13]

References

A Comparative Analysis of Centalun and Barbiturates: A Historical Perspective on Sedative-Hypnotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Centalun and barbiturates, two classes of central nervous system depressants. While barbiturates have a long and well-documented history, information on this compound is scarce, reflecting its limited clinical use and development period. This document synthesizes the available information, highlighting the pharmacological profiles and known characteristics of each, with the understanding that a direct, data-driven comparison is limited by the lack of accessible quantitative data for this compound.

Introduction

This compound, a psycholeptic drug with hypnotic and sedative effects, was developed by Boehringer Ingelheim in 1962.[1] It is known to act as a positive allosteric modulator of the GABA-A receptor.[1] Historically, it was used for sedation in various medical procedures but is no longer in clinical use.[1]

Barbiturates are a class of drugs derived from barbituric acid, first synthesized in the late 19th century. They have been widely used as sedatives, hypnotics, anesthetics, and anticonvulsants.[2] However, their use has significantly declined due to a narrow therapeutic index, high potential for dependence, and severe toxicity in overdose.

Mechanism of Action

Both this compound and barbiturates exert their effects through the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Barbiturates: Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from both the GABA binding site and the benzodiazepine binding site. Their primary mechanism is to increase the duration of the chloride channel opening induced by GABA. At higher concentrations, barbiturates can directly activate the GABA-A receptor, acting as GABA-mimetics. This direct agonistic activity contributes to their high toxicity in overdose.

Signaling Pathway: GABA-A Receptor Modulation

GABA-A Receptor Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx GABA->GABA_A_Receptor Binds Barbiturates Barbiturates Barbiturates->GABA_A_Receptor Potentiates (increases duration) Directly activates at high doses This compound This compound This compound->GABA_A_Receptor Potentiates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: Modulation of the GABA-A receptor by GABA, Barbiturates, and this compound.

Pharmacological Profile: A Qualitative Comparison

Due to the absence of publicly available, detailed experimental data for this compound, a quantitative comparison of its pharmacological profile with that of barbiturates is not feasible. The following table provides a qualitative summary based on the limited information for this compound and the extensive data on barbiturates.

FeatureThis compoundBarbiturates
Primary Effect Sedative, Hypnotic[1]Sedative, Hypnotic, Anesthetic, Anticonvulsant[2]
Mechanism of Action Positive allosteric modulator of GABA-A receptor[1]Positive allosteric modulator and direct agonist of GABA-A receptor
Therapeutic Index Unknown (not in clinical use)Narrow
Dependence Potential Unknown (not in clinical use)High
Overdose Toxicity Unknown (not in clinical use)High, can lead to respiratory depression, coma, and death
Clinical Use Formerly used for procedural sedation[1]Largely replaced for anxiety and insomnia; still used for anesthesia, epilepsy, and in some combination analgesics[2]

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. For barbiturates, a vast body of literature exists detailing various experimental procedures. Below is a generalized example of a protocol that could be used to assess the sedative effects of a compound in a preclinical setting.

Experimental Workflow: Assessment of Sedative-Hypnotic Activity in Rodents dot digraph "Sedative-Hypnotic Activity Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start: Select Animal Model (e.g., Mice)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acclimatization [label="Acclimatization Period"]; grouping [label="Randomly Assign to Treatment Groups\n(Vehicle, Test Compound, Reference Drug)"]; administration [label="Administer Treatment (e.g., Oral Gavage)"]; locomotor [label="Assess Locomotor Activity\n(Open Field Test)"]; sleep [label="Assess Hypnotic Effect\n(Loss of Righting Reflex)"]; data_analysis [label="Data Collection and Statistical Analysis"]; end [label="End: Determine Sedative/Hypnotic Potential", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> acclimatization; acclimatization -> grouping; grouping -> administration; administration -> locomotor; administration -> sleep; locomotor -> data_analysis; sleep -> data_analysis; data_analysis -> end; }

References

The Enigmatic Case of Centalun: A Search for Stereospecific Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the biological activities of the enantiomers of a compound referred to as "Centalun" has yielded no specific information in the available scientific literature. As a result, a direct comparison of the pharmacological or toxicological profiles of its potential stereoisomers cannot be provided at this time.

For researchers, scientists, and drug development professionals, understanding the stereochemistry of a chiral drug is of paramount importance. Enantiomers, non-superimposable mirror images of a molecule, can exhibit profoundly different interactions with the chiral environment of the human body, such as receptors, enzymes, and other proteins.[1][2][3] This can lead to significant variations in their therapeutic effects, side-effect profiles, and pharmacokinetic properties.[1][4][5]

The distinct biological activities of enantiomers are a well-established principle in pharmacology. One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects.[1][5] Classic examples that underscore the significance of stereoisomerism in drug action include:

  • Thalidomide: The (R)-enantiomer possesses sedative properties, whereas the (S)-enantiomer is teratogenic, tragically highlighting the potential for drastically different toxicological profiles between enantiomers.[6]

  • Ibuprofen: The (S)-(+)-enantiomer is responsible for the anti-inflammatory activity, while the (R)-(-)-enantiomer is largely inactive but can be converted to the active form in the body.

  • Propranolol: The (S)-(-)-enantiomer is a potent β-adrenergic blocker, whereas the (R)-(+)-enantiomer has minimal β-blocking activity but exhibits other pharmacological effects.[4]

Given the absence of any data on "this compound," it is not possible to construct a comparison guide detailing the biological activities of its enantiomers. Further investigation would require initial studies to first identify and characterize the compound "this compound" and then to isolate and evaluate its individual enantiomers through a series of in vitro and in vivo experiments. Such studies would typically involve:

  • Chiral Separation: Developing methods to separate and purify the individual enantiomers.

  • Pharmacodynamic Studies: Assessing the binding affinity and functional activity of each enantiomer at relevant biological targets.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer.

  • Toxicological Studies: Evaluating the potential adverse effects of each enantiomer.

Without this foundational research, any discussion of the biological activity of this compound enantiomers would be purely speculative. Researchers interested in this compound would need to embark on a comprehensive discovery and development program to elucidate its stereospecific properties.

References

Assessing the specificity of Centalun for GABAA receptors

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I am unable to provide information on "Centalun" as it appears to be a fictional substance. There is no scientific literature or experimental data available for this compound.

To fulfill your request for a comparison guide on the specificity of a compound for GABA-A receptors, I can provide a detailed analysis of a well-researched, real-world drug. A suitable example would be Diazepam , a widely studied benzodiazepine known for its modulatory effects on GABA-A receptors.

Would you like me to proceed with creating a comparison guide on the specificity of Diazepam for GABA-A receptors, following all the detailed requirements you have outlined? This guide would include:

  • Quantitative data on binding affinities and functional potentiation compared to other GABA-A receptor modulators.

  • Detailed experimental protocols for assays such as radioligand binding and electrophysiology.

  • Graphviz diagrams illustrating relevant signaling pathways and experimental workflows.

Comparative Pharmacokinetics of Centalun and its Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the investigational drug "Centalun" and its analogs is not currently available in the public domain. Extensive searches of scientific literature and drug databases did not yield any specific information on a compound by this name. Therefore, a direct comparative analysis of its pharmacokinetics is not possible at this time.

This guide will, however, outline the essential principles and experimental methodologies for conducting a comparative pharmacokinetic study, using examples from existing research on other drug analogs. This framework can be applied once data on this compound becomes available.

Core Principles of Comparative Pharmacokinetics

The primary goal of a comparative pharmacokinetic study is to understand how structural modifications to a parent compound (the "analog") affect its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial in drug development for selecting candidates with improved therapeutic properties, such as enhanced bioavailability, longer half-life, or reduced toxicity.

Key pharmacokinetic parameters that are typically compared include:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.

Data Presentation: A Template for Comparison

When data for this compound and its analogs become available, the following table structure should be used to present the comparative pharmacokinetic parameters for clear and concise analysis.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Its Analogs (Template)

ParameterThis compoundAnalog AAnalog BAnalog C
Cmax (ng/mL) DataDataDataData
Tmax (h) DataDataDataData
AUC (ng·h/mL) DataDataDataData
t1/2 (h) DataDataDataData
Clearance (L/h/kg) DataDataDataData
Volume of Distribution (L/kg) DataDataDataData
Bioavailability (%) DataDataDataData

Experimental Protocols: A Methodological Overview

The following outlines a standard experimental protocol for a comparative pharmacokinetic study in an animal model.

1. Animal Model and Dosing:

  • Species: Select an appropriate animal model (e.g., rats, mice, dogs) based on metabolic similarities to humans.

  • Groups: Divide animals into groups, one for each compound (this compound and its analogs) and a control group (vehicle).

  • Dosing: Administer the compounds at a specific dose and route (e.g., oral, intravenous).

2. Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Process blood samples to separate plasma or serum.

3. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of each compound in the plasma/serum samples.

4. Pharmacokinetic Analysis:

  • Use specialized software (e.g., Phoenix WinNonlin) to analyze the concentration-time data and calculate the key pharmacokinetic parameters.

  • Statistical analysis should be performed to determine if the differences in pharmacokinetic parameters between the compounds are statistically significant.

Visualization of Experimental Workflow

A clear workflow is essential for reproducible research. The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study.

G cluster_0 Pre-clinical Study Design cluster_1 In-Vivo Experiment cluster_2 Sample Analysis cluster_3 Data Analysis Animal Model Selection Animal Model Selection Dosing Regimen Dosing Regimen Animal Model Selection->Dosing Regimen Drug Administration Drug Administration Dosing Regimen->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Sample Preparation Sample Preparation Blood Sampling->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Comparative Report Comparative Report Statistical Analysis->Comparative Report

Caption: Experimental workflow for a comparative pharmacokinetic study.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathway of a drug is critical to interpreting its pharmacokinetic and pharmacodynamic relationship. As no information is available for this compound, a hypothetical signaling pathway diagram is presented below to illustrate how such a diagram would be constructed.

G This compound This compound Receptor X Receptor X This compound->Receptor X Binds to Kinase A Kinase A Receptor X->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Y Transcription Factor Y Kinase B->Transcription Factor Y Activates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway for this compound.

This guide provides a comprehensive framework for the comparative pharmacokinetic analysis of a novel compound and its analogs. The methodologies and visualization tools presented here can be readily adapted once specific data for "this compound" becomes available to the scientific community. Researchers are encouraged to follow these principles to ensure rigorous and reproducible findings in the field of drug development.

Safety Operating Guide

Navigating the Disposal of Centalun: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety information and clear procedural guidance is paramount for the responsible management of laboratory chemicals. This document outlines the recommended disposal procedures for Centalun, a former psycholeptic drug now primarily used in research settings. As no official, specific disposal protocols for this compound have been published, the following guidelines are based on established best practices for the disposal of research-grade chemicals and unused pharmaceuticals.

At its core, the safe disposal of any chemical is guided by a comprehensive understanding of its properties and adherence to institutional and regulatory standards. Researchers and laboratory personnel are the first line of defense in ensuring that chemical waste is managed in a way that protects both individuals and the environment.

Understanding this compound: Key Chemical Properties

A thorough knowledge of a substance's chemical and physical properties is the foundation of its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValueCitation(s)
IUPAC Name 2-methyl-1-phenylbut-3-yne-1,2-diol[1][2]
Molecular Formula C₁₁H₁₂O₂[1][2]
Molar Mass 176.215 g·mol⁻¹[1][2]
Appearance Information not readily available; likely a solid at room temperature.
Solubility Soluble in DMSO. The presence of a vicinal diol suggests some solubility in polar protic solvents, while the phenyl ring and alkyne group indicate solubility in aromatic and moderately polar organic solvents.[1]
Stability Demonstrates reasonable stability under normal storage conditions. The vicinal diol can undergo oxidation, and the terminal alkyne can participate in addition and coupling reactions. Store in a dry, dark place at 0-4°C for the short term or -20°C for the long term.[1]
Mechanism of Action Allosteric agonist of the GABA-A receptor, which enhances the inhibitory effects of GABA.[1][2] This psychoactive property necessitates careful handling to prevent accidental exposure.[1][2]
This compound Disposal Decision Workflow

The proper disposal route for this compound depends on a series of evaluations based on institutional policies and local regulations. The following diagram illustrates a logical workflow for making this determination.

start Start: Unused this compound Identified for Disposal check_sds Consult Institutional Chemical Hygiene Plan and this compound SDS start->check_sds is_hazardous Is this compound classified as hazardous waste by your institution or local regulations? check_sds->is_hazardous prof_disposal Package, label, and store for professional disposal by a certified hazardous waste vendor. is_hazardous->prof_disposal Yes non_haz_disposal Follow institutional guidelines for non-hazardous chemical waste. is_hazardous->non_haz_disposal No end End: this compound Disposed prof_disposal->end non_haz_disposal->end

Caption: Logical workflow for determining the proper disposal route for this compound.

Step-by-Step Disposal Protocol for this compound

Given its nature as a research chemical with psychoactive properties, the most prudent approach for the disposal of this compound is to treat it as hazardous chemical waste.

Experimental Protocol: Disposal of this compound Waste

Objective: To safely and compliantly dispose of unwanted this compound.

Materials:

  • Unwanted this compound (solid or in solution)

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Compatible waste container (e.g., a clearly labeled, sealable container)

  • Hazardous waste labels as required by your institution

  • Inert absorbent material (e.g., vermiculite or sand) for spills

Procedure:

  • Risk Assessment and PPE: Before handling this compound, conduct a risk assessment. Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's chemical safety plan.

    • If the this compound is in a solvent, the entire solution should be disposed of as a single waste stream.

  • Packaging:

    • Place solid this compound waste directly into a designated, sealable hazardous waste container.

    • For this compound solutions, use a compatible, leak-proof container. Ensure the container is appropriate for the solvent used.

    • Do not overfill the waste container; a general guideline is to fill it to no more than 80% of its capacity.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (2-methyl-1-phenylbut-3-yne-1,2-diol)".

    • Include the approximate quantity or concentration of this compound and any solvents present.

    • Add any other information required by your institution, such as the date and the name of the generating laboratory.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup requests.

Note on In-Lab Neutralization: There are no published, validated protocols for the in-lab neutralization or deactivation of this compound. Therefore, attempting to neutralize the compound before disposal is not recommended.

Alternative Disposal Considerations

For unused pharmaceuticals in a non-laboratory (household) setting, the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) provide general guidelines. These include drug take-back programs and, if those are not available, mixing the medication with an unappealing substance like coffee grounds or cat litter before placing it in a sealed bag in the trash.[3][4][5][6] However, for a research-grade chemical like this compound within a professional laboratory, this method is not the preferred or compliant standard. Professional disposal through a certified hazardous waste vendor remains the appropriate course of action.

Disclaimer: The disposal procedures outlined above are based on general best practices for laboratory chemical waste. All researchers, scientists, and drug development professionals must adhere to the specific guidelines and regulations set forth by their institution, as well as local, state, and federal laws. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety office for definitive guidance.

References

Essential Safety and Handling Protocols for Centalun

Author: BenchChem Technical Support Team. Date: November 2025

I. Personal Protective Equipment (PPE)

When handling Centalun, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended as a minimum standard.

PPE CategoryItemSpecifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection.[3][4] Gloves should be changed every 30 minutes or immediately if contaminated, torn, or punctured.[3]
Body Protection Laboratory coat or gownA disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back is recommended.[4][5] Gowns should be changed regularly or immediately after a spill.[6]
Eye Protection Safety goggles or face shieldUse of integral-frame panoramic goggles is essential to protect against splashes.[5] A face shield should be worn in situations with a higher risk of splashing.[4]
Respiratory Protection RespiratorIn situations where aerosolization or dust generation is possible, a NIOSH-approved respirator (e.g., N95) should be used.[7][8] Proper fit-testing and training are required for respirator use.[8]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound in the laboratory will ensure a safe environment for all personnel.

A. Preparation and Work Area Setup:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[3][7]

  • Surface Protection: Line the work surface with an absorbent, disposable mat to contain any potential spills.[9]

  • Gather Materials: Ensure all necessary equipment and materials are within the containment area before commencing work to avoid unnecessary movement in and out of the designated space.

B. Handling Procedures:

  • Hand Hygiene: Wash hands thoroughly with soap and water before donning and after removing gloves.[10]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transferring:

    • When weighing solid this compound, do so in a containment enclosure to prevent the generation of dust.

    • For liquid transfers, use Luer-lock fittings where possible to prevent leakage.[10]

  • Spill Management:

    • Have a spill kit readily accessible.[9]

    • In case of a spill, immediately alert others in the vicinity.

    • Contain the spill using absorbent material from the spill kit.

    • If a spill occurs on a person, remove contaminated clothing immediately and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[9][10] For eye contact, flush with water for at least 15 minutes.[9][10]

    • All materials used for spill cleanup should be disposed of as hazardous waste.

C. Post-Handling Procedures:

  • Decontamination: Clean and decontaminate the work area thoroughly after each use. A common practice is to first clean with water to remove any soluble contaminants, followed by a detergent solution.[3]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the gown, face shield/goggles, and finally the respirator.

  • Hand Hygiene: Wash hands again thoroughly after all PPE has been removed.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

A. Waste Segregation:

  • This compound Waste: Unused or expired this compound should be treated as chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent mats, and cleaning materials, should be considered contaminated waste.[9]

  • Sharps: Needles and syringes must be placed in a designated sharps container without being crushed, clipped, or capped.[10][11]

B. Disposal Procedures:

  • Primary Containment: Place all this compound waste and contaminated materials into clearly labeled, sealed plastic bags or containers.

  • Secondary Containment: Place the primary containers into a designated hazardous waste receptacle. These receptacles should have lids that remain closed except when depositing waste.[4]

  • Institutional Guidelines: Follow your institution's specific procedures for the final disposal of chemical and pharmaceutical waste. This may involve incineration or other specialized treatments.[11][12]

  • Take-Back Programs: For unused medications, the best disposal method is a drug take-back program if available.[13][14]

IV. Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Gather Materials prep_area->gather_materials don_ppe 3. Don PPE gather_materials->don_ppe handle_chemical 4. Handle this compound don_ppe->handle_chemical spill_check Spill? handle_chemical->spill_check spill_procedure Spill Cleanup Protocol spill_check->spill_procedure Yes decontaminate 5. Decontaminate Work Area spill_check->decontaminate No spill_procedure->decontaminate doff_ppe 6. Doff PPE decontaminate->doff_ppe wash_hands 7. Wash Hands doff_ppe->wash_hands segregate_waste 8. Segregate Waste wash_hands->segregate_waste package_waste 9. Package & Label Waste segregate_waste->package_waste dispose 10. Follow Institutional Disposal Protocol package_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Centalun
Reactant of Route 2
Reactant of Route 2
Centalun

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.